molecular formula C8H10N2O3 B1583997 5-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 69397-93-9

5-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No.: B1583997
CAS No.: 69397-93-9
M. Wt: 182.18 g/mol
InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N-methyl-2-nitrobenzenamine is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBCZYRHITZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219515
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69397-93-9
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069397939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-9-9). As a specialty chemical, its documented experimental data is limited. This guide addresses this gap by consolidating verified structural information, presenting computationally predicted physical properties, and detailing the authoritative experimental methodologies required for their empirical validation. The intended audience includes researchers, chemists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and application.

Introduction and Chemical Identity

This compound is a substituted nitroaniline derivative. Such compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. The precise arrangement of the methoxy, N-methyl, and nitro functional groups on the benzene ring dictates its reactivity, polarity, and overall physicochemical behavior. Accurate characterization of these properties is a prerequisite for its effective use in research and development, ensuring reproducibility and informing process optimization.

The definitive identifiers for this compound are:

  • Chemical Name: this compound

  • CAS Number: 69397-93-9[1]

  • Molecular Formula: C₈H₁₀N₂O₃[1]

  • Molecular Weight: 182.18 g/mol [1]

  • Canonical SMILES: CNc1cc(ccc1--INVALID-LINK--[O-])OC[2]

  • InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N[2]

Physicochemical Properties

Due to the compound's status as a specialty chemical, extensive experimentally determined physical property data is not widely available in public databases. The following table summarizes core identification data and includes computationally predicted values to guide researchers. It is imperative that these predicted values are empirically verified for any critical application.

PropertyValue / Predicted RangeData TypeSource
CAS Number 69397-93-9Experimental[1]
Molecular Formula C₈H₁₀N₂O₃Experimental[1]
Molecular Weight 182.18 g/mol Experimental[1]
Appearance Solid (Predicted)Predicted-
Boiling Point 163.3 °C (Predicted)Predicted[3]
Melting Point Not available--
Aqueous Solubility Not available (Low solubility predicted)--
LogP (Octanol/Water) Not available (Moderate lipophilicity predicted)--

Note: Predicted values are derived from computational models and should be used as estimations pending experimental validation.

Methodologies for Experimental Characterization

To establish a reliable, experimentally validated profile for this compound, a systematic workflow of physical and spectroscopic analysis is required.[4][5] The following protocols describe the standard, authoritative methods for determining these properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or specialty chemical ensures that foundational data is gathered before more complex analyses are performed. This self-validating system confirms identity and purity at multiple stages.

G cluster_0 Initial Assessment cluster_1 Thermal & Physical Properties cluster_2 Spectroscopic Confirmation cluster_3 Data Consolidation A Sample Receipt & Visual Inspection B Solubility Screening A->B Initial solubility tests E FTIR Spectroscopy A->E Confirm functional groups C Melting Point Determination (Capillary Method) B->C Select solvent for recrystallization if needed D Thermogravimetric Analysis (TGA) C->D Confirm thermal stability H Final Data Analysis & Certificate of Analysis C->H Compile & verify data D->H Compile & verify data F NMR Spectroscopy (¹H, ¹³C) E->F Elucidate structure G Mass Spectrometry (GC-MS or LC-MS) F->G Confirm molecular weight & fragmentation G->H Compile & verify data

Caption: Workflow for the comprehensive characterization of a specialty chemical.

Experimental Protocols

Melting Point Determination (Capillary Method) The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1 °C) suggests a pure compound.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if predicted). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment Understanding solubility is critical for reaction setup, purification, and formulation.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, add the selected solvent dropwise with agitation at a controlled temperature (e.g., 25 °C).

  • Quantification: Continue adding solvent until the solid is completely dissolved. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis Spectroscopy provides unequivocal structural confirmation.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify characteristic functional groups (e.g., N-H, C=C aromatic, N=O, C-O).

    • Method (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. Expected peaks would include stretches for the secondary amine, nitro group, and aromatic ether functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methoxy protons, and the aromatic protons, with splitting patterns and chemical shifts confirming their relative positions.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and analyze fragmentation patterns.

    • Method: Introduce the sample into the mass spectrometer (often via Gas Chromatography, GC, or Liquid Chromatography, LC). The resulting mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 182.18.

Conclusion

This compound is a specialty chemical whose physical properties are not yet extensively documented in the public domain. This guide has established its core chemical identity (CAS: 69397-93-9) and provided a framework for its comprehensive characterization. By following the detailed experimental methodologies for thermal, physical, and spectroscopic analysis, researchers can confidently determine the empirical data required for their work. This systematic approach ensures scientific integrity and provides the foundational knowledge necessary for the successful application of this compound in synthesis and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural formula of 5-Methoxy-N-methyl-2-nitrobenzenamine is presented below:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra provide critical information on the electronic environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts are influenced by the electron-donating methoxy and N-methyl groups, and the electron-withdrawing nitro group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-37.2 - 7.4d~2.5
H-46.8 - 7.0dd~8.5, 2.5
H-67.9 - 8.1d~8.5
N-CH₃3.0 - 3.2s-
O-CH₃3.8 - 4.0s-

Table 1: Predicted ¹H NMR data for this compound.

Expertise & Experience: The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the benzene ring. The nitro group at C-2 is strongly electron-withdrawing, causing the ortho proton (H-3) and para proton (H-6) to be deshielded and appear downfield. The methoxy group at C-5 is electron-donating, leading to a shielding effect on the ortho proton (H-6) and para proton (H-3), though the effect of the nitro group is dominant. The N-methyl group at C-1 also contributes to the electronic environment. The coupling constants are typical for ortho and meta coupling in a benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~145
C-2~140
C-3~115
C-4~120
C-5~160
C-6~125
N-CH₃~30
O-CH₃~56

Table 2: Predicted ¹³C NMR data for this compound.

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the methoxy group (C-5) is the most deshielded due to the oxygen's electronegativity. The carbons attached to the nitro group (C-2) and the N-methylamino group (C-1) are also significantly downfield. The chemical shifts of the methyl carbons are in the expected regions for N-methyl and O-methyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the ¹H nucleus.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

  • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Use a proton-decoupled single-pulse experiment.

  • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity, particularly for quaternary carbons.

Caption: Experimental workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound reveals characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400N-H Stretch (secondary amine)Medium
~2950-2850C-H Stretch (aliphatic)Medium
~1600, ~1480C=C Stretch (aromatic)Medium-Strong
~1520, ~1340N-O Asymmetric & Symmetric Stretch (nitro group)Strong
~1250C-O Stretch (aryl ether)Strong
~1150C-N Stretch (aromatic amine)Medium

Table 3: Predicted characteristic IR absorption bands for this compound.

Expertise & Experience: The strong absorptions corresponding to the N-O stretching of the nitro group are highly characteristic and a key identifier for this compound. The presence of the N-H stretch confirms the secondary amine functionality. The C-H stretches for the aromatic and aliphatic (methyl) groups are also expected in their typical regions. The strong C-O stretch is indicative of the aryl ether.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

m/z Proposed Fragment Ion Proposed Neutral Loss
182[C₈H₁₀N₂O₃]⁺˙ (Molecular Ion)-
167[C₇H₇N₂O₃]⁺˙CH₃
152[C₈H₁₀N₂O₂]⁺˙NO
136[C₈H₁₀N₂O]⁺˙NO₂
121[C₇H₇NO]⁺˙NO₂, CH₃
106[C₆H₄NO]⁺NO₂, CH₃, CH₃

Table 4: Predicted mass spectrometry fragmentation data for this compound.

Expertise & Experience: The molecular ion peak at m/z 182 confirms the molecular weight of the compound.[2][3] The fragmentation pattern is expected to be dominated by the loss of the nitro group (as NO or NO₂) and the methyl groups from the methoxy and N-methyl functionalities. The stability of the resulting carbocations and radical cations will govern the relative intensities of the fragment peaks.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatograph).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

MS_Fragmentation A [M]⁺˙ (m/z 182) B [M-CH₃]⁺ (m/z 167) A->B -˙CH₃ C [M-NO]⁺˙ (m/z 152) A->C -NO D [M-NO₂]⁺˙ (m/z 136) A->D -NO₂ E [M-NO₂-CH₃]⁺˙ (m/z 121) D->E -˙CH₃

Caption: Proposed EI fragmentation pathway for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

Predicted λmax (nm) Solvent Electronic Transition
~250-270Ethanolπ → π
~350-380Ethanoln → π

Table 5: Predicted UV-Vis absorption data for this compound.

Expertise & Experience: The absorption in the 250-270 nm range is attributed to the π → π* transitions within the substituted benzene ring. The absorption at longer wavelengths (350-380 nm) is characteristic of the n → π* transition of the nitro group, which is a strong chromophore. The exact position and intensity of these bands can be influenced by the solvent polarity. For instance, the UV-Vis spectrum of the related compound 2-methoxy-5-nitroaniline shows concentration-dependent absorption shifts.

Experimental Protocol for UV-Vis Spectroscopy
  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • The resulting spectrum will show the absorbance maxima (λmax) characteristic of the compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining computational predictions with the established principles of spectroscopic interpretation and comparative data from analogous structures, a comprehensive understanding of its NMR, IR, MS, and UV-Vis properties has been developed. The provided experimental protocols offer a standardized approach for researchers to obtain and verify these spectral data in a laboratory setting. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and development of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 5-Methoxy-N-methyl-2-nitrobenzenamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9) in organic solvents. Recognizing the limited availability of specific experimental solubility data for this compound in public literature, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile. We will analyze its structural features, discuss the impact of its functional groups on solvent-solute interactions, and compare it with its non-N-methylated analog, 5-Methoxy-2-nitroaniline. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers in drug development and chemical synthesis have the tools to generate reliable data.

Introduction and Physicochemical Analysis

This compound is a substituted nitroaniline derivative.[1] Its molecular structure, featuring a methoxy group, a nitro group, and a secondary N-methyl amine on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. Understanding its solubility is critical for a range of applications, from reaction medium selection and optimization of synthetic routes to purification by crystallization and formulation for biological screening.

While specific experimental solubility data for this compound is scarce, we can infer its behavior by examining its structure and the properties of closely related analogs.

PropertyThis compound5-Methoxy-2-nitroaniline
CAS Number 69397-93-9[1]16133-49-6[2][3]
Molecular Formula C₈H₁₀N₂O₃[1]C₇H₈N₂O₃[2][3]
Molecular Weight 182.18 g/mol [1]168.15 g/mol [2][3]
Appearance Not specified (likely colored solid)Yellow crystalline solid[3]
Structure Methoxy, N-methyl, and Nitro groupsMethoxy, primary amine, and Nitro groups
The Role of Functional Groups in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor. Its polarity contributes to solubility in polar solvents.

  • Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. It slightly increases water solubility compared to an unsubstituted benzene ring.

  • N-methyl-benzenamine Group (-NHCH₃): The secondary amine is a key feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor, though this capacity is reduced compared to a primary amine (-NH₂). The methyl group adds a degree of lipophilicity (fat-solubility).

The Impact of N-Methylation on Solubility

The primary structural difference between the title compound and its more studied analog, 5-Methoxy-2-nitroaniline, is the methylation of the amine. N-methylation has several effects:

  • Reduced Hydrogen Bond Donation: It replaces one of the N-H protons of the primary amine, reducing its ability to form hydrogen bonds with protic solvents. This would typically decrease solubility in solvents like water or ethanol.

  • Increased Lipophilicity: The addition of a methyl group increases the nonpolar surface area of the molecule, which can enhance solubility in less polar solvents.

  • Disruption of Crystal Packing: In the solid state, primary amines can form strong intermolecular hydrogen bonds. N-methylation disrupts this network, which can lead to a lower melting point and, counterintuitively, an increase in solubility in some cases because less energy is required to break the crystal lattice.[4]

Predicted Solubility Profile

Based on the analysis of its functional groups and the principles of intermolecular forces, we can predict the qualitative solubility of this compound in common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolModerateThe compound can act as a hydrogen bond acceptor (via O and N atoms) and a weak donor (via N-H). The polarity of these solvents will solvate the nitro and methoxy groups. Solubility may be lower than its primary amine analog due to reduced H-bond donation.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateThese solvents are highly polar and can effectively solvate the polar nitro and methoxy groups through dipole-dipole interactions. The lack of strong hydrogen bonding networks in the solvent makes them excellent for dissolving moderately polar compounds. The solubility of similar nitroanilines is often high in these solvents.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerateDCM and chloroform are effective at dissolving a wide range of organic compounds with moderate polarity. They will interact with the dipole moment of the nitro group and the aromatic ring.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThese solvents have some polarity but are less capable of solvating the highly polar nitro group compared to polar aprotic solvents. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Aromatic Toluene, BenzeneLowWhile the benzene ring of the solute will have favorable π-π stacking interactions with these solvents, the highly polar nitro and methoxy groups will be poorly solvated, limiting overall solubility.
Non-Polar Hexane, HeptaneVery LowThe significant polarity imparted by the nitro, methoxy, and amine functional groups makes the molecule incompatible with non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Add solid to solvent seal_vial Seal vial tightly agitate Agitate at constant temperature (e.g., 24h) seal_vial->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw clear supernatant filter Filter through 0.22 µm (e.g., PTFE) filter sample->filter dilute Dilute sample with known volume of mobile phase filter->dilute analyze Analyze by validated HPLC/UV-Vis method dilute->analyze quantify Quantify concentration from calibration curve std_curve Prepare calibration curve with known standards std_curve->quantify solubility Calculate solubility (e.g., in mg/mL or mol/L) quantify->solubility

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid this compound. An excess is confirmed by the presence of visible, undissolved solid at the end of the experiment.

    • Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly with Teflon-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pipette.

    • Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

    • Prepare a calibration curve using a series of standards of the compound of known concentrations.

    • Determine the concentration of the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds in the nitroaniline class should be handled with care. Related compounds like N-methyl-2-nitroaniline are classified as toxic if swallowed, in contact with skin, or inhaled.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This guide provides a scientifically grounded framework for understanding and determining the solubility of this compound. While experimental data remains to be published, a qualitative solubility profile has been predicted based on its molecular structure. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic and chlorinated solvents, and low solubility in non-polar hydrocarbons. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a robust and reliable method for its determination. This foundational knowledge is essential for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methoxy-N-methyl-2-nitrobenzenamine: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of the compound 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS 69397-93-9). Directed at researchers, scientists, and drug development professionals, this document navigates the current landscape of available data for this specific molecule. A key finding of our extensive database search is the absence of experimentally determined melting and boiling points in publicly accessible literature. This guide addresses this data gap by providing a detailed comparative analysis with its primary amine analog, 5-Methoxy-2-nitroaniline, and discussing the theoretical impact of N-methylation on these fundamental physical properties. Furthermore, we present standardized, field-proven protocols for the experimental determination of melting and boiling points, equipping research teams to generate these critical data in-house. The significance of these physicochemical parameters in the broader context of drug development, from purity assessment to formulation design, is also thoroughly examined, grounding the technical procedures in their practical applications.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a novel chemical entity from discovery to a marketable therapeutic is underpinned by a rigorous understanding of its fundamental physicochemical properties. Among the most critical of these are the melting and boiling points. These are not merely static numbers but are direct indicators of a molecule's intermolecular forces, crystal lattice energy, and overall stability.[1] For drug development professionals, these values are indispensable for:

  • Purity Assessment: A sharp, defined melting point range is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[2][3]

  • Compound Identification: As a characteristic physical constant, the melting point serves as a crucial piece of data for verifying the identity of a synthesized compound against a reference standard.[2]

  • Formulation and Manufacturing: Knowledge of a compound's thermal properties is essential for designing stable dosage forms and for optimizing manufacturing processes such as milling, drying, and granulation.[4][]

  • Regulatory Compliance: Regulatory bodies such as those following ICH (International Council for Harmonisation) guidelines require thorough physicochemical characterization of active pharmaceutical ingredients (APIs).[6][7]

This guide focuses on this compound, a substituted nitrobenzenamine derivative of interest in synthetic and medicinal chemistry.

Physicochemical Profile of this compound

A thorough search of prominent chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. While the compound is commercially available for research purposes, its fundamental thermal properties are not well-documented in the public domain.[8]

Table 1: Core Identification Data for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 69397-93-9[8]
Molecular Formula C₈H₁₀N₂O₃[8]
Molecular Weight 182.18 g/mol [8]
Melting Point Data not available-
Boiling Point Data not available-

The lack of available data necessitates either experimental determination or theoretical prediction. This guide provides the necessary protocols for the former and a theoretical framework for the latter.

Comparative Analysis and the Impact of N-Methylation

To understand the potential thermal properties of this compound, it is instructive to examine its primary amine analog, 5-Methoxy-2-nitroaniline.

Table 2: Physicochemical Data for Structurally Related Compounds

Compound NameStructureCAS NumberMelting Point (°C)Boiling Point (°C)
5-Methoxy-2-nitroaniline 16133-49-6131337.07 (estimated)
2-Methoxy-5-nitroaniline 99-59-2117–118153-156 @ 1.45 Torr

Data sourced from ChemicalBook and ECHEMI.[9][10]

The Role of Intermolecular Forces

The melting point is determined by the energy required to overcome the forces holding the molecules in a crystal lattice, while the boiling point is related to the energy needed to overcome intermolecular forces in the liquid state.[1] For the parent compound, 5-Methoxy-2-nitroaniline, the primary amine group (-NH₂) is capable of forming strong intermolecular hydrogen bonds. The two hydrogen atoms on the nitrogen can act as hydrogen bond donors, and the lone pair on the nitrogen can act as an acceptor.

Predicted Effect of N-Methylation

The introduction of a methyl group on the amine nitrogen to form this compound, a secondary amine, has a profound and predictable effect on its intermolecular forces.

  • Disruption of Hydrogen Bonding: A secondary amine has only one N-H bond, reducing the number of hydrogen bond donor sites by half compared to a primary amine. This significantly weakens the hydrogen-bonding network between molecules.[8][11]

  • Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom, which can interfere with the close packing of molecules in the crystal lattice and hinder the formation of the remaining hydrogen bonds.[12]

G Figure 1: Intermolecular Forces Comparison cluster_0 5-Methoxy-2-nitroaniline (Primary Amine) cluster_1 This compound (Secondary Amine) P1 Molecule 1 (-NH2) P2 Molecule 2 (-NH2) P1->P2 Strong H-Bonding (2 H-donors) S1 Molecule 1 (-NHCH3) S2 Molecule 2 (-NHCH3) Conclusion Result: N-methylation weakens intermolecular forces, generally leading to a lower boiling point. S1->S2 Weaker H-Bonding (1 H-donor)

References

Synonyms for "5-Methoxy-N-methyl-2-nitrobenzenamine" in chemical literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature and Identification of 5-Methoxy-N-methyl-2-nitrobenzenamine and Its Isomers

Introduction

In the fields of synthetic chemistry and drug development, the precise identification of a chemical entity is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, incorrect interpretation of biological data, and significant delays in research pipelines. This guide provides a comprehensive overview of the chemical compound This compound , its various synonyms, and, critically, its distinction from key structural isomers that are often encountered in chemical literature and supplier catalogs. Understanding these nuances is essential for ensuring the integrity and reproducibility of scientific research.

Part 1: Core Compound Identification: this compound

The primary subject of this guide is a substituted nitroaniline derivative. Its core structure consists of a benzene ring with four substituents: a methoxy group (-OCH₃), a secondary amine with a methyl group (-NHCH₃), and a nitro group (-NO₂). The specific arrangement of these groups dictates its chemical properties and reactivity.

Primary Chemical Identifiers

For unambiguous identification, researchers should rely on standardized identifiers. The most critical identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 69397-93-9[1][2][3]
IUPAC Name 5-methoxy-N-methyl-2-nitroaniline[2]
Molecular Formula C₈H₁₀N₂O₃[1][2][4]
Molecular Weight 182.18 g/mol [1][2][4]
InChI InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3[2]
SMILES CNC1=C(C=C(C=C1)OC)N(=O)=O
Verified Synonyms

In literature and commercial databases, this compound may be listed under several names. Awareness of these synonyms is crucial for conducting thorough literature searches.

  • This compound[2]

  • N-methyl-5-methoxy-2-nitroaniline[3]

  • Benzenamine, 5-methoxy-N-methyl-2-nitro-[2][3]

Chemical Structure

The following diagram illustrates the specific arrangement of functional groups in this compound.

Caption: Structure of this compound (CAS 69397-93-9).

Part 2: Differentiating from Key Isomers and Related Compounds

A significant challenge in sourcing and synthesizing this compound is the existence of numerous structural isomers with identical molecular formulas and weights. Mistaking one isomer for another can have profound consequences on experimental outcomes. This section details the most common isomers and related structures.

Comparative Data of Key Isomers

The table below provides a side-by-side comparison of the target compound and its most prevalent isomers. Note the distinct CAS numbers, which serve as the most reliable unique identifiers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound 69397-93-9 C₈H₁₀N₂O₃ 182.18 Target Compound
5-Methoxy-2-nitroaniline16133-49-6C₇H₈N₂O₃168.15Lacks the N-methyl group (primary amine).[5][6]
2-Methoxy-5-nitroaniline99-59-2C₇H₈N₂O₃168.15Positional isomer lacking the N-methyl group.[7][8][9]
5-Methoxy-2-methyl-4-nitroaniline106579-00-4C₈H₁₀N₂O₃182.18Methyl group is on the ring (position 2), not the amine.[10]
Structural Comparison of Isomers

The subtle yet critical differences in the placement of the methyl, methoxy, and nitro groups are visualized below. This visual guide is indispensable for researchers to confirm they are working with the correct molecule.

G cluster_target Target: this compound (CAS: 69397-93-9) cluster_isomer1 Isomer: 5-Methoxy-2-nitroaniline (CAS: 16133-49-6) cluster_isomer2 Isomer: 2-Methoxy-5-nitroaniline (CAS: 99-59-2) cluster_isomer3 Isomer: 5-Methoxy-2-methyl-4-nitroaniline (CAS: 106579-00-4) Target Structure: Benzene ring with: - NHCH₃ at C1 - NO₂ at C2 - OCH₃ at C5 Isomer1 Structure: Benzene ring with: - NH₂ at C1 (No N-methyl) - NO₂ at C2 - OCH₃ at C5 Isomer2 Structure: Benzene ring with: - NH₂ at C1 - OCH₃ at C2 - NO₂ at C5 Isomer3 Structure: Benzene ring with: - NH₂ at C1 - CH₃ at C2 - NO₂ at C4 - OCH₃ at C5

Caption: Logical relationship and key differences between the target compound and its isomers.

Part 3: Application Context and Synthetic Methodologies

Significance in Drug Development and Chemical Synthesis

While specific applications for this compound are not broadly documented in readily available literature, its structural motifs are highly relevant in medicinal chemistry. The nitroaniline scaffold is a common building block for more complex molecules. For instance, the related isomer 5-Methoxy-2-nitroaniline (lacking the N-methyl group) is a key intermediate in the synthesis of methoxybenzimidazole compounds that act as PI3K inhibitors for cancer therapy.[] Another isomer, 2-Methoxy-5-nitroaniline , serves as a precursor in the multi-step synthesis of Osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer.[12]

This underscores the critical importance of selecting the correct starting material. Using an incorrect isomer, such as the N-methylated target compound instead of its primary amine analog, would block the desired reaction pathway or lead to unintended side products, derailing the entire synthetic campaign.

Representative Synthetic Protocol: Nitration of a Substituted Aniline

The synthesis of nitroaniline derivatives often involves the electrophilic nitration of an aniline precursor. The following protocol, adapted from the synthesis of the related compound 5-methoxy-2-nitroaniline, illustrates the fundamental chemistry involved.[13] This process demonstrates a common and effective methodology for introducing a nitro group ortho to an activating amine group.

Causality in Experimental Design:

  • Amine Protection: The reaction begins by treating the starting aniline (3-methoxyaniline) with acetic anhydride. This is a crucial step to protect the highly activating amino group. The resulting acetanilide is less susceptible to oxidation by nitric acid and helps direct the nitration to the desired position.

  • Nitration: A nitrating agent, in this case, 60% nitric acid, is added dropwise at a low temperature (5°C) to control the exothermic reaction and prevent over-nitration or side reactions.

  • Deprotection: After nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis (refluxing in hydrochloric acid) to regenerate the free amine.

  • Purification: The final product is isolated and purified using extraction and silica gel chromatography to remove unreacted starting materials and byproducts.

Step-by-Step Methodology:

  • Protection: In a suitable reaction vessel, dissolve 3-methoxyaniline (1 equivalent) in acetic acid (1.4 mL/g) and acetic anhydride (4.5 mL/g). Stir the solution at room temperature for 1 hour.

  • Nitration: Cool the solution to 5°C using an ice bath. Add 60% nitric acid (0.45 mL/g) dropwise while maintaining the temperature below 10°C.

  • Reaction Quench: After the addition is complete, remove the cooling bath. The solution will warm up. Once the exotherm subsides, allow the reaction to cool to room temperature.

  • Precipitation: Pour the reaction mixture into ice-water (45 mL/g) and neutralize with a sodium hydroxide solution.

  • Isolation of Intermediate: Collect the precipitated solid (the acetylated intermediate) by vacuum filtration and wash with water.

  • Deprotection: Transfer the collected solid to a round-bottom flask and add 4N hydrochloric acid (20 mL/g). Reflux the mixture for 2 hours.

  • Workup: Cool the reaction mixture and make it alkaline with sodium hydroxide. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium chloride solution, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to yield the final product.[13]

Synthetic Workflow Diagram

G start Start: 3-Methoxyaniline step1 Step 1: Protection (Acetic Anhydride, Acetic Acid) start->step1 intermediate Intermediate: N-(3-methoxyphenyl)acetamide step1->intermediate step2 Step 2: Nitration (Nitric Acid, 5°C) intermediate->step2 intermediate2 Intermediate: Protected Nitroaniline step2->intermediate2 step3 Step 3: Deprotection (HCl, Reflux) intermediate2->step3 product Crude Product step3->product step4 Step 4: Purification (Extraction, Chromatography) product->step4 end Final Product: 5-Methoxy-2-nitroaniline step4->end

Caption: General workflow for the synthesis of a nitroaniline derivative.

Conclusion

The accurate identification of chemical reagents is a foundational pillar of successful research in drug discovery and development. For a compound like This compound , a thorough understanding of its nomenclature, CAS number, and structural relationship to its isomers is not merely an academic exercise but a practical necessity. By utilizing unique identifiers like the CAS number, cross-referencing synonyms, and carefully examining structural details, researchers can prevent costly errors, ensure the validity of their experimental results, and accelerate the pace of innovation.

References

An In-depth Technical Guide to 5-Methoxy-N-methyl-2-nitrobenzenamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9), a specialty nitroaromatic amine. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide will establish its core physicochemical properties and then leverage the well-characterized structural analog, 5-Methoxy-2-nitroaniline, to provide in-depth insights into synthetic methodologies, potential applications in drug discovery, and essential safety protocols. This comparative approach allows for a robust and scientifically grounded exploration of the target molecule's expected behavior and utility for researchers, chemists, and drug development professionals.

Introduction and Core Compound Identification

This compound is a substituted nitroaniline derivative. Such compounds are foundational building blocks in organic synthesis, often serving as key intermediates in the production of pharmaceuticals, dyes, and other complex organic molecules. The presence of a nitro group—a strong electron-withdrawing group—and a methoxy group—an electron-donating group—on the aniline scaffold creates a unique electronic environment that dictates its reactivity and potential applications.

While it is cited as a specialty chemical for proteomics research, detailed public-domain information is scarce.[1] This guide will therefore use its close structural analog, 5-Methoxy-2-nitroaniline, to illustrate the chemical principles and experimental protocols relevant to this class of compounds. The primary structural difference is the presence of an N-methyl group on the target compound, which can influence factors such as solubility, steric hindrance, and basicity, but the overarching synthetic strategies and reaction pathways remain highly comparable.

Physicochemical Properties

A summary of the known and predicted properties for this compound and its primary analog, 5-Methoxy-2-nitroaniline, is presented below. The juxtaposition highlights the data gap and the necessity of the analog-based approach.

PropertyThis compound5-Methoxy-2-nitroaniline (Analog)Source(s)
CAS Number 69397-93-916133-49-6[1]
Molecular Formula C₈H₁₀N₂O₃C₇H₈N₂O₃[1]
Molecular Weight 182.18 g/mol 168.15 g/mol [1]
IUPAC Name This compound5-methoxy-2-nitroaniline
Synonyms 3-N-Methylamino-4-nitroanisole(5-Methoxy-2-nitrophenyl)amine, 2-Nitro-5-methoxyaniline
Appearance Data not availableYellow solid[2]
Melting Point Data not available131 °C[2][]
Boiling Point Data not available337.07 °C (estimated)[2]
Solubility Data not availableSlightly soluble in Chloroform, DMSO, Methanol[2]

Synthesis and Mechanistic Rationale

While no specific synthetic routes for this compound are documented[4], a logical synthesis can be extrapolated from established methods for its non-methylated analog. The most common approach involves the electrophilic nitration of a suitably protected aniline precursor.

Conceptual Workflow: Synthesis of Nitroaniline Derivatives

The following diagram illustrates the general logic for synthesizing a nitroaniline derivative, a process directly applicable to our target compound and its analog.

G cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Electrophilic Nitration cluster_deprotection Step 3: Deprotection Start Starting Material (e.g., 3-Methoxyaniline) Protected N-Acetylated Intermediate (Amide Formation) Start->Protected Acetic Anhydride Nitrated N-Acetyl-5-methoxy-2-nitroaniline Protected->Nitrated HNO₃ / H₂SO₄ (Directing effect of OMe and AcHN-) Deprotected Final Product (5-Methoxy-2-nitroaniline) Nitrated->Deprotected Acid Hydrolysis (e.g., HCl, reflux)

Caption: General workflow for the synthesis of substituted nitroanilines.

Experimental Protocol: Synthesis of 5-Methoxy-2-nitroaniline

This protocol details a validated method for synthesizing the analog, which serves as a robust template. The key causality is the use of an acetyl protecting group on the amine. This is critical for two reasons: 1) it prevents oxidation of the amine by the strong nitrating mixture, and 2) it moderates the activating effect of the amine, preventing polysubstitution and ensuring regioselective nitration directed by the methoxy group.

Materials:

  • 3-Methoxyaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • 60% Nitric Acid

  • 4N Hydrochloric Acid

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Amine Protection:

    • Dissolve 3-methoxyaniline (2.21 g) in a mixture of acetic acid (3 ml) and acetic anhydride (10 ml).

    • Stir the solution at room temperature for 1 hour to form the N-acetylated intermediate. The amide formation protects the amine from oxidation in the next step.

  • Nitration:

    • Cool the solution to 5°C in an ice bath.

    • Add 60% nitric acid (1 ml) dropwise while maintaining the temperature and stirring. The methoxy and acetamido groups direct the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions; the position ortho to the methoxy group and meta to the acetamido group is sterically and electronically favored.

    • Remove the cooling bath and allow the solution to warm; an exotherm may be observed, with the temperature rising to ~60°C.

    • Once the reaction subsides, allow the solution to cool to room temperature.

  • Work-up and Deprotection:

    • Pour the reaction mixture into 100 ml of ice-water and neutralize with sodium hydroxide.

    • Collect the precipitated crystals (the protected product) by suction filtration and wash with water.

    • To the collected crystals, add 4N hydrochloric acid (45 ml) and reflux the mixture for 2 hours. This step hydrolyzes the amide back to the free amine.

    • Cool the reaction mixture and basify with sodium hydroxide.

  • Purification:

    • Extract the product into ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel chromatography using chloroform as the eluent to yield pure 5-methoxy-2-nitroaniline.

Applications in Research and Drug Development

Derivatives of 5-methoxy-2-nitroaniline are valuable intermediates in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methoxy group influences the compound's solubility and receptor-binding profile.

Role as a Precursor in Kinase Inhibitor Synthesis

This class of compounds is used in the synthesis of advanced therapeutic agents, including kinase inhibitors for cancer therapy. For instance, 5-methoxy-2-nitroaniline is a key building block for methoxybenzimidazole compounds that act as inhibitors of Phosphoinositide 3-kinases (PI3K), a family of enzymes critical to cell growth and survival pathways that are often dysregulated in cancer.[] It is also used to synthesize NR2B-selective NMDA receptor antagonists, which have applications in treating a range of nervous system disorders.[]

The general synthetic utility in drug discovery is depicted below:

G Start 5-Methoxy-2-nitroaniline (Building Block) Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Step2 Cyclization / Condensation Step1->Step2 Final Heterocyclic Core (e.g., Methoxybenzimidazole) Step2->Final API Active Pharmaceutical Ingredient (API) (e.g., PI3K Inhibitor) Final->API

Caption: Synthetic pathway from nitroaniline precursor to a pharmaceutical agent.

Safety, Handling, and Storage

  • Hazard Classification: This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. Some nitroanilines are suspected of causing genetic defects.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

    • Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with a suitable respirator.

  • Handling:

    • Obtain special instructions before use.

    • Do not handle until all safety precautions have been read and understood.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5]

Conclusion

This compound is a specialty chemical with potential utility in organic synthesis and drug discovery, particularly as an intermediate for complex heterocyclic systems. While direct experimental data is limited, a detailed examination of its close structural analog, 5-Methoxy-2-nitroaniline, provides a robust framework for understanding its likely chemical properties, synthetic routes, and applications. The protocols and safety information detailed in this guide offer a solid foundation for researchers and developers working with this class of nitroaromatic compounds.

References

Health and safety information for "5-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 5-Methoxy-N-methyl-2-nitrobenzenamine

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for guidance purposes only. This compound (CAS No. 69397-93-9) is a chemical with limited available safety and toxicology data. Therefore, this guide has been constructed based on a hazard assessment by analogy with structurally similar compounds. This substance should be handled with extreme caution, treating it as a potentially hazardous compound at all times. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Introduction and Statement on Data Scarcity

This guide synthesizes safety information from structurally related nitroaromatic amines to construct a predicted hazard profile and establish robust, self-validating safety protocols. The primary analogs used for this assessment include N-methyl-2-nitroaniline (CAS 612-28-2), which shares the N-methyl-2-nitroaniline core, and 2-Methoxy-5-nitroaniline (CAS 99-59-2), which contains the methoxy-nitroaniline structure. By examining the known hazards of these compounds, we can infer the potential risks associated with this compound and implement appropriate safety measures grounded in established chemical safety principles.

Predicted Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its structural analogs, this compound should be presumed to be a hazardous substance.

Analog 1: N-methyl-2-nitroaniline (CAS 612-28-2) This compound is classified as highly toxic. Its hazard statements indicate it is toxic if swallowed, in contact with skin, and fatal if inhaled. It may also cause damage to organs through prolonged or repeated exposure[2].

Analog 2: 2-Methoxy-5-nitroaniline (CAS 99-59-2) This compound is considered hazardous, causing skin and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects[3].

Predicted Hazard Profile for this compound:

Hazard ClassPredicted Classification and Precautionary StatementRationale based on Structural Analogs
Acute Toxicity (Oral) Category 3/4: Toxic or Harmful if swallowed. (P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2].Analogs are classified as acutely toxic via ingestion[2][3]. The nitro and amine functional groups are associated with systemic toxicity.
Acute Toxicity (Dermal) Category 3/4: Toxic or Harmful in contact with skin. (P361+P364: Take off immediately all contaminated clothing and wash it before reuse)[2].Dermal toxicity is a known hazard for substituted anilines[2][3][4].
Acute Toxicity (Inhalation) Category 2/3/4: Fatal, Toxic, or Harmful if inhaled. (P261: Avoid breathing dust)[2][3].As a solid powder, aerosolization presents a significant inhalation risk. Nitroanilines can be highly toxic via this route[2][4].
Skin Corrosion/Irritation Category 2: Causes skin irritation. (P280: Wear protective gloves)[3][4].A common property of aromatic amines and nitro compounds[3][4].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. (P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][5].Direct contact of powder with eyes is likely to cause significant irritation[3].
Germ Cell Mutagenicity Suspected of causing genetic defects. (P201: Obtain special instructions before use)[3].Some nitroaromatic compounds are known to be mutagenic[3]. This potential cannot be ruled out without specific data.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure [2][6].A key chronic effect of aniline derivatives is methemoglobinemia, leading to cyanosis[4]. The liver is also a potential target organ[6].

Precautionary Handling and Personal Protective Equipment (PPE)

Given the predicted high toxicity, all handling of this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation and skin contact.

Experimental Protocol: Weighing and Handling of Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers, waste bags) within the hood.

  • PPE Verification: Don the required PPE as illustrated in the workflow diagram below. This includes a lab coat, nitrile gloves (consider double-gloving), and tightly sealed safety goggles. A respirator may be required based on a site-specific risk assessment, especially if working outside of a fume hood is unavoidable.

  • Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.

  • Post-Transfer: Securely close the primary container. Clean any residual powder from the spatula and work surface using a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste Disposal: All contaminated items (gloves, wipes, weigh boats) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Decontamination: After completing the work, wipe down the work surface in the fume hood. Doff PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Workflow

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Response Start Incident Occurs (Spill or Exposure) Spill1 Alert Others & Assess Start->Spill1 Exp1 Remove from Exposure Start->Exp1 Spill2 Contain Spill Spill1->Spill2 Spill3 Collect Waste Spill2->Spill3 Spill4 Decontaminate Area Spill3->Spill4 Medical Seek Immediate Medical Attention Exp2 Administer First Aid (Flush Skin/Eyes, Fresh Air) Exp1->Exp2 Exp3 Remove Contaminated Clothing Exp2->Exp3 Exp3->Medical

References

Isomers of methoxy-N-methyl-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Methoxy-N-methyl-nitrobenzenamine for Drug Discovery Professionals

Foreword

The precise spatial arrangement of atoms within a molecule, or isomerism, is a cornerstone of modern drug development. A single alteration in substituent position on an aromatic scaffold can profoundly impact a compound's pharmacological profile, transforming a promising lead into an inert substance, or worse, a toxic agent. The family of methoxy-N-methyl-nitrobenzenamine isomers represents a fascinating and underexplored chemical space. Possessing a unique combination of electron-donating and electron-withdrawing groups, along with a hydrogen bond donor/acceptor site, these scaffolds hold significant potential for interacting with biological targets. This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of the synthesis, separation, characterization, and potential biological relevance of these isomers. It moves beyond simple protocols to explain the underlying scientific principles, empowering researchers to make informed decisions in their own discovery programs.

The Strategic Importance of Isomerism in Medicinal Chemistry

In drug design, the specific constitution of a molecule is paramount. Positional isomers, while sharing the same molecular formula, often exhibit divergent physicochemical properties such as polarity, pKa, and molecular conformation. These differences directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its ability to bind to a target receptor. The nitroaniline scaffold, a core component of our topic compounds, is a well-established pharmacophore found in various biologically active agents. The addition of methoxy and N-methyl groups introduces further complexity and opportunity, allowing for fine-tuning of electronic and steric properties to optimize potency and selectivity. Understanding and controlling the isomeric composition of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development.

Synthetic Strategies for Isomeric Control

The synthesis of specific methoxy-N-methyl-nitrobenzenamine isomers requires a strategic approach, leveraging the directing effects of substituents on the aromatic ring. The choice of starting material and reaction sequence is critical for achieving the desired regiochemistry.

Core Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned:

  • Electrophilic Aromatic Substitution (EAS): This approach typically involves the nitration of an appropriately substituted N-methylanisidine precursor. The existing methoxy and N-methylamino groups will direct the incoming nitro group, though this can sometimes lead to mixtures of isomers requiring careful separation.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway often starts with a di-substituted halo-nitrobenzene. The halogen, activated by the electron-withdrawing nitro group, can be displaced by methylamine. This method can offer superior regiocontrol depending on the availability of the starting materials.

The diagram below illustrates a generalized workflow for synthesizing a specific isomer, highlighting the critical decision points and processes involved.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Start Select Target Isomer & Retrosynthetic Strategy (EAS vs. SNAr) Precursor Procure/Synthesize Substituted Anisidine or Halo-nitrobenzene Precursor Start->Precursor Strategic Choice Reaction Execute Core Reaction (e.g., Nitration or Amination) Precursor->Reaction Reactant Workup Quench Reaction & Perform Aqueous Workup Reaction->Workup Product Stream Crude Isolate Crude Product Mixture via Extraction & Solvent Removal Workup->Crude Organic Phase TLC TLC Analysis to Assess Mixture Complexity & Guide Purification Crude->TLC Purify Chromatographic Separation (e.g., Column, HPLC) TLC->Purify Method Development Fractions Collect & Analyze Fractions Purify->Fractions Pure Combine Pure Fractions & Remove Solvent Fractions->Pure Purity > 95% Characterize Structural Characterization (NMR, MS, etc.) Pure->Characterize

Caption: Generalized workflow for isomer synthesis and purification.

Exemplar Protocol: Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS 3360-79-0)

This protocol describes a potential SNAr approach. The rationale is that the chlorine atom in the starting material is activated towards nucleophilic substitution by the two ortho/para nitro groups, and methylamine will preferentially displace the more activated chlorine at the 2-position.

Materials:

  • 1-Chloro-4-methoxy-2-nitrobenzene

  • Methylamine (40% solution in water)

  • Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq) in ethanol (5 mL per mmol of substrate).

  • Amine Addition: Add aqueous methylamine solution (3.0 eq). The excess amine serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Heating: Seal the vessel and heat the reaction mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine. This removes excess amine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 4-methoxy-N-methyl-2-nitrobenzenamine.[1][2][3]

Isomer Separation and Purification: A Practical Guide

The separation of structurally similar isomers is a significant challenge, as they often have very close polarities.[4] Chromatographic techniques are indispensable for this purpose.

Foundational Technique: Thin Layer Chromatography (TLC)

TLC is the primary tool for assessing the purity of a sample and for developing an effective solvent system for larger-scale separation.[5][6][7] The principle relies on the differential partitioning of the isomers between a polar stationary phase (typically silica gel) and a mobile phase of a specific polarity.[7]

Protocol: TLC Analysis of Isomer Mixture

  • Plate Preparation: Use a pre-coated silica gel TLC plate. With a pencil, gently draw an origin line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the origin line. Also spot standards of any known starting materials or intermediates.

  • Development: Place the plate in a sealed chamber containing a pre-determined mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. The chamber should be saturated with solvent vapors.[6][8]

  • Visualization: Allow the solvent front to travel up the plate. Once it is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under UV light. Isomers will appear as distinct spots with different Retention Factor (Rf) values.[8]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[7] A good solvent system will show clear separation between the spots (ΔRf > 0.1).

Preparative Separation Techniques

Once an optimal solvent system is identified via TLC, preparative separation can be performed using column chromatography or High-Performance Liquid Chromatography (HPLC).

TechniqueStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Column Chromatography Silica Gel (or Alumina)Isocratic or gradient elution with low- to medium-polarity solvents (e.g., Hexane/EtOAc).Cost-effective, scalable for larger quantities.Slower, lower resolution than HPLC.
HPLC (Normal Phase) Silica, Cyano, or Amino bonded phasesNon-polar mobile phase (e.g., Hexane) with a polar modifier (e.g., Isopropanol).High resolution, fast separation times.[5]Higher cost, requires specialized equipment.
HPLC (Reverse Phase) C18 or C8 bonded silicaPolar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) with optional acid/base modifiers.Excellent for a wide range of polarities, highly reproducible.May not be ideal for very non-polar compounds.
Radial Chromatography Silica gel coated circular plateSimilar to column chromatography.Fast and highly efficient separation, colored bands are easily identified.[4]Specialized equipment required (Chromatotron).[4]

Definitive Structural Characterization

Unambiguous identification of each isolated isomer is crucial. A combination of spectroscopic methods is required to elucidate the precise substitution pattern on the benzene ring.

G MS Mass Spectrometry (MS) Result_MS Provides Molecular Weight (C8H10N2O3 = 182.18 g/mol) & Fragmentation Pattern MS->Result_MS NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Result_NMR Defines Connectivity: - Aromatic proton splitting patterns reveal relative substituent positions. - Chemical shifts indicate electronic environment. - 2D NMR confirms H-C correlations. NMR->Result_NMR IR Infrared (IR) Spectroscopy Result_IR Confirms Functional Groups: - N-H stretch (~3400 cm⁻¹) - C-H stretches (aromatic/aliphatic) - NO₂ stretches (~1520 & 1340 cm⁻¹) - C-O stretch (~1250 cm⁻¹) IR->Result_IR Conclusion Unambiguous Isomer Structure Elucidation Result_MS->Conclusion Result_NMR->Conclusion Result_IR->Conclusion

Caption: Logic flow for the spectroscopic characterization of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide a definitive fingerprint of the substitution pattern.

  • ¹H NMR: Protons ortho to the nitro group are significantly deshielded (shifted downfield, ~8.0 ppm), while protons ortho/para to the methoxy and amino groups are shielded (shifted upfield). The splitting pattern (singlet, doublet, triplet, doublet of doublets) reveals the number of adjacent protons, allowing for reconstruction of the substitution pattern.

  • ¹³C NMR: The number of signals indicates the symmetry of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

  • 2D NMR (COSY, HMBC): These experiments can resolve ambiguities by showing correlations between protons (COSY) or between protons and carbons over multiple bonds (HMBC), confirming the overall connectivity. The use of Density Functional Theory (DFT) calculations can further aid in assigning NMR signals to specific isomers, especially in complex cases.[9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming the molecular formula C₈H₁₀N₂O₃ (MW = 182.18 g/mol ).[1][2][3] The fragmentation pattern can also offer structural clues. For instance, benzylic cleavage or loss of the nitro group (NO₂) are common fragmentation pathways.

Potential Biological Activities and Therapeutic Applications

While the specific biological activities of most methoxy-N-methyl-nitrobenzenamine isomers are not yet extensively documented, the broader class of substituted nitroaromatics has shown significant promise in several therapeutic areas. This provides a strong rationale for exploring these isomers as novel drug candidates.

  • Anticancer Activity: Numerous substituted nitrobenzamide and benzothiazole derivatives have demonstrated potent anti-tumor activity against various cancer cell lines, including HCT-116 (colon), MDA-MB435 (melanoma), and HL-60 (leukemia).[10][11] The mechanism is often linked to the bioreduction of the nitro group, leading to reactive species that induce cellular damage in cancer cells.[12][13] The methoxy and N-methyl groups on our target isomers could be used to modulate solubility, cell permeability, and target engagement.

  • Antimicrobial Activity: Substituted nitroaromatic compounds are known for their broad-spectrum antimicrobial effects.[12][13] They have shown efficacy against challenging pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis.[11][13] The proposed mechanism involves the intracellular reduction of the nitro group to form toxic nitrogen species that damage microbial DNA and proteins.[12] could be investigated as novel antibacterial or antifungal agents.[14]

Conclusion and Future Directions

The isomers of methoxy-N-methyl-nitrobenzenamine represent a rich but largely untapped area for drug discovery. Their synthesis requires careful strategic planning to control regiochemistry, and their separation poses a non-trivial but solvable challenge using modern chromatographic techniques. Definitive characterization using a suite of spectroscopic methods, particularly 2D NMR, is essential for ensuring isomeric purity. Based on the known biological activities of related nitroaromatic compounds, these isomers warrant investigation as potential leads in oncology and infectious disease research. Future work should focus on the systematic synthesis and screening of a complete isomeric library to build a comprehensive structure-activity relationship (SAR) profile, paving the way for the development of novel, highly targeted therapeutics.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine from 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine, a significant intermediate in pharmaceutical and organic synthesis. The protocol outlines a robust two-step synthetic pathway commencing with the readily available precursor, 2-nitroaniline. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic explanations, and critical safety information. The methodology is structured to be self-validating, with each experimental choice justified to ensure high yield and purity of the target compound.

Introduction

This compound is a valuable molecular scaffold in organic chemistry. Its utility stems from a unique arrangement of functional groups: a nitro group positioned ortho to a secondary amine, and a methoxy group in the meta position. This specific substitution pattern allows for a diverse range of chemical transformations, rendering it a key precursor for the synthesis of various heterocyclic compounds, some of which exhibit potential biological activities. The electronic interplay between the electron-withdrawing nitro group and the electron-donating methoxy and N-methyl groups profoundly influences the reactivity of the aromatic ring, enabling regioselective modifications.

This guide details a reliable and well-established synthetic route, emphasizing safety, efficiency, and reproducibility. The selected pathway proceeds through an initial iodination of 2-nitroaniline, followed by a copper-catalyzed methoxylation and subsequent N-methylation. This multi-step approach has been chosen due to its demonstrated success in producing the desired compound with high purity.

Mechanistic Rationale and Synthetic Strategy

The synthetic conversion of 2-nitroaniline to this compound is accomplished in two principal stages:

  • Electrophilic Aromatic Substitution (Iodination): The first step involves the introduction of an iodine atom at the 5-position of the 2-nitroaniline ring. This is achieved via an electrophilic aromatic substitution reaction. The directing effects of the ortho-para directing amino group and the meta-directing nitro group synergistically favor the substitution at the position para to the amino group.

  • Ullmann Condensation and N-Methylation: The subsequent transformation involves a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation, to replace the iodine atom with a methoxy group.[1][2] This is followed by the N-methylation of the aniline nitrogen to yield the final product.

The overall synthetic workflow is depicted below:

synthetic_workflow start 2-Nitroaniline step1 Step 1: Iodination start->step1 intermediate 5-Iodo-2-nitroaniline step1->intermediate step2 Step 2: Methoxylation & N-Methylation intermediate->step2 product This compound step2->product caption Figure 1: Synthetic workflow for this compound.

References

Application Notes and Protocols for N-Methylation of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-methylated nitroanilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] The selective introduction of a methyl group onto the nitrogen atom of a nitroaniline presents unique challenges, primarily the control of over-methylation and the management of hazardous reagents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various protocols for the N-methylation of substituted nitroanilines. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to make informed decisions for reaction optimization and scale-up. We will explore classical methods such as the Eschweiler-Clarke reaction and alkylation with halides, alongside modern, greener alternatives including catalytic hydrogen autotransfer and direct reductive methylation of nitroarenes.

The Strategic Importance of N-Methylation

The methylation of an amine is a fundamental transformation in organic chemistry. In the context of substituted nitroanilines, this modification can profoundly influence the molecule's properties:

  • Pharmacokinetics: In drug discovery, N-methylation can alter a compound's lipophilicity, metabolic stability, and receptor binding affinity.

  • Material Science: For molecules like N-methyl-4-nitroaniline (MNA), N-methylation is critical for creating materials with specific non-linear optical (NLO) properties.[1]

  • Synthesis: The N-methyl group can serve as a synthetic handle or a permanent structural feature in the synthesis of more complex molecules.

The primary challenge is achieving selective mono-methylation, as the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines or even quaternary ammonium salts.[3][4] The choice of protocol must therefore balance reactivity, selectivity, safety, and environmental impact.

Classical N-Methylation Protocols: The Workhorses

These methods have been established for decades and are reliable for many substrates, though they often involve harsh conditions or toxic reagents.

The Eschweiler-Clarke Reaction

This is a classic reductive amination procedure that converts a primary or secondary amine into its N-methylated derivative using an excess of formaldehyde and formic acid.[5] A key advantage is its inherent inability to produce quaternary ammonium salts, as the mechanism requires the formation of an iminium ion, which is impossible for a tertiary amine.[4][6]

Causality & Mechanism: The reaction proceeds through a well-defined pathway.[3][4][7]

  • The amine first condenses with formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide. This irreversible gas evolution drives the reaction to completion.

  • For a primary amine, this two-step process occurs twice to yield the dimethylated product.

Diagram: Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Transfer & Reduction R_NH2 R-NH₂ (Amine) H2CO CH₂O (Formaldehyde) Hemiaminal R-NH-CH₂OH (Hemiaminal) H2CO->Hemiaminal Condensation Iminium [R-N⁺H=CH₂] (Iminium Ion) Hemiaminal->Iminium - H₂O FormicAcid HCOOH (Formic Acid) MethylatedAmine R-NH-CH₃ (Methylated Amine) Iminium->MethylatedAmine Reduction FormicAcid->MethylatedAmine Hydride Transfer CO2 CO₂

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N,N-dimethylation of 4-nitroaniline

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (13.8 g, 0.1 mol).

  • Reagent Addition: Add 90% formic acid (25.5 mL, ~0.6 mol) followed by 37% aqueous formaldehyde (22.5 mL, ~0.3 mol).

  • Reaction: Heat the mixture to 100 °C (reflux) using a heating mantle. Vigorous evolution of CO₂ should be observed. Maintain the reflux for 8-10 hours, until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (20 mL) and evaporate the excess formic acid and formaldehyde under reduced pressure.

  • Isolation: Add water (100 mL) to the residue. Make the solution strongly alkaline (pH > 10) by the slow addition of 40% NaOH solution while cooling in an ice bath. The product will precipitate as a yellow solid.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to obtain pure N,N-dimethyl-4-nitroaniline.

Alkylation with Methyl Halides (e.g., Methyl Iodide)

Direct alkylation with methyl iodide is a straightforward SN2 reaction. The amine's lone pair acts as the nucleophile. The reaction requires a base to neutralize the HI produced, which would otherwise protonate the starting material and halt the reaction.

Causality & Experimental Choices: The choice of base and solvent is critical. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are effective but require anhydrous conditions.[8] Weaker bases like potassium carbonate can also be used, often in polar aprotic solvents like DMF or acetonitrile to enhance reactivity. The primary drawback is the risk of over-alkylation to form the quaternary ammonium salt. This can be mitigated by careful control of stoichiometry, though it is often difficult to achieve perfect selectivity for mono-methylation.

Experimental Protocol: N-methylation of 4-nitroaniline with Methyl Iodide

  • Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add N-formyl-p-nitroaniline (7.2 g, 0.04 mol) and 40 mL of anhydrous N,N-dimethylformamide (DMF). Note: Using the formyl-protected aniline can improve selectivity for mono-methylation.

  • Base Addition: Add potassium tert-butoxide (6.72 g, 0.06 mol) and stir the mixture at room temperature for 20 minutes.

  • Methylation: Add methyl iodide (CH₃I) (8.52 g, 0.06 mol) dropwise via syringe.

  • Reaction: Allow the reaction to proceed at room temperature for 8 hours.

  • Work-up: Remove the bulk of the DMF by distillation under reduced pressure. Pour the residue into 100 mL of cold water. A light yellow solid, N-methyl-N-formyl-p-nitroaniline, will precipitate.

  • Deprotection & Isolation: Filter the solid. This intermediate can then be deprotected (e.g., via hydrolysis or reduction with NaBH₄) and purified by recrystallization from an ethanol/water mixture to yield the final product.[8]

Alkylation with Dimethyl Sulfate (DMS)

Dimethyl sulfate is a highly efficient and cost-effective methylating agent, but its use is governed by its extreme toxicity and carcinogenicity.[9][10][11] It should only be handled by trained personnel with strict adherence to safety protocols.

Causality & Safety: DMS is a potent electrophile, leading to rapid and often exothermic methylation. The reaction mechanism is analogous to that of methyl halides. Due to its high toxicity, all operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including impermeable gloves (e.g., Viton or laminate), a lab coat, and chemical splash goggles, is mandatory.[9][11][12] A quenching solution (e.g., concentrated ammonia or sodium carbonate solution) must be readily available to neutralize any spills and decontaminate glassware.

Hazard Precaution / Response
Toxicity Fatal if inhaled, toxic if swallowed, causes severe skin burns and eye damage. [13]
Carcinogenicity Suspected of causing cancer. [13] Handle as a confirmed carcinogen.
Handling Always work in a certified chemical fume hood.[11] Use impermeable gloves and full PPE.[10]
Spills Neutralize immediately with a large excess of aqueous ammonia or sodium carbonate solution.[10]
First Aid Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][12] Inhalation: Move to fresh air immediately and seek urgent medical attention. Symptoms may be delayed.[12]

Modern & Greener N-Methylation Strategies

Driven by the principles of green chemistry, modern methods aim to replace hazardous reagents and minimize waste.

Direct Reductive N-Methylation of Nitro Compounds

This elegant approach combines the reduction of the nitro group and the N-methylation into a single synthetic operation.[14][15] This strategy is highly atom-economical as it avoids the isolation of the intermediate amine, thereby reducing solvent usage and purification steps.[15]

Causality & Mechanism: The reaction typically employs a catalyst capable of both nitro group reduction and reductive amination. For instance, an iron-catalyzed system can reduce the nitroarene to an aniline in situ.[16] The newly formed aniline then reacts with a C1 source (like formaldehyde) to form an imine, which is subsequently reduced by a hydride source present in the reaction mixture.

Diagram: One-Pot Reductive N-Methylation Workflow

Reductive_N_Methylation Nitroaniline Substituted Nitroaniline ReactionVessel One-Pot Reaction Catalyst (e.g., Fe) C1 Source (e.g., CH₂O) H₂ Source Nitroaniline->ReactionVessel Step 1: Add Substrate Product N-Methylated Aniline ReactionVessel->Product Step 2: Reaction & In-situ Methylation

Caption: Streamlined synthesis via direct reductive N-methylation.

Methylation via Hydrogen Autotransfer (Borrowing Hydrogen)

This is a powerful and sustainable method that uses methanol, a cheap and renewable C1 source, for methylation.[17][18] The only stoichiometric byproduct is water, making it a highly environmentally friendly process.[18]

Causality & Mechanism: The reaction relies on a transition metal catalyst (commonly Ruthenium or Iridium).[17][18][19]

  • Dehydrogenation (Borrowing): The catalyst reversibly oxidizes methanol to formaldehyde by "borrowing" two hydrogen atoms, forming a metal-hydride species.

  • Condensation: The in situ-generated formaldehyde condenses with the amine to form an iminium ion.

  • Hydrogenation (Returning): The catalyst "returns" the borrowed hydrogen atoms to the iminium ion, reducing it to the N-methylated amine and regenerating the active catalyst.

Experimental Protocol: Ru-Catalyzed N-Methylation of 4-nitroaniline (Note: This protocol first requires reduction of the nitro group to an amine, or starting with 4-aminoaniline derivatives)

  • Setup: In a pressure-rated Schlenk tube, add the aniline substrate (1.0 mmol), a Ruthenium catalyst such as (DPEPhos)RuCl₂PPh₃ (0.005 mmol, 0.5 mol%), and a weak base like Cs₂CO₃ (0.5 mmol).[18]

  • Solvent/Reagent: Add 1 mL of anhydrous methanol.

  • Reaction: Seal the tube and heat the mixture to 140 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature. Remove the methanol under reduced pressure.

  • Purification: The residue can be directly purified by silica gel column chromatography to yield the pure N-methylaniline product.[18]

Comparative Summary of Protocols

ProtocolMethylating AgentKey Reagents/CatalystSelectivityAdvantagesDisadvantages & Safety
Eschweiler-Clarke FormaldehydeFormic AcidGood for di-methylationAvoids quaternization, high yields, robust.[3][4]Uses excess reagents, can be slow.
Alkyl Halide Methyl IodideK₂CO₃, NaH, t-BuOKPoor; risk of over-alkylationWidely applicable.Toxic reagent, over-alkylation is a major issue.[3]
Dimethyl Sulfate Dimethyl SulfateBase (e.g., NaOH)Moderate; can over-alkylateHighly reactive, inexpensive.Extremely toxic and carcinogenic. [9][11] Requires stringent safety protocols.
Direct Reductive Formaldehyde, etc.Metal Catalyst (e.g., Fe, Pd)GoodOne-pot, high atom economy, shorter process.[15]Requires specific catalyst development.
Hydrogen Autotransfer MethanolRu, Ir catalystsGood for mono-methylationGreen (water is byproduct), uses renewable C1 source.[18]Requires expensive metal catalysts, often high temps.

Product Purification and Characterization

Purification:

  • Recrystallization: This is the most common method for purifying solid N-methylated nitroanilines. Ethanol, water, or mixtures thereof are frequently used solvents.[20][21]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography using a solvent system like hexane/ethyl acetate is effective.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the presence and location of the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the N-H stretch (for mono-methylated products) and other characteristic functional group vibrations.[22]

  • UV-Vis Spectroscopy: Nitroanilines have characteristic intramolecular charge-transfer bands that can be monitored.[23]

References

The Strategic Utility of 5-Methoxy-N-methyl-2-nitrobenzenamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 5-Methoxy-N-methyl-2-nitrobenzenamine emerges as a highly versatile and valuable building block, particularly in the synthesis of pharmacologically active heterocycles. This technical guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis and subsequent application, underpinned by a rationale for the experimental choices made. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity and structural features.

Introduction: Chemical Profile and Strategic Importance

This compound, with the chemical formula C₈H₁₀N₂O₃, is a substituted nitroaniline that presents a unique combination of functional groups.[1] The electron-withdrawing nitro group, positioned ortho to the N-methylamino group, and the electron-donating methoxy group at the meta position, create a distinct electronic environment that governs its reactivity. This substitution pattern makes it an ideal precursor for a variety of cyclization reactions, most notably in the formation of benzimidazole scaffolds, which are prevalent in many therapeutic agents.[]

The strategic importance of this intermediate lies in its ability to undergo reductive cyclization. The nitro group can be selectively reduced to an amine, which then readily condenses with the adjacent N-methylamino group in the presence of a suitable one-carbon synthon to form the imidazole ring of the benzimidazole system. This efficient route to a privileged scaffold is a cornerstone of its utility in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 69397-93-9[1][3]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Solid (typical)[1]
Purity Typically ≥95%[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nitration of a suitable precursor followed by N-methylation. This approach allows for precise control over the introduction of the required functional groups.

Step 1: Synthesis of the Precursor, 5-Methoxy-2-nitroaniline

The initial step involves the synthesis of 5-methoxy-2-nitroaniline from 3-methoxyaniline. The amino group of 3-methoxyaniline is first protected by acetylation to control the regioselectivity of the subsequent nitration. The acetyl group is a moderately activating, ortho-, para-director, and its steric bulk favors nitration at the less hindered para-position relative to the methoxy group (ortho to the acetylamino group). The nitro group is introduced using a mixture of nitric acid and sulfuric acid. Finally, the acetyl protecting group is removed by acid hydrolysis to yield the desired 5-methoxy-2-nitroaniline.[4][5]

Experimental Protocol: Synthesis of 5-Methoxy-2-nitroaniline [4][5]

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Acetic Acid

  • 60% Nitric Acid

  • Ice-water

  • Sodium Hydroxide solution

  • 4N Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Chloroform (or other suitable eluent)

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in a mixture of acetic acid and acetic anhydride (1.2 eq). Stir the solution at room temperature for 1 hour to ensure complete acetylation.

  • Nitration: Cool the reaction mixture to 5°C in an ice bath. Add 60% nitric acid dropwise with continuous stirring, maintaining the temperature below 10°C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up and Isolation of the Acetylated Intermediate: Pour the reaction mixture into a beaker containing ice-water and neutralize with a sodium hydroxide solution. The acetylated nitroaniline will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Hydrolysis: To the collected solid, add 4N hydrochloric acid and reflux the mixture for 2 hours. This will hydrolyze the acetyl group.

  • Final Work-up and Purification: After cooling, make the reaction mixture alkaline with a sodium hydroxide solution. Extract the product into ethyl acetate. Wash the organic layer with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent such as chloroform to obtain pure 5-methoxy-2-nitroaniline.

Causality of Experimental Choices:

  • Acetylation: The protection of the amino group as an acetamide is crucial to prevent the formation of undesired isomers during nitration and to avoid oxidation of the amino group by the strong oxidizing conditions.

  • Low-Temperature Nitration: Maintaining a low temperature during the addition of nitric acid is essential to control the exothermic reaction and minimize the formation of by-products.

  • Acid Hydrolysis: Refluxing with hydrochloric acid is a standard and effective method for the deprotection of the acetamide to regenerate the free amine.

Step 2: N-Methylation of 5-Methoxy-2-nitroaniline

The second and final step is the N-methylation of the synthesized 5-methoxy-2-nitroaniline. A robust and efficient method for the monomethylation of primary aromatic amines, particularly nitroanilines, involves the use of formaldehyde in the presence of concentrated sulfuric acid.[6] This method is advantageous as it tends to favor monomethylation over dimethylation.[6]

Experimental Protocol: Synthesis of this compound (Adapted from US Patent 3,591,638A) [6]

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Paraformaldehyde or 37% Aqueous Formaldehyde (molar excess)

  • Ice-water

  • Ammonia solution

  • Suitable solvent for recrystallization (e.g., ethanol, benzene)

Procedure:

  • Dissolution: In a round-bottom flask, carefully dissolve 5-methoxy-2-nitroaniline (1.0 eq) in concentrated sulfuric acid with stirring. The dissolution may require gentle warming (e.g., 40-50°C).

  • Methylation: To the resulting solution, add paraformaldehyde or aqueous formaldehyde (a molar excess, typically 3-10 moles per mole of aniline) portion-wise or dropwise, while maintaining the temperature between 50°C and 100°C.[6] The reaction is typically heated for a specific duration (e.g., 15 minutes to 2 hours) to ensure completion.[6]

  • Work-up: After the reaction is complete, carefully pour the reaction mixture over a large volume of ice-water with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the addition of an ammonia solution until it becomes alkaline. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or benzene to yield the pure N-methylated product.[6]

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent and Catalyst: Concentrated sulfuric acid serves both as a solvent for the nitroaniline and as a catalyst for the reaction with formaldehyde.

  • Formaldehyde as Methylating Agent: Formaldehyde is an inexpensive and readily available source of the methyl group in this reaction.

  • Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the formation of by-products. The optimal temperature range needs to be maintained for efficient monomethylation.[6]

Application of this compound in Heterocyclic Synthesis

The primary application of this compound is as a precursor for the synthesis of substituted benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon electrophile.

Synthesis of 5-Methoxy-1-methyl-1H-benzimidazole Derivatives

A common transformation is the reductive cyclization of this compound. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a suitable carbonyl compound or its equivalent, often in a one-pot procedure.

dot

Caption: Synthetic workflow for this compound and its application.

Experimental Protocol: Reductive Cyclization to form a Benzimidazole Derivative (General Procedure) [3]

Materials:

  • This compound (1.0 eq)

  • Reducing agent (e.g., Zn dust and NaHSO₃, or catalytic hydrogenation)[3]

  • Aromatic aldehyde (1.0 eq)

  • Solvent (e.g., water, ethanol)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in the selected solvent (e.g., water).

  • Reduction and Cyclization: Add the reducing agent (e.g., a mixture of Zn dust and NaHSO₃) to the suspension.[3] Heat the reaction mixture (e.g., to 100°C) and monitor the progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, filter the reaction mixture to remove any inorganic solids. If water was used as the solvent, extract the filtrate with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure benzimidazole derivative.[3]

Causality of Experimental Choices:

  • One-Pot Procedure: Combining the reduction and cyclization steps into a single pot improves the overall efficiency of the synthesis by reducing the number of work-up and purification steps.[3]

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A mild and chemoselective reducing agent is required to reduce the nitro group without affecting other functional groups in the molecule. The Zn/NaHSO₃ system in water is an example of an environmentally benign and efficient choice.[3]

  • Aromatic Aldehyde: The aromatic aldehyde serves as the source of the C2 carbon of the benzimidazole ring. The choice of aldehyde determines the substitution pattern at this position in the final product.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]

Table 2: Hazard Information for Related Compounds

CompoundKey Hazards
2-Methoxy-5-nitroaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause genetic defects.[7]
N-Methyl-2-nitroaniline Toxic if swallowed or in contact with skin. Fatal if inhaled. May cause damage to organs through prolonged or repeated exposure.[3]

Storage:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

Characterization

The structural confirmation of this compound and its derivatives is typically achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the N-H, C-H, C=C (aromatic), NO₂, and C-O bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the construction of complex heterocyclic molecules, particularly those of medicinal interest. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, while adhering to the highest standards of safety and scientific rigor.

References

Application Notes & Protocols: A Technical Guide to Azo Dye Synthesis Utilizing Substituted Nitrobenzenamines

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to the principles and practices of azo dye synthesis. While the topic of interest is "5-Methoxy-N-methyl-2-nitrobenzenamine," a critical analysis of its chemical structure reveals its unsuitability for direct, conventional azo coupling. This guide will therefore first establish the foundational principles and a validated protocol using a structurally analogous primary amine , 2-Methoxy-5-nitroaniline. Subsequently, it will provide a detailed mechanistic explanation of the reactivity of the specified secondary amine , this compound, under diazotization conditions, clarifying why it does not yield a productive pathway to azo dyes.

Introduction to Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over half of all commercial dyes.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two aromatic or heteroaromatic ring systems.[2][3] The synthesis of these dyes is a cornerstone of industrial and medicinal chemistry, pivotal in fields ranging from textiles to advanced biomedical imaging.[4]

The synthesis is a robust and elegant two-step process:

  • Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt using nitrous acid at low temperatures.[5][6]

  • Azo Coupling: The electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling component (e.g., phenols, naphthols, or anilines) to form the final azo compound.[4][7]

The electronic properties of the substituents on both the diazo component and the coupling partner dictate the final color and properties of the dye.[2]

The Diazo Component: A Comparative Analysis

A thorough understanding of the starting amine is critical for successful synthesis. Here, we compare the specified secondary amine with a viable primary amine analogue.

Profile: this compound (A Secondary Amine)

This compound is the user-specified starting material. Its structure contains a secondary amine, which fundamentally alters its reactivity in the context of azo dye synthesis.

PropertyValueReference
CAS Number 69397-93-9[8]
Molecular Formula C₈H₁₀N₂O₃[8]
Molecular Weight 182.18 g/mol [8]
Structure (See Figure 2)
Safety Profile Toxic. Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9] (Data for structurally similar N-methyl-2-nitroaniline)
Profile: 2-Methoxy-5-nitroaniline (A Primary Amine Analogue)

This compound is a suitable primary amine for demonstrating a valid azo dye synthesis protocol. It is structurally similar to the target compound, differing only in the methylation of the amine.

PropertyValueReference
CAS Number 99-59-2[10][11]
Molecular Formula C₇H₈N₂O₃[10][11]
Molecular Weight 168.15 g/mol [10][11]
Appearance Orange-red needles or powder[11]
Safety Profile Harmful. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause genetic defects. Handle with caution in a fume hood with appropriate PPE.[12]

Principle of the Reaction: Diazotization and Coupling

The success of azo dye synthesis hinges on two sequential chemical transformations. The workflow below illustrates the general process.

G cluster_0 PART 1: Diazotization (0-5 °C) cluster_1 PART 2: Azo Coupling A Primary Aromatic Amine (Ar-NH₂) C Formation of Nitrosonium Ion (NO⁺) B NaNO₂ + Strong Acid (e.g., HCl) Generates HNO₂ in situ B->C D Diazonium Salt Solution ([Ar-N₂]⁺Cl⁻) Highly Reactive Intermediate C->D Nucleophilic attack by Amine F Final Azo Dye (Ar-N=N-Ar') D->F Electrophilic Aromatic Substitution E Electron-Rich Coupling Component (e.g., 2-Naphthol) G cluster_0 Diazotization cluster_1 Coupling cluster_2 Workup A 1. Suspend Amine in H₂O + HCl B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ (aq) Dropwise B->C D 4. Stir 15 min Use Immediately C->D G 7. Add Diazonium Salt Solution Slowly D->G E 5. Dissolve 2-Naphthol in NaOH (aq) F 6. Cool to < 5 °C E->F F->G H 8. Stir 30-60 min G->H I 9. Vacuum Filter Precipitate H->I J 10. Wash with Cold H₂O I->J K 11. Air Dry Product J->K

References

The Strategic Utility of 5-Methoxy-N-methyl-2-nitrobenzenamine in Heterocyclic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to exploring the synthetic potential of 5-Methoxy-N-methyl-2-nitrobenzenamine as a pivotal building block for a diverse range of heterocyclic compounds. This document is crafted for researchers, scientists, and professionals in drug development, offering in-depth technical insights, field-proven protocols, and a robust scientific foundation for your experimental endeavors. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reliable and reproducible results.

Introduction: The Versatility of a Substituted Nitroaniline

This compound is an aromatic compound distinguished by a methoxy group, a nitro group, and an N-methylated amine on the benzene ring. This unique arrangement of functional groups makes it a highly valuable precursor in organic synthesis, particularly for constructing heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. The primary synthetic strategy involves the reductive cyclization of the nitro group and the adjacent N-methylamine, leading to the formation of fused heterocyclic systems. This guide will focus on the practical applications of this building block in the synthesis of N-methylated benzimidazoles and quinoxalines, two classes of heterocycles with significant biological activities.

Core Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Not explicitly stated for the N-methyl derivative, but related nitroanilines are often yellow crystalline solids.[2]
Solubility Expected to have low solubility in water, but soluble in common organic solvents like ethanol, methanol, and dichloromethane.
Safety Nitroanilines are generally considered hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[2]

Safety Protocol: Always consult the Safety Data Sheet (SDS) for this compound before handling. In case of contact, wash the affected area with copious amounts of water. For inhalation, move to fresh air. Seek immediate medical attention if symptoms persist.

Synthesis of the Starting Material: this compound

A common route to N-methylated anilines involves the reaction of the corresponding primary aniline with a methylating agent or, in this case, a more direct approach from a suitable precursor. A general method for the synthesis of N-methyl-o-nitroanilines involves the reaction of o-chloronitrobenzene with an aqueous solution of monomethylamine under pressure.[3]

Conceptual Workflow for Synthesis:

start o-Chloronitrobenzene & Monomethylamine reaction Confined Reaction (Pressure, Heat) start->reaction product This compound reaction->product start This compound + Aldehyde reduction Na2S2O4 Reduction start->reduction condensation Condensation & Cyclization reduction->condensation product 2-Substituted-1-methyl-6-methoxybenzimidazole condensation->product cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation start This compound reduction Reduction (e.g., Hydrazine/Pd-C) start->reduction diamine N1-Methyl-5-methoxy- benzene-1,2-diamine reduction->diamine condensation Condensation diamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Substituted Quinoxaline condensation->quinoxaline

References

Application Note: A Detailed Protocol for the Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part experimental guide for the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9)[1]. This compound and its analogs are valuable intermediates in medicinal chemistry and materials science. The protocol is designed for researchers and professionals in organic synthesis and drug development. The procedure begins with the regioselective nitration of 4-methoxyaniline, following an amine protection-deprotection strategy, to yield the key intermediate, 5-methoxy-2-nitroaniline. The subsequent step details the N-methylation of this intermediate to afford the final product. This guide emphasizes the rationale behind procedural choices, stringent safety measures, and detailed step-by-step instructions to ensure reproducibility and safety.

Introduction and Synthetic Strategy

This compound is a substituted nitroaromatic amine with the molecular formula C₈H₁₀N₂O₃[1]. Its structural motifs are common in pharmacologically active compounds and precursors for specialized chemical applications, including proteomics research[1]. The synthesis of this molecule is not trivially achieved in a single step due to the directing effects of the substituent groups on the benzene ring.

Our synthetic approach is a robust, two-stage process designed to maximize yield and purity by carefully controlling regioselectivity.

  • Part 1: Synthesis of 5-Methoxy-2-nitroaniline. We begin with a commercially available starting material, 4-methoxyaniline. To prevent oxidation and to control the position of nitration, the highly activating amino group is first protected as an acetamide. The resulting N-(4-methoxyphenyl)acetamide is then subjected to electrophilic nitration. The acetyl group and methoxy group work in concert to direct the incoming nitro group primarily to the position ortho to the amine and meta to the methoxy group. Finally, acidic hydrolysis removes the acetyl protecting group to yield the crucial intermediate, 5-methoxy-2-nitroaniline[2][3].

  • Part 2: N-Methylation of 5-Methoxy-2-nitroaniline. The secondary amine is formed by the direct methylation of the synthesized intermediate. This protocol employs a strong base, sodium hydride, to deprotonate the aniline nitrogen, forming a highly nucleophilic amide anion. This anion is subsequently treated with methyl iodide, an electrophilic methyl source, to yield the target molecule.

This document provides the detailed methodology for each part, including reagent quantification, reaction conditions, safety protocols, and purification techniques.

Part 1: Synthesis of 5-Methoxy-2-nitroaniline (Intermediate)

Principle and Rationale

Direct nitration of 4-methoxyaniline is problematic, often leading to a mixture of products and potential oxidation. The strategy of first protecting the amine as an acetamide serves two critical functions:

  • Moderating Reactivity: The acetyl group attenuates the strong activating nature of the amine, preventing polysubstitution and oxidation by the strong nitrating mixture[3].

  • Regiocontrol: The steric bulk of the N-acetyl group, combined with the ortho-, para-directing nature of both the amide and methoxy groups, favors the introduction of the nitro group at the C2 position (ortho to the amide)[3].

Subsequent deprotection via acid-catalyzed hydrolysis efficiently removes the acetyl group to reveal the desired intermediate product[2].

Experimental Protocol: 5-Methoxy-2-nitroaniline

Step 1.1: Acetylation of 4-Methoxyaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxyaniline (10.0 g, 81.2 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Carefully add acetic anhydride (10.0 mL, 105.6 mmol) dropwise to the solution.

  • Heat the reaction mixture to a gentle reflux (approx. 110-120°C) for 1 hour.

  • Allow the mixture to cool to room temperature and then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate (N-(4-methoxyphenyl)acetamide) by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 60-70°C. The expected yield is typically >90%.

Step 1.2: Nitration of N-(4-methoxyphenyl)acetamide

  • In a 500 mL flask, carefully add the dried N-(4-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) in small portions to concentrated sulfuric acid (40 mL) while stirring and maintaining the temperature below 20°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (4.5 mL) to concentrated sulfuric acid (10 mL) in an ice bath. CAUTION: This mixing is highly exothermic. [4]

  • Cool the acetamide solution to 0-5°C.

  • Add the cold nitrating mixture dropwise to the acetamide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C[3].

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with constant stirring.

  • A yellow solid, N-(4-methoxy-2-nitrophenyl)acetamide, will precipitate. Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral (pH ~7).

Step 1.3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

  • Transfer the crude, wet solid from the previous step to a 500 mL round-bottom flask.

  • Add 150 mL of a 4N hydrochloric acid solution.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has dissolved and the reaction is complete (monitor by TLC)[2].

  • Cool the solution to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the solution is distinctly basic (pH > 10).

  • The product, 5-methoxy-2-nitroaniline, will precipitate as a yellow-orange solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield bright yellow crystals[4].

  • The expected melting point is 128-132°C.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The N-methylation of an aniline is achieved by first converting the weakly acidic N-H bond into a more nucleophilic species. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the amine to form the corresponding sodium amide salt. This anionic intermediate then readily attacks the electrophilic methyl carbon of methyl iodide (CH₃I) in an Sₙ2 reaction to form the C-N bond. The use of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as NaH reacts violently with water and other protic solvents.

Experimental Protocol: this compound
  • Set up a 250 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • To the flask, add sodium hydride (60% dispersion in mineral oil, 1.4 g, 35.0 mmol) and wash with anhydrous hexane (2 x 10 mL) to remove the oil. Carefully decant the hexane.

  • Add 80 mL of anhydrous tetrahydrofuran (THF).

  • Dissolve the dried 5-methoxy-2-nitroaniline (5.0 g, 29.7 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the aniline solution dropwise to the NaH suspension at 0°C (ice bath). Stir for 30-60 minutes at this temperature; evolution of hydrogen gas should be observed.

  • After gas evolution ceases, add methyl iodide (2.2 mL, 35.0 mmol) dropwise via syringe, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours or until completion (monitored by TLC).

  • Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a pure solid.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Amount Used Moles (mmol) Role
Part 1 4-Methoxyaniline123.1510.0 g81.2Starting Material
Acetic Anhydride102.0910.0 mL105.6Protecting Agent
N-(4-methoxyphenyl)acetamide165.19~10.0 g60.5Intermediate
Fuming Nitric Acid63.014.5 mL~100Nitrating Agent
Intermediate Product 5-Methoxy-2-nitroaniline 168.15 - -
Part 2 5-Methoxy-2-nitroaniline168.155.0 g29.7Starting Material
Sodium Hydride (60%)40.001.4 g35.0Base
Methyl Iodide141.942.2 mL35.0Methylating Agent
Final Product This compound 182.18 [1]- -

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves[4].

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and always add acid to water (or other solutions) slowly, never the other way around[4].

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control with an efficient ice-salt bath is critical to prevent a runaway reaction[4].

  • Toxic Compounds: Nitroaromatic compounds and anilines are toxic. Avoid inhalation, ingestion, and direct skin contact[4].

  • Methylating Agents: Methyl iodide is a toxic and suspected carcinogenic alkylating agent. Handle only in a fume hood with appropriate gloves[5].

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Carcinogenic waste and strong acids require specialized disposal procedures[5].

Experimental Workflow Visualization

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: N-Methylation start1 4-Methoxyaniline prot Step 1.1: Acetylation (Acetic Anhydride) start1->prot inter1 N-(4-methoxyphenyl)acetamide prot->inter1 nitr Step 1.2: Nitration (HNO3 / H2SO4, 0-5°C) inter1->nitr inter2 N-(4-methoxy-2-nitrophenyl)acetamide nitr->inter2 deprot Step 1.3: Hydrolysis (HCl, Reflux) inter2->deprot end1 5-Methoxy-2-nitroaniline deprot->end1 start2 5-Methoxy-2-nitroaniline deprot2 Step 2.1: Deprotonation (NaH, Anhydrous THF) start2->deprot2 anion Amide Anion Intermediate deprot2->anion meth Step 2.2: Methylation (Methyl Iodide, 0°C -> RT) anion->meth end2 This compound meth->end2

Caption: Synthetic workflow for this compound.

References

Scale-up synthesis of "5-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Introduction

This compound is a substituted nitroaromatic amine, a class of compounds that serve as crucial intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals.[1][2][3] The presence of the nitro group, a potent electron-withdrawing group, and multiple functional sites on the aromatic ring makes this molecule a versatile building block for further chemical elaboration. However, the synthesis and scale-up of nitroaromatic compounds require careful control over reaction conditions to ensure regioselectivity and mitigate safety risks associated with their energetic nature and potential toxicity.[4]

This technical guide provides a detailed, two-part synthetic route for the scale-up production of this compound. The strategy is designed for robustness, scalability, and control, utilizing well-established chemical transformations. The narrative explains the causality behind procedural choices, offering insights grounded in organic chemistry principles to aid researchers and process chemists in successful synthesis.

Synthetic Strategy Overview

The selected synthetic pathway involves two primary transformations. This approach is predicated on the use of commercially available starting materials and reaction classes known for their reliability and scalability.

  • Part 1: Synthesis of the Precursor (5-Methoxy-2-nitroaniline) : This step involves the protection of the amine, followed by a regioselective nitration of 3-methoxyaniline, and subsequent deprotection. Amine protection is a critical strategy to prevent oxidation by the strong nitrating agents and to control the regiochemical outcome of the electrophilic aromatic substitution.

  • Part 2: N-Methylation of 5-Methoxy-2-nitroaniline : Direct methylation of the aniline precursor can lead to a mixture of mono- and di-methylated products. To circumvent this, a robust protection-methylation-deprotection sequence is employed to ensure selective mono-methylation and achieve high purity of the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation 3-Methoxyaniline 3-Methoxyaniline Protected Amine Protected Amine 3-Methoxyaniline->Protected Amine Acetylation Nitrated Intermediate Nitrated Intermediate Protected Amine->Nitrated Intermediate Nitration 5-Methoxy-2-nitroaniline 5-Methoxy-2-nitroaniline Nitrated Intermediate->5-Methoxy-2-nitroaniline Deprotection (Hydrolysis) Formylated Amine Formylated Amine 5-Methoxy-2-nitroaniline->Formylated Amine Formylation 5-Methoxy-2-nitroaniline->Formylated Amine N-Methylated Intermediate N-Methylated Intermediate Formylated Amine->N-Methylated Intermediate Methylation Final Product 5-Methoxy-N-methyl- 2-nitrobenzenamine N-Methylated Intermediate->Final Product Deprotection (Hydrolysis)

Caption: High-level overview of the two-part synthetic strategy.

Part 1: Scale-Up Synthesis of 5-Methoxy-2-nitroaniline

The synthesis of the key precursor, 5-methoxy-2-nitroaniline, begins with 3-methoxyaniline. The methoxy group is an ortho-, para-director, while the amino group is also a strong ortho-, para-director. To achieve the desired 2-nitro substitution pattern, the highly activating amino group is temporarily converted to a less activating acetamide. This protection step prevents unwanted side reactions and directs the nitration primarily to the position ortho to the amino group and para to the methoxy group.

Protocol 1: Synthesis of 5-Methoxy-2-nitroaniline

This protocol is adapted from a procedure detailed in US Patent US05162318.[5]

Stage 1a: Acetylation (Amine Protection)

  • To a suitable reactor, charge 3-methoxyaniline and acetic anhydride. The reaction can be run in acetic acid as a solvent.

  • Stir the mixture at ambient temperature for approximately 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.

Stage 1b: Nitration

  • Cool the reaction mixture containing N-(3-methoxyphenyl)acetamide to 0-5 °C using an ice bath. Careful temperature control is critical to prevent over-nitration.[6]

  • Slowly add 60-70% nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C. The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude N-(5-methoxy-2-nitrophenyl)acetamide.

  • Collect the solid product by filtration and wash thoroughly with cold water until the filtrate is neutral.

Stage 1c: Deprotection (Acid Hydrolysis)

  • Transfer the crude, water-washed solid to a reactor equipped with a reflux condenser.

  • Add aqueous hydrochloric acid (e.g., 4N HCl) and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours, monitoring the hydrolysis of the acetamide by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the 5-methoxy-2-nitroaniline product.

  • Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield pure 5-methoxy-2-nitroaniline.

Reagent Table for Protocol 1
ReagentMW ( g/mol )Molar Eq.Quantity (for 1 mol scale)Role
3-Methoxyaniline123.151.0123.15 gStarting Material
Acetic Anhydride102.09~1.1~112.3 gProtecting Group
Acetic Acid60.05-SolventSolvent
Nitric Acid (60%)63.01~1.05~110.3 gNitrating Agent
Hydrochloric Acid (4N)36.46ExcessAs requiredDeprotection Catalyst
Sodium Hydroxide40.00ExcessAs requiredNeutralization

Part 2: N-Methylation of 5-Methoxy-2-nitroaniline

This stage focuses on the selective N-methylation of the synthesized precursor. A three-step sequence adapted from a similar transformation on p-nitroaniline ensures high yield and purity of the final mono-methylated product.[7]

Protocol 2: Synthesis of this compound

Stage 2a: N-Formylation

  • In a reactor, charge 5-methoxy-2-nitroaniline (1.0 eq) and formic acid.

  • Heat the mixture to approximately 90-100 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the N-(5-methoxy-2-nitrophenyl)formamide.

  • Filter the solid product and wash with water. The crude product can be used directly in the next step.

Stage 2b: N-Methylation

  • Dissolve the crude formamide from the previous step in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.0-1.2 eq) in portions at room temperature. The base deprotonates the formamide nitrogen to generate a nucleophilic anion.

  • After stirring for 20-30 minutes, add the methylating agent, such as methyl iodide (CH₃I) (1.0-1.2 eq), dropwise.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • After completion, the reaction can be worked up by pouring into water and extracting with an organic solvent.

Stage 2c: Deformylation (Hydrolysis)

  • The crude N-methylated formamide is dissolved in an alcohol solvent (e.g., ethanol).

  • A reducing agent like sodium borohydride can be used for deformylation, or standard acidic/basic hydrolysis can be performed. For this protocol, hydrolysis is recommended.

  • Add an aqueous acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to facilitate the removal of the formyl group.

  • Monitor the reaction by TLC. Once complete, neutralize the mixture and extract the final product, this compound, into an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Reagent Table for Protocol 2
ReagentMW ( g/mol )Molar Eq.Role
5-Methoxy-2-nitroaniline168.151.0Starting Material
Formic Acid46.03ExcessFormylating Agent / Solvent
Potassium tert-Butoxide112.21~1.1Base
Methyl Iodide141.94~1.1Methylating Agent
N,N-Dimethylformamide (DMF)73.09-Solvent
Hydrochloric Acid / NaOH-ExcessHydrolysis Catalyst

Overall Synthesis Workflow

The following diagram provides a comprehensive visual representation of the entire synthetic process, from starting materials to the final purified product.

G A Start: 3-Methoxyaniline B Add Acetic Anhydride & Acetic Acid A->B Step 1a C N-(3-methoxyphenyl)acetamide (Protected Intermediate) B->C D Cool to 0-5 °C Add Nitric Acid C->D Step 1b E N-(5-methoxy-2-nitrophenyl)acetamide D->E F Hydrolysis with HCl (Reflux) E->F Step 1c G Precursor: 5-Methoxy-2-nitroaniline F->G H Add Formic Acid (Heat) G->H Step 2a I N-(5-methoxy-2-nitrophenyl)formamide H->I J Add K-tBuO & CH3I in DMF I->J Step 2b K N-methyl-N-(5-methoxy-2-nitrophenyl)formamide J->K L Hydrolysis (Acid or Base) K->L Step 2c M Crude Product L->M N Purification (Chromatography/Recrystallization) M->N O Final Product: This compound N->O

Caption: Detailed workflow for the scale-up synthesis of this compound.

Safety and Handling

Nitroaromatic compounds and the reagents used in their synthesis must be handled with extreme care.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

  • Reagent Hazards :

    • Nitric and Sulfuric Acids : These are highly corrosive. Use with extreme caution and have appropriate neutralization agents (e.g., sodium bicarbonate) readily available. Mixing them is highly exothermic.

    • Methyl Iodide : A toxic and carcinogenic substance. Handle only in a well-ventilated fume hood.

    • Potassium tert-Butoxide : A corrosive and moisture-sensitive strong base.

  • Product Hazards : Nitroaromatic compounds are often toxic and may be mutagenic.[3][4] Avoid inhalation of dust and skin contact. The related compound N-methyl-2-nitroaniline is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[8]

  • Waste Disposal : All chemical waste must be disposed of according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To verify the molecular weight (C₈H₁₀N₂O₃, MW: 182.18 g/mol ).[9][10]

  • Melting Point : To assess the purity of the final solid product.

Conclusion

The application note outlines a comprehensive and scalable two-part synthesis for this compound. By employing protection-deprotection strategies for both the nitration and N-methylation steps, this guide provides a robust framework for producing the target molecule with high control over selectivity and purity. Adherence to the detailed protocols and stringent safety measures is paramount for the successful and safe execution of this synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine is a critical step in the development of various pharmaceutical intermediates and research compounds. While seemingly a straightforward N-methylation of 5-methoxy-2-nitroaniline, this reaction is frequently plagued by side reactions that can significantly impact yield, purity, and the overall success of the synthesis. The primary challenge stems from the electronic nature of the starting material; the amino group's nucleophilicity is substantially reduced by the potent electron-withdrawing effect of the ortho-nitro group, often necessitating more forcing reaction conditions.[1] These conditions, in turn, can promote the formation of undesirable byproducts.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Presented in a question-and-answer format, it addresses specific issues encountered during the synthesis, explains the underlying chemical principles, and offers field-proven protocols to mitigate these challenges.

Core Reaction & Primary Side Reaction

The desired transformation is the mono-N-methylation of 5-methoxy-2-nitroaniline. However, the most frequently encountered side reaction is over-alkylation, leading to the formation of the N,N-dimethylated product.

G SM 5-Methoxy-2-nitroaniline (Starting Material) MeI + CH₃I / Base SM->MeI Product This compound (Desired Product) MeI->Product Desired Reaction (k1) MeI2 + CH₃I / Base Product->MeI2 SideProduct 5-Methoxy-N,N-dimethyl-2-nitroanilinium salt (Over-methylation Side Product) MeI2->SideProduct Side Reaction (k2) Product is often more nucleophilic

Figure 1: Desired N-methylation versus the over-methylation side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common side reaction during the synthesis of this compound, and how can I prevent it?

The most prevalent side reaction is over-alkylation , which results in the formation of 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine (or its quaternary ammonium salt).[2] This occurs because the mono-methylated product, this compound, can be more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent.[2]

Causality & Prevention Strategies:

  • Control Stoichiometry: Use a minimal excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). An equivalent ratio of 1.0 to 1.1 of the methylating agent to the aniline is recommended. A large excess will invariably drive the reaction toward the di-methylated product.[2]

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant starting material over the newly formed product.

  • Lower Reaction Temperature: While higher temperatures may be needed to initiate the reaction due to the aniline's low reactivity, excessively high temperatures can accelerate the second methylation step.[2] Aim for the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Group Strategy: For syntheses where mono-methylation is particularly challenging, a protection-methylation-deprotection sequence can be employed. For example, formylation of the amine, followed by methylation of the resulting formamide, and subsequent hydrolysis can provide the desired product with high selectivity.[3]

Q2: My reaction yield is consistently low, or the reaction stalls. What are the likely causes?

Low conversion is a common issue, primarily due to the low nucleophilicity of the starting material.

Troubleshooting Steps:

  • Evaluate the Base: The choice of base is critical. The electron-withdrawing nitro group significantly decreases the basicity (and nucleophilicity) of the aniline nitrogen.[1][4]

    • Weak Bases (e.g., NaHCO₃, Et₃N): Often insufficient to deprotonate the amine or the intermediate ammonium salt effectively, leading to a stalled reaction.

    • Stronger Bases (e.g., K₂CO₃, Cs₂CO₃): Generally more effective and commonly used in these types of alkylations.[5]

    • Very Strong Bases (e.g., NaH, tBuOK): Can be highly effective, especially with less reactive alkylating agents.[1] However, they must be handled with extreme caution under anhydrous conditions, as water will quench them.[5]

  • Optimize Reaction Conditions:

    • Temperature: Room temperature is often too low for this substrate. Refluxing in solvents like acetonitrile (82°C) or DMF (up to 100-120°C) is frequently required.[1]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can dissolve the reactants and salts formed during the reaction.[1]

  • Check Reagent Purity:

    • Water Content: Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. Water can react with the base and interfere with the reaction.[5]

    • Starting Material Purity: Impurities in the 5-methoxy-2-nitroaniline can inhibit the reaction. Confirm purity by NMR or melting point before starting.

G Start Problem: Low Yield / Stalled Reaction Q_Base Is the base strong enough? (e.g., K₂CO₃, NaH) Start->Q_Base A_Base_No Action: Switch to a stronger base (e.g., NaH, tBuOK) Q_Base->A_Base_No No Q_Temp Is the temperature high enough? Q_Base->Q_Temp Yes A_Base_No->Q_Temp A_Temp_No Action: Increase temperature (e.g., reflux in ACN or DMF) Q_Temp->A_Temp_No No Q_Purity Are reagents anhydrous and pure? Q_Temp->Q_Purity Yes A_Temp_No->Q_Purity A_Purity_No Action: Dry solvents/reagents. Verify starting material purity. Q_Purity->A_Purity_No No End Re-run experiment with optimized conditions Q_Purity->End Yes A_Purity_No->End

Figure 2: Troubleshooting workflow for low reaction yield.
Q3: My crude product shows multiple spots on a TLC plate. What are these impurities and how can I separate them?

A complex mixture in the crude product typically points to a combination of unreacted starting material, the desired product, the over-methylated side product, and potentially isomeric impurities.

Potential Components in Crude Product:

CompoundTypical Relative RfIdentification Notes
5-Methoxy-2-nitroanilineLowerStarting material; more polar.
This compound Intermediate Desired Product.
5-Methoxy-N,N-dimethyl-2-nitrobenzenamineHigherOver-methylated; less polar.
Isomeric NitroanilinesVariableCan arise from the synthesis of the starting material.[6]

Separation Strategy:

Column Chromatography is the most effective method for purification.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient solvent system of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute the less polar N,N-dimethyl product first, then gradually increase the polarity to elute the desired N-methyl product, and finally the more polar starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized based on laboratory results.

Materials:

  • 5-methoxy-2-nitroaniline[7]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-methoxy-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.1 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography as described in Q3.

Protocol 2: Purification by Recrystallization

If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an effective alternative to chromatography.

Procedure:

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or isopropanol.[8]

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a short pad of celite.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

References

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.

Section 1: Understanding the Core Synthesis & Key Challenges

The most direct and common route to this compound (the target molecule) is the N-methylation of the commercially available starting material, 5-Methoxy-2-nitroaniline.[] This reaction, while straightforward in principle, is often plagued by low yields due to the electronic properties of the substrate.

Primary Synthetic Pathway:

Primary synthetic pathway for this compound
Figure 1: N-methylation of 5-Methoxy-2-nitroaniline.

The central challenge in this synthesis is the reduced nucleophilicity of the amine group in 5-Methoxy-2-nitroaniline. The potent electron-withdrawing nature of the ortho-nitro group significantly decreases the electron density on the nitrogen atom, making it a poor nucleophile.[2] Consequently, forcing conditions are often required, which can lead to side reactions and impurities. This guide will address how to navigate these challenges effectively.

General Experimental Workflow

The synthesis can be broken down into several key stages, each with critical parameters that can be optimized.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Reagent Setup (5-Methoxy-2-nitroaniline, Solvent, Base) B Addition of Methylating Agent A->B C Controlled Heating & Monitoring (TLC/HPLC) B->C D Aqueous Quench & Extraction C->D E Purification (e.g., Column Chromatography) D->E F 5-Methoxy-N-methyl- 2-nitrobenzenamine E->F

A typical workflow for the synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is extremely slow or shows no conversion. What are the likely causes and how can I improve the reaction rate?

A1: This is the most frequent issue and typically stems from three interconnected factors: insufficient base strength, low reaction temperature, or a suboptimal solvent choice. The reduced nucleophilicity of the starting aniline requires carefully optimized conditions to proceed efficiently.[2]

  • Insufficient Base Strength: A weak base like sodium bicarbonate will be ineffective. The reaction requires a base strong enough to deprotonate the weakly acidic N-H bond, thereby increasing the nucleophilicity of the nitrogen atom. Stronger bases such as potassium carbonate, potassium tert-butoxide, or sodium hydride are necessary.[2][3]

  • Inappropriate Temperature: Due to the substrate's low reactivity, room temperature is often insufficient. Increasing the temperature is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.[2]

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants and stabilize any charged intermediates formed during the reaction. Polar aprotic solvents are highly recommended.

Table 1: Recommended Reaction Condition Adjustments

ParameterPoor Choice (Low Yield)Recommended (Improved Yield)Rationale
Base NaHCO₃, Et₃NK₂CO₃, t-BuOK, NaHStronger bases are required to deprotonate the deactivated aniline, increasing its nucleophilicity.[2]
Temperature 25°C (Room Temp)80 - 120°COvercomes the high activation energy barrier caused by the electron-withdrawing nitro group.[2]
Solvent Toluene, DichloromethaneDMF, DMSO, AcetonitrilePolar aprotic solvents stabilize charged intermediates and increase reaction rates.[2]
Q2: My TLC/LCMS shows multiple product spots, and the yield of my desired mono-methylated product is low. What are these side products and how can I minimize them?

A2: The most common side product is the N,N-dimethylated derivative, 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine. This occurs when the desired mono-methylated product, which is more nucleophilic than the starting material, reacts with another equivalent of the methylating agent.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of the starting aniline (5-Methoxy-2-nitroaniline) relative to the methylating agent (e.g., 1.1 to 1.2 equivalents of aniline to 1.0 equivalent of methylating agent). This ensures the methylating agent is the limiting reagent, reducing the probability of a second methylation event.[2]

  • Slow Addition of Methylating Agent: Add the methylating agent dropwise or via syringe pump over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation over di-alkylation.[4]

  • Monitor the Reaction Closely: Run the reaction to partial conversion of the starting material. Over-extending the reaction time after the starting material is consumed will only increase the formation of the di-methylated byproduct.

G cluster_reactants A 5-Methoxy- 2-nitroaniline B Target Product (Mono-methylated) A->B Desired Reaction C Byproduct (Di-methylated) B->C Side Reaction (Faster) Me_X + CH₃-X (Methylating Agent) Me_X2 + CH₃-X

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methoxy-N-methyl-2-nitrobenzenamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-methylation of 5-methoxy-2-nitroaniline. Our goal is to provide actionable, field-proven insights to help you achieve higher yields, better purity, and more consistent results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most direct and common route is the N-methylation of the commercially available precursor, 5-methoxy-2-nitroaniline. The key is the choice of the methylating agent and reaction conditions, which can range from classical methods to modern catalytic approaches. Common methylating agents include methyl halides (like methyl iodide) with a base, dimethyl sulfate, formaldehyde in an acidic medium, and greener options like methanol or dimethyl carbonate in the presence of a catalyst.[1][2][3][4]

Q2: Why is over-methylation, leading to the formation of 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine, such a common side reaction?

A2: Over-methylation is a frequent challenge because the product, a secondary amine (N-methylaniline derivative), is often more nucleophilic and thus more reactive than the starting primary amine (aniline derivative).[5] This increased reactivity makes the product susceptible to a second methylation event, leading to the undesired tertiary amine byproduct. Controlling this side reaction is a primary goal of optimization.

Q3: What is the function of a base in N-methylation reactions using methyl halides?

A3: A base is critical for deprotonating the primary amine of 5-methoxy-2-nitroaniline. This generates a more potent nucleophile (the anilide anion) that can efficiently attack the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The choice of base is important; strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are often used to ensure complete deprotonation without competing in the reaction.[4]

Q4: How do I choose the most suitable methylating agent for my experiment?

A4: The choice depends on several factors, including scale, desired selectivity, and available equipment.

  • Methyl Iodide/Base: A classic, reliable lab-scale method. It is highly reactive but may lead to over-methylation if stoichiometry is not carefully controlled.[4]

  • Methanol with a Catalyst: A "green" and atom-economical approach that is gaining traction. It often requires higher temperatures and specific transition-metal catalysts (e.g., based on Ruthenium or Iridium) but can offer excellent selectivity for mono-methylation.[3][6]

  • Dimethyl Carbonate (DMC): Another environmentally friendly option that can provide high selectivity for mono-methylation, often through an in-situ protection/deprotection mechanism.[2]

  • Formaldehyde/Sulfuric Acid: A method used for the monomethylation of nitroanilines, where formaldehyde acts as the methyl source in a strongly acidic medium.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

  • Possible Cause 1: Ineffective Deprotonation.

    • Explanation: If using a methyl halide, the aniline nitrogen must be sufficiently nucleophilic. The electron-withdrawing effect of the nitro group reduces the amine's basicity and nucleophilicity.

    • Solution: Ensure you are using a sufficiently strong base (e.g., KOtBu, NaH) to fully deprotonate the amine. Weaker bases like carbonates may be insufficient. Check the purity and dryness of your base.

  • Possible Cause 2: Inappropriate Reaction Temperature.

    • Explanation: The reaction may have a significant activation energy barrier. Catalytic methods, in particular, often require elevated temperatures to proceed at a reasonable rate.[5][6]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction by TLC or LC-MS. Be aware that excessively high temperatures can lead to decomposition.

  • Possible Cause 3: Catalyst Deactivation (for catalytic methods).

    • Explanation: Impurities in the starting material, solvent, or atmosphere (e.g., water, oxygen) can poison the transition-metal catalyst.

    • Solution: Use pure, dry, and degassed solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the starting aniline is of high purity.

Problem 2: Significant Formation of the N,N-dimethyl Byproduct

  • Possible Cause 1: Incorrect Stoichiometry.

    • Explanation: Using an excess of the methylating agent will strongly favor the formation of the di-substituted product.[5]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the methylating agent. Alternatively, using a large excess of the starting aniline can favor mono-alkylation, although this complicates purification.[5]

  • Possible Cause 2: High Reactivity of Methylating Agent/Conditions.

    • Explanation: Highly reactive agents like methyl iodide at elevated temperatures can rapidly lead to over-methylation.

    • Solution: Lower the reaction temperature to reduce the rate of the second methylation step. Consider a less reactive methylating agent or switch to a protocol known for high mono-selectivity, such as using dimethyl carbonate or specific catalytic systems.[2]

  • Possible Cause 3: Extended Reaction Time.

    • Solution: Monitor the reaction closely. Once the starting material is consumed, stop the reaction to prevent the product from converting into the N,N-dimethyl byproduct.

Problem 3: Difficulty in Product Purification

  • Possible Cause 1: Similar Polarity of Product and Byproducts.

    • Explanation: The desired N-methyl product, the N,N-dimethyl byproduct, and the starting material may have close Rf values on a TLC plate, making separation by column chromatography challenging.

    • Solution: Optimize your column chromatography solvent system. A shallow gradient of a more polar solvent (e.g., 0-20% ethyl acetate in hexanes) often provides better separation. If separation is still poor, consider recrystallization.

  • Possible Cause 2: Product is an Oil and Fails to Crystallize.

    • Explanation: The presence of impurities can inhibit crystallization.

    • Solution: First, ensure purity via chromatography. If the pure product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then adding a poor solvent (e.g., hexanes, water) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod and cool to induce crystallization.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for two common N-methylation approaches.

Protocol 1: Classical N-Methylation with Methyl Iodide and KOtBu

This method is robust for lab-scale synthesis but requires careful control of stoichiometry to minimize over-methylation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-methoxy-2-nitroaniline (1.0 eq) and anhydrous Tetrahydrofuran (THF). Stir the mixture to form a solution or suspension.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 20-30 minutes. The formation of the potassium salt of the aniline should be observed.[4]

  • Methylation: Add methyl iodide (CH₃I, 1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS by sampling the reaction mixture periodically.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 5-15% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the pure product.[4][7]

Protocol 2: Ruthenium-Catalyzed N-Methylation with Methanol

This "Borrowing Hydrogen" method is a greener alternative that often provides high selectivity for mono-methylation.[6]

  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, add the cyclometalated ruthenium catalyst (e.g., 2 mol%), 5-methoxy-2-nitroaniline (1.0 eq), and a base (e.g., NaOH, 0.1 eq).[6]

  • Reaction: Add anhydrous methanol as both the solvent and the methylating agent.

  • Heating: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 60-140 °C, depending on the catalyst system). Stir the mixture for the designated time (e.g., 12-24 hours).[2][6]

  • Cooling & Concentration: After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to isolate the N-methylated product.

Section 4: Data Presentation & Visualizations

Table 1: Comparison of N-Methylation Conditions
ParameterMethod 1: CH₃I / KOtBuMethod 2: Catalytic (Methanol)Key Considerations
Methylating Agent Methyl IodideMethanolMethanol is cheaper, less toxic, and more atom-economical.
Base Strong, Stoichiometric (KOtBu)Catalytic (NaOH, KOtBu)Catalytic base reduces waste and cost.
Temperature 0 °C to Room Temp60 °C - 150 °CCatalytic methods require higher energy input.[2][6]
Selectivity Moderate; requires strict controlHigh for mono-methylationCatalytic systems are often designed for selectivity.
Primary Byproduct N,N-dimethylanilineUnreacted Starting MaterialOver-methylation is the main issue for Method 1.
Safety Methyl iodide is toxic and a suspected carcinogen.Methanol is flammable. High-pressure tubes may be needed.Both methods require handling in a fume hood.

Diagrams of Key Processes

reaction_pathway cluster_reagents Reaction Conditions start 5-Methoxy-2-nitroaniline product This compound start->product [1] Methylation byproduct 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine product->byproduct [2] Over-methylation Methylating Agent\nBase / Catalyst\nSolvent, Temp Methylating Agent Base / Catalyst Solvent, Temp

Caption: General reaction pathway for the N-methylation of 5-methoxy-2-nitroaniline.

experimental_workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Base, Methylating Agent) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quench, Extraction) C->D E Purification (Chromatography or Recrystallization) D->E F Characterization (NMR, MS, m.p.) E->F

Caption: Standard experimental workflow from reaction setup to final product characterization.

troubleshooting_tree A Analyze Crude Reaction Mixture B Low Conversion? A->B C High Byproduct Formation? B->C No D Increase Temperature Check Reagent Purity Use Stronger Base B->D Yes E Proceed to Purification C->E No F Adjust Stoichiometry Lower Temperature Change Methylating Agent C->F Yes

References

Troubleshooting guide for the reduction of "5-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 5-Methoxy-N-methyl-2-nitrobenzenamine

Welcome to the technical support guide for the reduction of this compound. This resource is tailored for researchers, chemists, and process development scientists to navigate the common challenges associated with this critical transformation. The reduction of an aromatic nitro group is a fundamental step in the synthesis of many pharmaceutical intermediates and fine chemicals, yet it is often plagued by issues of incomplete conversion, low yields, and side product formation.

This guide provides a structured, experience-driven approach to troubleshooting, moving from general frequently asked questions to method-specific protocols and optimizations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that are common across various reduction methods.

Q1: My reduction of this compound is incomplete or provides a very low yield. What are the most likely causes?

A1: Incomplete conversion is the most common challenge in nitro group reductions. The root cause typically falls into one of four categories:

  • Reagent Stoichiometry & Activity: The molar excess of the reducing agent or the loading of the catalyst is critical. For metal/acid reductions, a sufficient excess of the metal is required to provide the necessary electrons.[1] For catalytic hydrogenations, the catalyst may have lost activity due to improper storage or handling.[1][2] Reagents like sodium dithionite can decompose over time and should be from a fresh, reliable source.[2]

  • Substrate Solubility: this compound is a relatively hydrophobic molecule. Poor solubility in the reaction solvent is a major kinetic barrier, preventing the substrate from interacting effectively with the catalyst or reagent.[2][3]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a practical reaction rate. However, excessive heat can promote the formation of side products.[2]

  • Catalyst Poisoning: In catalytic hydrogenations, trace impurities in the starting material, solvent, or even from the hydrogen gas source can poison the catalyst surface, drastically reducing its efficacy. Common poisons include sulfur and halide compounds.[1]

Q2: I am observing significant amounts of brightly colored (orange/red/yellow) side products in my reaction mixture. What are they and how can I prevent their formation?

A2: The appearance of colored impurities often indicates the formation of dimeric condensation products. The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediates, primarily the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[4][5]

If the reaction conditions are not sufficiently reducing to drive the process to completion, these intermediates can react with each other:

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound) Ar-N(O)=N-Ar → Ar-N=N-Ar (Azo compound)

These azoxy and azo compounds are highly conjugated and typically colored.[5][6]

Prevention Strategy: The key is to ensure the reaction goes to completion rapidly. This is achieved by:

  • Using a sufficient excess of the reducing agent.[2]

  • Ensuring high catalyst activity and loading.

  • Optimizing temperature and pressure (for hydrogenations) to favor the formation of the final amine over intermediate coupling.

Q3: Which reduction method is best for my substrate, this compound?

A3: The "best" method depends on your scale, available equipment, and the presence of other functional groups in more complex derivatives. Below is a summary to guide your choice:

MethodKey ReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh yielding, clean workup, scalable.Requires specialized pressure equipment; catalyst is sensitive to poisoning; potential for side reactions on other reducible groups.[7][8]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHRobust, reliable, insensitive to many poisons, inexpensive reagents.[7][9]Requires stoichiometric amounts of metal; acidic conditions may not be suitable for all substrates; workup can be cumbersome due to metal salt precipitation.[5]
Sodium Dithionite Na₂S₂O₄Mild, metal-free conditions; high chemoselectivity (tolerates many other functional groups).[4][6]Can be less effective for stubborn reductions; reagent stability can be an issue; potential for sulfur byproducts.[10][11]

Q4: My starting material, this compound, is poorly soluble in my chosen solvent system. How can I improve reaction efficiency?

A4: Addressing poor solubility is critical. For hydrophobic substrates, consider the following:[3]

  • Solvent Selection: Tetrahydrofuran (THF) is often an excellent choice for substrates with low solubility in more common solvents like ethanol or methanol.

  • Co-Solvent Systems: Using a mixture of solvents can dramatically improve solubility. For catalytic hydrogenations, a protic co-solvent is often beneficial.[3] Consider systems like THF/Ethanol, THF/Acetic Acid, or for dithionite reductions, a biphasic system like Ethyl Acetate/Water with a phase-transfer catalyst.[11]

  • Temperature: Gently heating the reaction mixture can increase solubility and reaction rate, but this must be balanced against the risk of side product formation.[2]

Section 2: Method-Specific Troubleshooting & Protocols

This section provides detailed workflows and troubleshooting for the three primary reduction methods.

Guide 1: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation is often the cleanest method for this transformation.

start Reaction Stalled or Incomplete? q1 Is the catalyst fresh and stored properly? start->q1 sol1 Use a fresh batch of catalyst. Ensure anaerobic storage. q1->sol1 No q2 Is the H₂ pressure sufficient? q1->q2 Yes sol2 Increase H₂ pressure (e.g., from balloon to 50 psi). Ensure system is leak-free. q2->sol2 No q3 Is the substrate fully dissolved? q2->q3 Yes sol3 Switch to a better solvent (e.g., THF). Add a protic co-solvent (e.g., EtOH, AcOH). Consider gentle heating. q3->sol3 No q4 Are there potential catalyst poisons? q3->q4 Yes sol4 Purify starting material. Use high-purity solvent and H₂. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). q4->sol4 Yes

Caption: Troubleshooting logic for catalytic hydrogenation.

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate). Expertise & Experience: Using a slightly higher catalyst loading can often overcome minor purity issues and accelerate the reaction.

  • Solvent Addition: Add a suitable solvent (e.g., THF, Ethyl Acetate, or Ethanol) to dissolve the substrate completely. A concentration of 0.1-0.2 M is a good starting point.

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (H₂). This can be done with a balloon for atmospheric pressure or a pressurized cylinder for higher pressures (e.g., 50 psi). Trustworthiness: A robust seal and proper purging are critical for safety and reaction efficiency.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. A key indicator of reaction completion is the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the H₂ atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wet it with solvent.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 5-methoxy-N-methylbenzene-1,2-diamine.

Guide 2: Metal/Acid Reduction (Fe/HCl)

This classic "Béchamp reduction" is a powerful and cost-effective method.[12]

sub Ar-NO₂ (Nitro) int1 Ar-NO (Nitroso) sub->int1 +2e⁻, +2H⁺ int2 Ar-NHOH (Hydroxylamine) int1->int2 +2e⁻, +2H⁺ side Ar-N(O)=N-Ar (Azoxy Side Product) int1->side prod Ar-NH₂ (Amine) int2->prod +2e⁻, +2H⁺ int2->side

Caption: Stepwise reduction pathway of a nitroarene.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and a solvent such as ethanol or water.

  • Reagent Addition: Add iron powder (Fe, ~5 eq, 325 mesh) and a mild acid source like ammonium chloride (NH₄Cl, ~4 eq). Alternatively, use a stronger acid like concentrated HCl in ethanol. Expertise & Experience: Using NH₄Cl provides a buffered, mildly acidic condition (pH ~5.5) which can offer better functional group tolerance than concentrated mineral acids.[12]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C). The reaction is often vigorous at the start. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Filtration: Cool the reaction to room temperature. Add an organic solvent like ethyl acetate and filter the entire mixture through a pad of Celite® to remove the iron and iron salts.

  • Workup - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid and precipitate any remaining iron hydroxides. Trustworthiness: This basic wash is essential to deprotonate the product, which exists as an ammonium salt in the acidic medium, rendering it soluble in the organic layer.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Guide 3: Sodium Dithionite (Na₂S₂O₄) Reduction

A mild, chemoselective method suitable for sensitive substrates.[4][13]

  • Solution A: In a flask, dissolve this compound (1.0 eq) in a suitable solvent system. A biphasic system like THF/water or a single solvent like aqueous DMF or DMAc can be effective.[10]

  • Solution B: In a separate container, dissolve sodium dithionite (Na₂S₂O₄, 3-5 eq) in water. Expertise & Experience: Sodium dithionite is the active reducing agent, but it is unstable in acidic solutions and decomposes in air.[6] Always use a fresh bottle and prepare the solution just before use.

  • Reaction: With vigorous stirring, add Solution B dropwise to Solution A at room temperature. The reaction can be exothermic, so maintain the temperature with a water bath if necessary. Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Add an organic solvent like ethyl acetate to the reaction mixture.

  • Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Isolation: Combine the organic layers and wash with saturated brine to remove inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

References

Technical Support Center: Purification of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS 69397-93-9). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The information provided herein is synthesized from established principles of organic chemistry and practical experience with related nitroaromatic compounds.

I. Introduction to Purification Challenges

This compound is a substituted nitroaniline derivative. Its purification can be complicated by its moderate polarity, potential for thermal instability, and the presence of structurally similar impurities. The presence of a nitro group, a methoxy group, and a secondary N-methyl amine on the benzene ring gives the molecule a unique electronic and solubility profile that must be considered when developing a purification strategy. Common challenges include co-elution of impurities during chromatography, "oiling out" during recrystallization, and degradation during prolonged heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route.[1][2] Common synthesis pathways for similar compounds involve the nitration of an aniline precursor or the amination of a nitroaromatic compound.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-methoxy-N-methylaniline or 1-chloro-5-methoxy-2-nitrobenzene.

  • Isomeric By-products: Nitration can sometimes lead to the formation of other isomers (e.g., 3-Methoxy-N-methyl-2-nitrobenzenamine or 5-Methoxy-N-methyl-4-nitrobenzenamine).

  • Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, di-nitro compounds or non-nitrated precursors might be present.

  • Reagents and Solvents: Residual acids (from nitration), bases, or solvents used in the synthesis and workup.

Q2: My compound appears as a dark, oily substance after synthesis. How can I solidify it for further purification?

A2: "Oiling out" is a common issue with moderately polar compounds that have melting points close to room temperature. This occurs when the compound comes out of solution above its melting point. To induce solidification:

  • Trituration: Vigorously stir the oil with a non-polar solvent like hexanes or petroleum ether. This can wash away more soluble impurities and often induces crystallization.

  • Solvent Removal: Ensure all high-boiling point solvents (like DMF or DMSO) are completely removed under high vacuum, as they can suppress crystallization.

  • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the oil to initiate crystallization.[4]

  • Cooling: Slowly cool the oil in an ice bath or refrigerator, scratching the inside of the flask with a glass rod to create nucleation sites.[5]

Q3: I'm seeing streaks and poor separation on my silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is often indicative of one or more of the following issues:

  • Compound Overload: You may have spotted too much of your sample on the TLC plate. Try spotting a more dilute solution.

  • Acidity/Basicity: The amine group in your compound is basic and can interact strongly and irreversibly with the acidic silica gel, causing streaking. To mitigate this, add a small amount (0.5-1%) of a modifier like triethylamine (Et₃N) or ammonia to your eluent (mobile phase). This will neutralize the acidic sites on the silica.

  • High Polarity: The compound may be too polar for the chosen solvent system, resulting in it sticking to the baseline. You need to increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%.

III. Troubleshooting Purification Workflows

This section provides a logical approach to troubleshooting common purification problems.

Workflow 1: General Purification Strategy

Caption: General purification workflow for this compound.

Problem 1: Low Purity After Column Chromatography
Possible Cause Explanation & Solution
Inappropriate Solvent System The polarity difference between your compound and impurities is not being exploited. Solution: Systematically screen solvent systems using TLC. Start with a low polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your target compound for optimal separation on a column.[6] For highly polar compounds, consider using a DCM/Methanol system.[7]
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is observed, you can either deactivate the silica by running a solvent mixture containing 1-2% triethylamine through the column before loading your sample, or use a different stationary phase like alumina (neutral or basic).[6]
Column Overloading Too much crude material was loaded onto the column relative to the amount of stationary phase. Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Poor Column Packing Air bubbles or cracks in the column bed create channels, leading to poor separation. Solution: Ensure the column is packed uniformly without any air pockets. "Wet" packing (slurry packing) is generally preferred over "dry" packing to achieve a homogenous column bed.
Problem 2: Recrystallization Failure ("Oiling Out" or No Crystals)
Possible Cause Explanation & Solution
Solvent Choice is Not Ideal The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Solution: Perform a solvent screen with small amounts of your crude material. Test solvents like ethanol, isopropanol, toluene, or mixtures such as Ethanol/Water or Ethyl Acetate/Hexanes.[4][5]
Cooling Too Rapidly Rapid cooling encourages the compound to crash out of solution as an amorphous oil or very fine powder that traps impurities.[8] Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[8]
Solution is Supersaturated or Too Dilute If no crystals form, the solution may be too dilute. If it "crashes out" immediately, it may be too concentrated. Solution: If too dilute, boil off some of the solvent to increase the concentration.[8] If it crashes out, add a small amount of additional hot solvent to re-dissolve the solid, then allow it to cool slowly again.[8]
High Impurity Load A high concentration of impurities can inhibit crystal lattice formation. Solution: First, attempt to remove the bulk of the impurities via column chromatography. Recrystallization is most effective when the desired compound is already at ~90-95% purity.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues C_Start Poor Separation C_CheckTLC Re-evaluate TLC (Rf ~0.2-0.3?) C_Start->C_CheckTLC C_Solvent Adjust Solvent Polarity C_CheckTLC->C_Solvent No C_Streak Streaking on TLC? C_CheckTLC->C_Streak Yes C_Modifier Add Modifier (e.g., 1% Et₃N) C_Streak->C_Modifier Yes C_Decomp Degradation on Silica? C_Streak->C_Decomp No C_Alumina Switch to Alumina C_Decomp->C_Alumina Yes R_Start Fails to Crystallize / Oils Out R_CheckSolvent Solvent Screen Performed? R_Start->R_CheckSolvent R_Solvent Find Better Solvent/Pair R_CheckSolvent->R_Solvent No R_CheckCooling Cooling Rate R_CheckSolvent->R_CheckCooling Yes R_SlowCool Cool Slowly, Insulate R_CheckCooling->R_SlowCool Too Fast R_CheckConc Concentration R_CheckCooling->R_CheckConc OK R_AdjustConc Boil off or Add Solvent R_CheckConc->R_AdjustConc R_Purity High Impurity Load? R_CheckConc->R_Purity OK R_PrePurify Pre-purify with Column R_Purity->R_PrePurify Yes

Caption: Troubleshooting decision tree for chromatography and recrystallization.

IV. Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio until the desired compound has an Rf of approximately 0.2-0.3. If streaking is observed, add 0.5-1% triethylamine to the eluent mixture.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the least polar eluent you will use.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Add a thin layer of sand on top of your sample to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution.

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from an Ethanol/Water System

This technique is effective for many nitroaniline derivatives.[4][5]

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the point of saturation). If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

V. Purity Assessment

Confirming the purity of the final product is a critical step. A combination of methods should be used for a comprehensive assessment.

Technique Purpose & What to Look For
TLC Quick purity check. A pure compound should ideally show a single spot. Co-spotting with the starting material can confirm the reaction's completion.
HPLC/UPLC-MS Quantitative purity assessment. A pure sample will show a single major peak in the chromatogram. The mass spectrometer provides molecular weight confirmation. Methods for analyzing primary aromatic amines often use reverse-phase columns with methanol/water mobile phases.[9][10]
¹H NMR Structural confirmation and purity. The proton NMR spectrum should have sharp, well-resolved peaks corresponding to the expected structure, and the integration values should match the number of protons. Impurities will appear as extra peaks.
Melting Point A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. The reported melting point for the related 5-Methoxy-2-nitroaniline is 131°C.[][12]

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Retrieved from Benchchem website.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website.

  • Benchchem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development. Retrieved from Benchchem website.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts website.

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from Magritek website.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester website.

  • Idris, M., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).

  • Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives. Retrieved from Google Patents website.

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives. Retrieved from Google Patents website.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder website.

  • Unspecified Source. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System.

  • Scribd. (n.d.). Organic Compound Purification Guide.

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University website.

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.

  • ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry.

  • CDC/NIOSH. (1994). Amines, Aromatic 2002. NIOSH Manual of Analytical Methods.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.

  • Smolecule. (n.d.). Buy 5-Methoxy-2-nitroaniline | 16133-49-6. Retrieved from Smolecule website.

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from PubChem website.

  • BOC Sciences. (n.d.). CAS 16133-49-6 5-Methoxy-2-nitroaniline. Retrieved from BOC Sciences website.

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-methoxy-5-nitro- (CAS 99-59-2). Retrieved from Cheméo website.

  • PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from PubChem website.

  • Santa Cruz Biotechnology. (n.d.). 5-Methoxy-N-methyl-2-nitroaniline | CAS 69397-93-9. Retrieved from Santa Cruz Biotechnology website.

  • Wikipedia. (n.d.). Solvent. Retrieved from Wikipedia website.

  • ChemicalBook. (n.d.). 5-METHOXY-2-NITROANILINE | 16133-49-6. Retrieved from ChemicalBook website.

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from Google Patents website.

References

Technical Support Center: NMR Analysis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in "5-Methoxy-N-methyl-2-nitrobenzenamine" using Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimental analysis.

Understanding the ¹H NMR Spectrum of this compound

Before identifying impurities, it is crucial to understand the expected NMR spectrum of the pure target compound. The structure of this compound contains several key functional groups that give rise to characteristic signals. The electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (-OCH₃) and N-methyl (-NHCH₃) groups significantly influence the chemical shifts of the aromatic protons.[1][2]

Electron-withdrawing groups like the nitro group deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1][3] Conversely, electron-donating groups shield protons, moving their signals upfield (to a lower ppm value).[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Answer:

Predicting the precise chemical shifts requires an understanding of the electronic effects of the substituents on the benzene ring. The nitro group is strongly deactivating, while the methoxy and N-methylamino groups are activating.[5] This leads to a distinct pattern in the aromatic region of the NMR spectrum.

¹H NMR Predicted Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-3~ 8.0 - 8.2dJ(H3-H4) ≈ 9 HzOrtho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.
H-4~ 6.4 - 6.6ddJ(H4-H3) ≈ 9 Hz, J(H4-H6) ≈ 2.5 HzOrtho to the electron-donating OCH₃ group and meta to the NO₂ group, resulting in shielding.
H-6~ 6.2 - 6.4dJ(H6-H4) ≈ 2.5 HzOrtho to the N-methylamino group and para to the OCH₃ group, leading to strong shielding.
-OCH₃~ 3.8 - 4.0sN/ATypical chemical shift for a methoxy group on an aromatic ring.
-NHCH₃~ 2.9 - 3.1dJ(NH-CH₃) ≈ 5 HzThe N-methyl protons are coupled to the adjacent NH proton.
-NH~ 7.9 - 8.1qJ(NH-CH₃) ≈ 5 HzBroad signal, exchangeable with D₂O. Its position is concentration and solvent dependent.

¹³C NMR Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (C-NHCH₃)~ 145 - 150Attached to the nitrogen, deshielded.
C-2 (C-NO₂)~ 138 - 142Attached to the nitro group, deshielded.
C-3~ 125 - 130Influenced by the adjacent nitro group.
C-4~ 105 - 110Shielded by the ortho methoxy group.
C-5 (C-OCH₃)~ 160 - 165Attached to the oxygen, strongly deshielded.
C-6~ 95 - 100Strongly shielded by the ortho N-methylamino and para methoxy groups.
-OCH₃~ 55 - 57Typical chemical shift for a methoxy carbon.
-NCH₃~ 30 - 32Typical chemical shift for an N-methyl carbon.
Question 2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Answer:

Extra peaks in the aromatic region (typically 6.0-9.0 ppm) often indicate the presence of positional isomers or unreacted starting materials. The synthesis of this compound likely involves the nitration of a substituted aniline.[6][7] This type of reaction is prone to producing a mixture of isomers.

Potential Impurities and Their Expected ¹H NMR Signatures:

  • Unreacted Starting Material (e.g., 3-Methoxy-N-methylaniline): Look for a simpler aromatic pattern without the strong downfield shift caused by the nitro group. The aromatic protons would likely appear between 6.5 and 7.5 ppm.

  • Positional Isomers: Nitration could occur at other positions on the ring, leading to isomers like 3-Methoxy-N-methyl-2-nitrobenzenamine or 5-Methoxy-N-methyl-4-nitrobenzenamine. The coupling patterns and chemical shifts of the aromatic protons will differ significantly from the target compound. For example, an isomer with the nitro group at position 4 would result in two doublets in the aromatic region with ortho coupling (J ≈ 8-9 Hz).[8]

Troubleshooting Workflow:

Caption: Workflow for identifying aromatic impurities.

Experimental Protocol: 2D COSY

  • Sample Preparation: Use the same sample as for the ¹H NMR.

  • Acquisition: Run a standard COSY (Correlation Spectroscopy) experiment.

  • Analysis: Look for cross-peaks that indicate which protons are coupled to each other. This will help you piece together the spin systems of the different aromatic rings present in your sample, making it easier to distinguish between your product and any isomeric impurities.

Question 3: There's a singlet around 2.1 ppm that I can't assign. What is it?

Answer:

A singlet in this region that doesn't correspond to your target molecule is often a residual solvent or a common laboratory contaminant.[9]

Common Contaminants and Their ¹H NMR Chemical Shifts (in CDCl₃):

ContaminantChemical Shift (ppm)Multiplicity
Acetone2.17s
Acetic Acid2.10s
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)
Grease~1.2-1.4 (broad)m

Troubleshooting Steps:

  • Check Your Solvents: Review the solvents used in your reaction and purification steps.[10]

  • Properly Dry Glassware: Ensure all glassware is thoroughly dried to avoid contamination from cleaning solvents like acetone.

  • Use High-Purity Solvents: For NMR analysis, always use high-purity deuterated solvents.

  • Reference a Solvent Impurity Table: Compare the chemical shift of the unknown peak to a standard table of NMR solvent impurities.[11]

Question 4: The integration of my N-methyl peak is off, and the NH peak is very broad or absent. What's happening?

Answer:

This is a common issue when dealing with amine samples. The -NH proton is acidic and can undergo chemical exchange with residual water or other acidic/basic species in the sample.

  • Broadening/Disappearance of the NH Peak: Rapid chemical exchange can broaden the NH signal, sometimes to the point where it disappears into the baseline.

  • Decoupling of the N-methyl Group: When the NH proton is exchanging rapidly, its coupling to the N-methyl protons is averaged out, causing the N-methyl doublet to collapse into a singlet. The integration may appear incorrect if you are expecting a doublet.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting amine NMR signals.

Experimental Protocol: D₂O Shake

  • Acquire Initial Spectrum: Take a standard ¹H NMR of your sample.

  • Add D₂O: Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds, and then re-acquire the ¹H NMR spectrum.

  • Analyze: The NH peak should disappear or significantly decrease in intensity because the proton has been replaced by deuterium. The N-methyl signal, which may have been a doublet, will now be a sharp singlet. This confirms the identity of the NH and N-methyl peaks.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Methoxy-N-methyl-2-nitrobenzenamine" (CAS 69397-93-9).[1] This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during reactions with this versatile intermediate. The following information is curated to help you troubleshoot and optimize your synthetic routes.

Introduction

This compound is a substituted nitroaniline with the molecular formula C₈H₁₀N₂O₃.[1] It serves as a valuable building block in organic synthesis. The primary reaction of interest for this molecule is the reduction of the nitro group to an amine, yielding 4-methoxy-N1-methylbenzene-1,2-diamine.[2] This diamine is a key precursor for the synthesis of various heterocyclic compounds, including those with applications in medicinal chemistry.

While the reduction of aromatic nitro groups is a well-established transformation, the specific substitution pattern of this compound can present unique challenges.[3] Poor reactivity, incomplete conversions, and the formation of side products can arise if reaction conditions are not carefully optimized. This guide will address these potential issues in a question-and-answer format, providing detailed troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is sluggish or incomplete. What are the likely causes?

Several factors can contribute to poor reactivity in the reduction of this specific nitroaniline.

  • Steric Hindrance: The N-methyl and methoxy groups ortho and para to the nitro group can sterically hinder the approach of the reducing agent to the nitro functionality. This is a common issue in substituted nitrobenzenes.[4][5]

  • Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and make the nitro group slightly less electrophilic and thus, less susceptible to reduction.[6]

  • Catalyst Inactivity or Poisoning: In catalytic hydrogenations, the catalyst (e.g., Pd/C) may be old, improperly stored, or poisoned by impurities in the starting material, solvent, or hydrogen gas.[7] Sulfur and halide compounds are common catalyst poisons.

  • Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent, limiting its interaction with the reducing agent or catalyst surface.[8][9]

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to drive the reaction to completion.[7][8]

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

The reduction of a nitro group proceeds through several intermediates, and incomplete reaction can lead to the accumulation of these as side products.

  • Common Intermediates/Side Products: These can include nitroso, hydroxylamine, and azoxy compounds.[8]

  • Minimization Strategies:

    • Ensure Complete Reaction: Use a sufficient excess of the reducing agent and allow for adequate reaction time.

    • Temperature Control: Some reductions are exothermic. Overheating can promote the formation of side products like azoxy derivatives.[8]

    • pH Control: In metal/acid reductions, maintaining the proper acidic environment is crucial for the complete reduction to the amine.

Q3: What are the recommended starting conditions for the reduction of this compound?

Catalytic hydrogenation is a common and effective method for this transformation.

ParameterRecommended ConditionRationale
Catalyst 10% Palladium on Carbon (Pd/C)A widely used and effective catalyst for nitro group reductions.[10]
Catalyst Loading 5-10 mol%A good starting point to ensure sufficient catalytic sites.
Solvent Methanol or EthanolProtic solvents that are effective for many hydrogenations.[9]
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)Generally sufficient for this type of reduction. Higher pressures may be needed for particularly stubborn substrates.[8]
Temperature Room TemperatureA safe starting point. Gentle heating (40-50 °C) may be required if the reaction is slow.[8]
Reaction Monitoring TLC, LC-MS, or GC-MSTo track the disappearance of starting material and the appearance of the product.
Q4: My catalytic hydrogenation is still not working well. What are some advanced troubleshooting steps?

If the standard conditions are not effective, consider the following modifications:

  • Increase Hydrogen Pressure: Using a high-pressure hydrogenation vessel (Parr apparatus) can significantly increase the reaction rate.[8]

  • Change the Catalyst: Platinum on carbon (Pt/C) or Raney Nickel can sometimes be more effective than Pd/C.[9]

  • Use a Co-solvent: Adding a small amount of acetic acid can sometimes accelerate the reaction.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider other methods:

    • Tin(II) Chloride (SnCl₂): A mild and effective reducing agent for nitro groups.[10]

    • Iron (Fe) or Zinc (Zn) in Acid: A classic and often reliable method.[3][10]

    • Sodium Dithionite (Na₂S₂O₄): A useful alternative for substrates that are sensitive to acidic conditions or catalytic hydrogenation.

Q5: How can I purify the product, 4-methoxy-N1-methylbenzene-1,2-diamine?

The workup and purification will depend on the reduction method used.

  • For Catalytic Hydrogenation:

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[11][12]

    • Concentrate the filtrate under reduced pressure.

    • The crude product can often be purified by column chromatography on silica gel or by recrystallization.

  • For Metal/Acid Reductions:

    • After the reaction is complete, carefully neutralize the acid with a base (e.g., NaHCO₃ or NaOH solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization as needed.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol outlines a standard procedure for the reduction of the nitro group using palladium on carbon.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Methanol add_catalyst Add 10% Pd/C catalyst start->add_catalyst In a suitable reaction vessel purge Purge vessel with Nitrogen, then Hydrogen add_catalyst->purge react Stir under Hydrogen atmosphere (1-4 atm) at RT purge->react monitor Monitor by TLC/LC-MS react->monitor Periodically filter Filter through Celite monitor->filter Upon completion concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain 4-methoxy-N1-methylbenzene-1,2-diamine purify->product

Fig. 1: Catalytic Hydrogenation Workflow

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction using Tin(II) Chloride

This protocol provides an alternative to catalytic hydrogenation.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Ethanol add_reagent Add SnCl2·2H2O start->add_reagent react Heat the mixture at reflux add_reagent->react monitor Monitor by TLC/LC-MS react->monitor Periodically cool Cool to room temperature monitor->cool Upon completion neutralize Neutralize with aq. NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Obtain 4-methoxy-N1-methylbenzene-1,2-diamine purify->product

Fig. 2: Tin(II) Chloride Reduction Workflow

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Safety Information

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable.[13] Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12][13] Palladium on carbon can be pyrophoric, especially after use.[11][12] The catalyst should be filtered carefully and kept wet with water to prevent ignition.[11]

  • Metal/Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas. They should be performed with adequate cooling and ventilation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, chemists, and drug development professionals. Our focus is to address common challenges in catalyst and reagent selection to improve yield, purity, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this target molecule:

  • Route A: Selective N-methylation of 5-Methoxy-2-nitroaniline. This is the most direct and common approach. The primary challenge is achieving selective mono-methylation while preventing the formation of the N,N-dimethylated byproduct. Catalyst and reaction condition selection are critical for success.

  • Route B: Regioselective Nitration of N-methyl-3-methoxyaniline. This route is also viable but presents its own challenges. The key is to control the regioselectivity of the nitration to install the nitro group at the C2 position, which is sterically hindered and influenced by two directing groups.

Q2: Which synthetic route is generally preferred and why?

Route A, the N-methylation of 5-methoxy-2-nitroaniline, is often preferred for its straightforwardness and more predictable outcome, provided the reaction is well-controlled. The starting material, 5-methoxy-2-nitroaniline, is commercially available and the main challenge is centered on a single transformation: selective methylation.[][2] Controlling regioselectivity in electrophilic aromatic substitution (Route B) can be more complex due to the competing directing effects of the N-methyl and methoxy groups, potentially leading to a mixture of isomers that are difficult to separate.[3][4]

Q3: What is the single most critical factor for achieving high selectivity in the N-methylation of 5-methoxy-2-nitroaniline (Route A)?

The prevention of over-methylation to form the N,N-dimethyl tertiary amine is the most significant challenge.[5] Achieving high mono-N-methylation selectivity depends heavily on moderating the reactivity of the methylating agent and the reaction conditions. The use of Phase Transfer Catalysis (PTC) is a highly effective strategy to enhance selectivity.[6][7] PTC allows the use of milder bases and lower temperatures, which disfavors the second methylation step.[6][8]

Troubleshooting Guide: Route A - N-methylation of 5-Methoxy-2-nitroaniline

This section addresses common issues encountered during the selective methylation of 5-methoxy-2-nitroaniline.

Problem 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficiently Strong Base: The basicity of the chosen base may be inadequate to deprotonate the aniline's amino group, which is weakly acidic.

  • Inactive Methylating Agent: Reagents like methyl iodide can degrade over time.

  • Low Reaction Temperature: While higher temperatures can lead to over-methylation, a temperature that is too low can stall the reaction.[9]

  • Poor Solubility: The aniline substrate or the deprotonated intermediate may have poor solubility in the chosen organic solvent, hindering the reaction.

Suggested Solutions:

  • Base Selection: Switch to a stronger base. If using potassium carbonate (K₂CO₃), consider using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a biphasic system with a phase-transfer catalyst.

  • Reagent Quality: Ensure your methylating agent (e.g., dimethyl sulfate, methyl iodide) is fresh and of high purity.

  • Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction by TLC or LC-MS to find the optimal balance between conversion and selectivity.

  • Employ Phase-Transfer Catalysis (PTC): Using a catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) can shuttle the deprotonated aniline from the aqueous/solid phase to the organic phase, improving reactivity even under mild conditions.[7][10][11] This is often the most effective solution.

Problem 2: Significant Formation of N,N-dimethylated Byproduct

This is the most frequent issue, leading to low yields of the desired mono-methylated product and difficult purification.

Potential Causes:

  • Highly Reactive Methylating Agent: Aggressive methylating agents like methyl iodide or "Magic Methyl" (methyl triflate) can easily lead to over-alkylation.

  • Excessive Stoichiometry: Using a large excess of the methylating agent drives the reaction towards di-methylation.

  • High Reaction Temperature: Elevated temperatures increase the rate of the second methylation, which often has a higher activation energy.

  • Inappropriate Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions, sometimes too aggressively, leading to poor selectivity.[8]

Suggested Solutions:

  • Choice of Methylating Agent: Switch to a less reactive agent. Dimethyl sulfate is generally less reactive than methyl iodide. Dimethyl carbonate (DMC) is an even milder, greener alternative, though it may require higher temperatures or specific catalysts.[12][13]

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the methylating agent. Add the agent dropwise over a prolonged period to maintain a low instantaneous concentration.

  • Optimize Conditions with PTC: Phase-transfer catalysis is highly recommended. It promotes the first methylation under mild conditions (e.g., room temperature to 40°C), where the second methylation is kinetically disfavored.[6][14]

  • Protecting Group Strategy: For maximum selectivity, though it adds steps, one can protect the amine by formylation. The resulting formamide is then methylated, followed by deformylation to yield the pure mono-methylated product. This approach virtually eliminates byproducts.[15]

Workflow for Troubleshooting N-Methylation Selectivity

Below is a logical workflow for diagnosing and solving selectivity issues.

G start Start: Low Selectivity (High N,N-dimethyl byproduct) check_reagent Step 1: Evaluate Methylating Agent start->check_reagent check_reagent->check_reagent check_stoich Step 2: Check Stoichiometry check_reagent->check_stoich Is agent mild (e.g., DMS)? [Yes] check_stoich->check_stoich check_conditions Step 3: Optimize Conditions check_stoich->check_conditions Is agent < 1.2 eq.? [Yes] check_conditions->check_conditions implement_ptc Step 4: Implement Phase-Transfer Catalysis (PTC) check_conditions->implement_ptc Is Temp < 50°C? [Yes] final_product Result: High-Purity this compound implement_ptc->final_product Introduce TBAB or TBAHS with NaOH/Toluene/H2O system

Caption: Troubleshooting workflow for poor N-methylation selectivity.

Catalyst & Reagent Selection Guide (Route A)

The choice of reagents is paramount for a successful synthesis. The table below compares common options.

Reagent TypeOptionProsConsRecommended Use Case
Methylating Agent Methyl Iodide (MeI)Highly reactive, drives reaction to completion.Often leads to over-methylation; toxic.Not recommended for selective mono-methylation.
Dimethyl Sulfate (DMS)Good reactivity, more selective than MeI, cost-effective.Highly toxic and carcinogenic. Must be handled with extreme care.Workhorse for selective methylation under controlled conditions.
Dimethyl Carbonate (DMC)Low toxicity, environmentally friendly ("green" reagent).[12]Lower reactivity, often requires higher temperatures or specific catalysts.When green chemistry principles are a priority and conditions can be optimized.
Base K₂CO₃ / Na₂CO₃Mild, easy to handle.May not be strong enough for full deprotonation, leading to slow reactions.Initial trials or with very sensitive substrates.
NaOH / KOH (aq.)Strong, inexpensive, readily available.Requires a biphasic system to avoid reagent decomposition.Ideal for use with Phase-Transfer Catalysis.
Sodium Hydride (NaH)Very strong, drives deprotonation to completion.Air/moisture sensitive, flammable, can be too reactive.Anhydrous conditions where other bases fail.
Catalyst NoneSimpler reaction setup.Often requires harsher conditions, leading to poor selectivity.Not recommended for this synthesis.
Phase-Transfer Catalyst (PTC) Enables use of mild conditions , enhances rate and selectivity, uses inexpensive inorganic bases.[6][7]Can sometimes complicate workup if the catalyst is not removed.Highly recommended for achieving high mono-methylation selectivity.

Optimized Protocol: Selective N-methylation using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 5-Methoxy-2-nitroaniline (1.0 eq)

  • Toluene

  • 50% w/w Sodium Hydroxide (NaOH) solution (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Dimethyl Sulfate (DMS) (1.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 5-methoxy-2-nitroaniline and toluene (approx. 10 mL per gram of aniline).

  • Add the phase-transfer catalyst, TBAB.

  • Begin vigorous stirring and add the 50% NaOH solution. The mixture should be a two-phase system.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add dimethyl sulfate dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield pure this compound.

Mechanism of Phase-Transfer Catalysis in N-Methylation

The PTC mechanism facilitates the reaction by transporting the aniline anion from the aqueous phase into the organic phase where the methylating agent resides.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) ArNH_minus ArNH⁻ Na⁺ (Anilide Anion) Q_ArNH Q⁺ArNH⁻ (Ion Pair) ArNH_minus->Q_ArNH Anion Exchange NaOH NaOH Na2SO4 Na₂SO₄ DMS (CH₃)₂SO₄ (Dimethyl Sulfate) QBr_aq Q⁺Br⁻ (Catalyst) ArNH2 ArNH₂ (Starting Material) ArNH2->ArNH_minus Deprotonation at interface Product ArNHCH₃ (Desired Product) Q_ArNH->Product Sₙ2 Methylation

Caption: Mechanism of N-methylation using Phase-Transfer Catalysis (PTC).

References

Managing thermal runaway in nitration reactions of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Anilox-NitraSafe™ Technical Support Center

A Guide to Managing Thermal Runaway in the Nitration of Anilines

Welcome to the Anilox-NitraSafe™ Technical Support Center. As Senior Application Scientists, we have developed this guide to provide you with the in-depth technical and safety information required for the successful and safe execution of aniline nitration reactions. This resource is designed for researchers, chemists, and process development professionals who are actively engaged in synthetic chemistry where nitrated anilines are key intermediates. Our focus is on the fundamental principles governing reaction safety, offering practical troubleshooting advice and best practices to prevent and manage thermal runaway events.

Frequently Asked Questions (FAQs): The Fundamentals of Aniline Nitration Safety

This section addresses the core principles of aniline nitration chemistry and the inherent thermal hazards associated with this class of reaction.

Q1: Why is the nitration of anilines so highly exothermic and prone to thermal runaway?

The nitration of anilines is a classic electrophilic aromatic substitution reaction. The high exothermicity stems from the formation of a very stable aromatic ring system and the N-O bond in the nitro group. The primary reaction is energetically favorable and releases a significant amount of heat.

However, the major danger arises from the potential for secondary, far more exothermic decomposition reactions. The reaction mixture, typically containing a strong nitrating agent (like nitric acid) and a dehydrating agent (like sulfuric acid), is a potent oxidizing medium. At elevated temperatures, this mixture can initiate the oxidative decomposition of the starting materials, intermediates, and the desired nitroaniline product itself. This decomposition can become auto-catalytic, leading to a rapid, uncontrollable increase in temperature and pressure—a thermal runaway.

Q2: What is the specific role of sulfuric acid, and how does it impact reaction safety?

Sulfuric acid serves two primary roles in this reaction:

  • Generation of the Electrophile: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Dehydrating Agent: It sequesters the water molecule produced during the reaction, preventing the dilution of the reaction medium and maintaining the concentration of the nitronium ion.

From a safety perspective, the strongly acidic and oxidizing nature of the mixed acid system (HNO₃/H₂SO₄) increases the overall hazard. It lowers the onset temperature for decomposition reactions compared to using nitric acid alone. Therefore, the ratio of sulfuric acid to nitric acid and the aniline substrate is a critical parameter that must be precisely controlled.

Q3: What are the primary chemical species and side reactions I should be aware of?

Beyond the desired mono-nitration products (ortho-, meta-, and para-nitroaniline), several side reactions can occur, some of which have significant safety implications:

  • Di- and Tri-nitration: Over-nitration can occur, leading to the formation of dinitro and trinitro compounds. These species are often less stable and more prone to explosive decomposition.

  • Oxidation: The aniline ring is susceptible to oxidation by the hot, acidic nitrating mixture, leading to the formation of tar-like polymeric materials and gaseous byproducts (e.g., NOx). These oxidation reactions are highly exothermic and can trigger a thermal runaway.

  • Diazotization: Under certain conditions, the amino group can be diazotized, forming potentially unstable diazonium salts.

The presence of unexpected dark tars or the evolution of brown (NO₂) gas are clear warning signs that undesirable and hazardous side reactions are occurring.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for specific issues encountered during an aniline nitration experiment.

Q4: My reaction temperature is rising faster than expected, even with cooling. What should I do?

This is a critical situation and a potential precursor to thermal runaway. Your immediate goal is to stop the reaction and regain thermal control.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Maximize the cooling capacity of your reactor (e.g., lower the bath temperature, increase coolant flow).

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, you must be prepared to quench the reaction. This involves adding a large volume of a suitable, pre-chilled quenching agent to rapidly dilute the reactants and absorb the heat.

Decision Workflow for Unexpected Exotherm Here is a logical decision tree to follow when faced with an unexpected temperature spike.

G start Unexpected Temperature Rise Detected stop_addition IMMEDIATELY Stop Addition of Nitrating Agent start->stop_addition max_cooling Maximize External Cooling stop_addition->max_cooling check_temp Is Temperature Stabilizing or Decreasing? max_cooling->check_temp monitor Continue to Monitor Closely Investigate Cause Post-Mortem check_temp->monitor  Yes prepare_quench Prepare Emergency Quench Station check_temp->prepare_quench  No quench_decision Is Temperature Still Rising Uncontrollably? prepare_quench->quench_decision quench_decision->monitor  No, it stabilized. quench_action EXECUTE EMERGENCY QUENCH (Add reaction to cold quencher) quench_decision->quench_action  Yes evacuate Alert Others & Prepare for Evacuation quench_action->evacuate

Caption: Decision tree for managing an unexpected exotherm.

Q5: I've observed the formation of dark tars and brown gas. What does this mean, and is it dangerous?

Yes, this is a very dangerous sign. Dark tars indicate oxidative decomposition of the organic materials, and the evolution of brown gas (nitrogen dioxide, NO₂) confirms that decomposition reactions are occurring. These processes are highly exothermic and can rapidly accelerate the main reaction towards a thermal runaway.

This situation indicates that your reaction temperature is too high, the concentration of the nitrating agent is too great, or there is insufficient heat removal. Follow the immediate actions outlined in Q4. The integrity of your product is already compromised; safety is now the only priority.

Q6: I need to scale up my reaction from 1g to 100g. What are the key safety considerations?

Scaling up a nitration reaction is not a linear process. The most critical factor to consider is the change in the surface-area-to-volume ratio.

  • Heat Transfer: As you increase the volume of the reactor, the surface area available for heat transfer does not increase proportionally. This means a 100g reaction will be significantly harder to cool than a 1g reaction.

  • Addition Rate: The rate of addition of the nitrating agent must be decreased significantly on a larger scale to match the reduced heat removal capacity of the system.

  • Mixing: Inefficient mixing in a larger vessel can create localized "hot spots" where the concentration of reagents and temperature are much higher than the bulk measurement, potentially initiating a runaway.

Critical Parameters for Scale-Up

Parameter1g Scale (Lab Bench)100g Scale (Kilo Lab)Rationale for Change
Vessel Type Round Bottom FlaskJacketed Glass ReactorJacketed reactor provides controlled, efficient heat transfer.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and prevents hot spots in a larger volume.
Nitrating Agent Addition Manual Pipette (over minutes)Syringe Pump / Addition Funnel (over hours)Slow, controlled addition is critical to manage heat evolution.
Cooling Method Ice/Water BathCirculating Chiller BathProvides stable, reliable cooling below 0 °C.
Max Temp. (T_max) e.g., 5 °Ce.g., 5 °CThe maximum allowable temperature should NOT change with scale.
Quenching Plan Beaker of ice waterLarge, pre-chilled vessel with a suitable quenching agentA pre-planned, accessible quenching station is mandatory.

Best Practices & Recommended Protocol

This section provides a baseline, safety-oriented protocol for the mono-nitration of a generic aniline. Note: This is a template and must be adapted based on the specific reactivity of your substrate and a thorough literature review and risk assessment.

Protocol: Safety-First Lab-Scale Mono-Nitration of Aniline

This protocol is designed around the core principle of "controlled addition," where the rate of the reaction (and thus heat generation) is limited by the feed rate of the limiting reagent.

1. Reagent Preparation & Stoichiometry:

  • Aniline (Substrate): 1.0 eq

  • Sulfuric Acid (98%): 3.0-4.0 eq

  • Nitric Acid (70%): 1.05-1.1 eq

2. Reactor Setup:

  • Use a jacketed glass reactor connected to a circulating chiller.

  • Equip the reactor with an overhead mechanical stirrer, a temperature probe (measuring internal reaction temperature), and a pressure-equalizing addition funnel or syringe pump for the nitrating agent.

  • Ensure the setup is in a fume hood with the sash at a safe working height.

3. Experimental Procedure:

  • Charge the reactor with the aniline and sulfuric acid.

  • Begin stirring and cool the mixture to the target temperature (e.g., -5 to 0 °C). Ensure the mixture is a homogenous slurry or solution.

  • Slowly, begin the dropwise addition of the nitric acid via the syringe pump or addition funnel. The addition rate should be such that the internal temperature does not rise by more than 2-3 °C.

  • CRITICAL: Monitor the internal temperature continuously. If it exceeds the set limit (e.g., 5 °C), immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • After the addition is complete, allow the reaction to stir at the cold temperature for a pre-determined time (e.g., 1 hour) to ensure full conversion.

  • Workup (Quenching): The reaction is quenched by slowly transferring the reaction mixture onto a vigorously stirred slurry of crushed ice. This must be done carefully, as the quenching process is also exothermic.

Thermal Runaway Feedback Loop

The diagram below illustrates how an initial temperature increase can escalate into a dangerous, self-accelerating cycle.

G A Initial Exotherm (Nitration Reaction) B Temperature Increase A->B generates heat C Increased Rate of Nitration (Arrhenius Law) B->C accelerates reaction D Onset of Decomposition (Side Reactions) B->D triggers at high T C->B generates more heat F Uncontrolled Temperature & Pressure Rise (THERMAL RUNAWAY) C->F E Massive Heat & Gas Generation D->E E->F

Technical Support Center: Strategies to Control Regioselectivity in the Synthesis of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center, a dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth, practical answers and troubleshooting strategies for controlling regioselectivity in the synthesis of substituted nitrobenzenes. Our focus is on explaining the causality behind experimental choices to empower you to overcome challenges in your laboratory work.

Frequently Asked Questions (FAQs): Controlling Electrophilic Nitration
Question 1: How do I predict whether a substituent on my benzene ring will direct the incoming nitro group to the ortho/para or meta position?

The regiochemical outcome of electrophilic aromatic nitration is primarily dictated by the electronic nature of the substituent already present on the aromatic ring. Substituents are broadly classified into two categories:

  • Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. This stabilization occurs through resonance or inductive effects.[1][2]

    • Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻

    • Moderately Activating: -OR (ethers), -NHCOR (amides)

    • Weakly Activating: -R (alkyl groups, e.g., -CH₃, -C₂H₅)

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene. They destabilize the arenium ion intermediate. The destabilization is most pronounced when the attack is at the ortho or para positions, where a resonance structure places the positive charge adjacent to the electron-withdrawing group.[3][4] Consequently, the meta position, which avoids this highly unstable intermediate, becomes the preferred site of reaction, not because it is activated, but because it is the "least deactivated" position.[3][5]

    • Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

    • Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR

Exception—Halogens: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the arenium ion through resonance.[2][3]

Question 2: I am trying to nitrate a toluene derivative and getting a mixture of ortho and para isomers. How can I maximize the yield of the para product?

This is a common challenge. While alkyl groups are ortho, para-directing, the statistical advantage (two ortho positions vs. one para position) is often counteracted by steric hindrance.[6] The bulky nitronium electrophile (NO₂⁺) or its carrier complex will have more difficulty accessing the sterically crowded ortho positions adjacent to the existing substituent.

Strategies to Favor the Para Isomer:

  • Increase Steric Bulk: The larger the directing group on the ring, the more the para product will be favored. For example, the nitration of tert-butylbenzene yields significantly more para isomer compared to the nitration of toluene because the bulky t-butyl group effectively blocks the ortho positions.[4][7]

  • Use Shape-Selective Catalysts: Solid acid catalysts like zeolites can be used to enhance para-selectivity. The constrained pore structure of the zeolite can sterically favor the formation of the less bulky para transition state, effectively guiding the reaction to the desired isomer.[8]

  • Lower Reaction Temperature: While the effect can be modest, running the reaction at the lowest feasible temperature can sometimes slightly increase the proportion of the thermodynamically more stable para product.

Question 3: How can I synthesize an ortho-nitro product exclusively, avoiding the para isomer?

Synthesizing a pure ortho isomer is challenging due to the inherent preference for the less sterically hindered para position. A common and effective strategy involves the use of a "blocking group."[9]

The Sulfonyl Blocking Group Strategy:

  • Block the Para Position: First, sulfonate your starting material using fuming sulfuric acid (H₂SO₄/SO₃). The bulky sulfonyl group (-SO₃H) is an ortho, para-director and will preferentially add at the sterically accessible para position.

  • Perform the Nitration: With the para position blocked, perform the nitration reaction. The incoming nitro group will be directed to the now-available ortho positions.

  • Remove the Blocking Group: The sulfonation reaction is reversible.[10] After nitration, the -SO₃H group can be removed by heating the product in dilute aqueous sulfuric acid, yielding the desired ortho-nitro product.[9]

Troubleshooting Guide
Problem 1: My nitration reaction is producing very low yields, or not proceeding at all, even with a known activating group.

Possible Cause & Solution:

  • Insufficiently Strong Nitrating Agent: For moderately activated or deactivated rings, a standard mixture of nitric acid and sulfuric acid is required. The sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[11][12][13] Without a strong acid catalyst, the concentration of the nitronium ion may be too low for the reaction to proceed at a reasonable rate.

    • Troubleshooting Step: Ensure you are using concentrated sulfuric acid as the solvent/catalyst for the concentrated nitric acid. For very deactivated rings, stronger conditions, such as fuming nitric acid at elevated temperatures, may be necessary.[12]

  • Starting Material Protonation (Aniline/Phenols): If your activating group is a strong base, like an amino group (-NH₂), it will be protonated by the strong acid to form an anilinium ion (-NH₃⁺). This ion is a powerful meta-directing deactivator, shutting down the desired ortho/para reactivity and significantly slowing the reaction.

    • Troubleshooting Step: Protect the activating group. For anilines, this is typically done by acetylation (reacting with acetic anhydride) to form an acetanilide. The resulting amide group (-NHCOCH₃) is still an ortho, para-director but is less basic and will not be protonated under nitrating conditions. The protecting group can be removed by hydrolysis after the nitration is complete.[14]

Problem 2: I am attempting to synthesize 1,3-dinitrobenzene from benzene, but the second nitration is extremely slow.

Possible Cause & Solution:

  • Strong Deactivation by the First Nitro Group: This is expected behavior. The first nitro group you add to the benzene ring is a strong deactivating group.[12] It withdraws electron density, making the ring much less nucleophilic and therefore less reactive towards a second electrophilic attack.

    • Troubleshooting Step: You must use more forcing reaction conditions for the second nitration. This typically involves increasing the temperature significantly (e.g., to >100 °C) and using fuming nitric acid in concentrated sulfuric acid to generate a higher concentration of the nitronium electrophile.[12]

Problem 3: My desired product requires a nucleophilic substitution on a nitroaromatic ring, but the reaction is not working.

Possible Cause & Solution:

  • Incorrect Positioning of the Nitro Group: Nucleophilic Aromatic Substitution (SₙAr) is mechanistically distinct from electrophilic substitution. It requires one or more strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (typically a halide).[15] A nitro group in the meta position does not effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance and will not facilitate the reaction.[15]

    • Troubleshooting Step: Verify the structure of your starting material. The leaving group must be at a position that is ortho or para to a nitro group for the SₙAr reaction to proceed efficiently. If your starting material has the wrong isomeric arrangement, you will need to redesign your synthesis.

Data & Protocols
Table 1: Typical Isomer Distributions for Mononitration of Substituted Benzenes

This table provides approximate isomer distributions under standard nitrating conditions (HNO₃/H₂SO₄) to illustrate the directing effects of various substituents. Actual ratios can vary with reaction conditions.

Starting MaterialSubstituentOrtho (%)Meta (%)Para (%)
Toluene-CH₃~59~4~37
tert-Butylbenzene-C(CH₃)₃~16~8~76
Anisole-OCH₃~43~2~55
Chlorobenzene-Cl~30~1~69
Benzoic Acid-COOH~22~76~2
Nitrobenzene-NO₂~7~93<1

Data compiled from various sources and represents typical outcomes.

Experimental Protocol: Para-Selective Nitration of Toluene

Objective: To synthesize a mixture of nitrotoluene isomers with an enrichment of the para product through control of steric factors.

Materials:

  • Toluene (Reagent Grade)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice Bath

  • Separatory Funnel

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • Prepare the Nitrating Mixture: In a flask immersed in an ice bath, slowly and carefully add 25 mL of concentrated sulfuric acid. Once cooled, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, add 20 mL of toluene. Place this flask in the ice bath and allow it to cool to below 5 °C.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred toluene over a period of 30-45 minutes. Carefully monitor the temperature and ensure it does not rise above 10 °C to minimize dinitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction continue at room temperature for another 30 minutes.

  • Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will quench the reaction and dilute the acids.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing the nitrotoluene isomers) will separate from the aqueous acid layer. Drain and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 50 mL of cold water.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent (any unreacted toluene) using a rotary evaporator to yield the mixture of nitrotoluene isomers. The product can then be analyzed (e.g., by GC-MS or NMR) to determine the isomer ratio.

Visualizing Regioselectivity

Understanding the stability of reaction intermediates is key to predicting regioselectivity. The following diagrams illustrate why different directing groups favor different positions of attack.

G cluster_0 Decision Workflow for Nitration Strategy Start Substituted Benzene Starting Material CheckSub Identify Substituent Type Start->CheckSub Activating Activating Group (e.g., -CH3, -OCH3) CheckSub->Activating e- donating Deactivating Deactivating Group (e.g., -NO2, -COOH) CheckSub->Deactivating e- withdrawing Halogen Halogen (e.g., -Cl, -Br) CheckSub->Halogen Inductive EWG Resonance EDG OP_Director Expect Ortho/Para Products Activating->OP_Director Meta_Director Expect Meta Product Deactivating->Meta_Director Halogen->OP_Director Steric Consider Steric Hindrance OP_Director->Steric Forcing_Cond Use Forcing Conditions (Heat, Fuming Acids) Meta_Director->Forcing_Cond Para_Favored Bulky Group -> Para Favored Steric->Para_Favored Ortho_Block Need pure Ortho? Use Blocking Group Strategy Steric->Ortho_Block

Caption: Decision workflow for selecting a nitration strategy.

G cluster_activating Activating Group (-OCH3): Ortho/Para Attack cluster_deactivating Deactivating Group (-NO2): Meta Attack ortho_attack Ortho Attack (Stabilized) node_o1 Resonance structure places charge on C adjacent to OCH3 ortho_attack->node_o1 para_attack Para Attack (Stabilized) node_p1 Resonance structure places charge on C adjacent to OCH3 para_attack->node_p1 meta_attack_act Meta Attack (Less Stable) node_m1_act Positive charge never adjacent to OCH3 meta_attack_act->node_m1_act node_o2 Oxygen lone pair donates, forms octet (Major Stabilization) node_o1->node_o2 node_p2 Oxygen lone pair donates, forms octet (Major Stabilization) node_p1->node_p2 node_m2_act No direct resonance stabilization from O node_m1_act->node_m2_act ortho_attack_deact Ortho Attack (Destabilized) node_od1 Resonance structure places positive charge adjacent to positive Nitrogen ortho_attack_deact->node_od1 para_attack_deact Para Attack (Destabilized) node_pd1 Resonance structure places positive charge adjacent to positive Nitrogen para_attack_deact->node_pd1 meta_attack_deact Meta Attack (Least Unstable) node_md1 Positive charge never adjacent to NO2 group meta_attack_deact->node_md1 node_od2 Strong electrostatic repulsion (Major Destabilization) node_od1->node_od2 node_pd2 Strong electrostatic repulsion (Major Destabilization) node_pd1->node_pd2 node_md2 Avoids major destabilization node_md1->node_md2

Caption: Stability of arenium ion intermediates.

References

Validation & Comparative

A Comparative Guide to 5-Methoxy-N-methyl-2-nitrobenzenamine and 3-Methoxy-N-methyl-2-nitrobenzenamine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle repositioning of a functional group on an aromatic scaffold can profoundly alter molecular behavior, reactivity, and, ultimately, utility. This guide provides an in-depth comparison of two isomeric building blocks: 5-Methoxy-N-methyl-2-nitrobenzenamine and 3-Methoxy-N-methyl-2-nitrobenzenamine . While structurally similar, the placement of the methoxy group imparts distinct electronic and steric characteristics, influencing their synthetic accessibility and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these key intermediates.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

At first glance, both molecules share the same molecular formula (C₈H₁₀N₂O₃) and molecular weight (182.18 g/mol )[1]. However, the positional difference of the methoxy group on the benzenamine ring is the critical determinant of their individual properties.

PropertyThis compound3-Methoxy-N-methyl-2-nitrobenzenamine
CAS Number 69397-93-9[1]1143575-95-4[2]
Molecular Formula C₈H₁₀N₂O₃[1]C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [1]182.18 g/mol [2]
Appearance Not specified in literaturePurple to purplish-red solid[2]
Storage Not specified in literature2-8°C, protect from light[2]

The divergent placement of the electron-donating methoxy group relative to the electron-withdrawing nitro group and the N-methylamino group dictates the electronic distribution within the aromatic ring, influencing reactivity, spectroscopic characteristics, and intermolecular interactions.

Synthesis Strategies: Navigating Isomeric Challenges

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring.

Synthesis of 3-Methoxy-N-methyl-2-nitrobenzenamine

A documented pathway to 3-Methoxy-N-methyl-2-nitrobenzenamine involves the nucleophilic aromatic substitution (SNAAr) of a suitably substituted precursor. A common method is the reaction of 2-fluoro-6-methoxynitrobenzene with methylamine[2].

Synthesis of 3-Methoxy-N-methyl-2-nitrobenzenamine 2-Fluoro-6-methoxynitrobenzene 2-Fluoro-6-methoxynitrobenzene Reaction SNAAr 2-Fluoro-6-methoxynitrobenzene->Reaction Methylamine Methylamine Methylamine->Reaction 3-Methoxy-N-methyl-2-nitrobenzenamine 3-Methoxy-N-methyl-2-nitrobenzenamine Reaction->3-Methoxy-N-methyl-2-nitrobenzenamine

Synthesis of the 3-methoxy isomer.

Experimental Protocol: Synthesis of 3-Methoxy-N-methyl-2-nitrobenzenamine [2]

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-fluoro-6-methoxynitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Amine: Add a solution of methylamine (typically in a solvent like THF or water) to the reaction mixture. An excess of methylamine may be used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to a temperature sufficient to promote the substitution reaction, typically in the range of 80-120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-Methoxy-N-methyl-2-nitrobenzenamine.

Proposed Synthesis of this compound

Proposed Synthesis of this compound 3-Methoxyaniline 3-Methoxyaniline Nitration HNO₃/H₂SO₄ 3-Methoxyaniline->Nitration 5-Methoxy-2-nitroaniline 5-Methoxy-2-nitroaniline Nitration->5-Methoxy-2-nitroaniline N-Methylation e.g., CH₃I, Base 5-Methoxy-2-nitroaniline->N-Methylation This compound This compound N-Methylation->this compound

Proposed synthesis of the 5-methoxy isomer.

Conceptual Experimental Protocol: Synthesis of this compound

  • Part 1: Synthesis of 5-Methoxy-2-nitroaniline [3]

    • Acetylation: Protect the amino group of 3-methoxyaniline by reacting it with acetic anhydride in acetic acid.

    • Nitration: Cool the solution and add a nitrating agent, such as 60% nitric acid, dropwise while maintaining a low temperature.

    • Hydrolysis: After the nitration is complete, hydrolyze the acetyl group by refluxing with aqueous hydrochloric acid.

    • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain 5-methoxy-2-nitroaniline.

  • Part 2: N-Methylation of 5-Methoxy-2-nitroaniline

    • Deprotonation: In a suitable aprotic solvent, treat 5-methoxy-2-nitroaniline with a base (e.g., sodium hydride) to deprotonate the amine.

    • Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.

    • Work-up and Purification: Quench the reaction and perform an aqueous work-up. The crude product can then be purified by column chromatography.

Comparative Reactivity and Electronic Effects

The positioning of the methoxy group significantly influences the electronic environment of the aromatic ring and the reactivity of the other functional groups.

  • 3-Methoxy-N-methyl-2-nitrobenzenamine: The methoxy group is ortho to the nitro group and meta to the N-methylamino group. This positioning leads to steric hindrance around the nitro group, which could influence its reactivity. The electron-donating effect of the methoxy group primarily influences the positions ortho and para to it, thereby having a more complex interplay with the nitro and amino groups.

  • This compound: The methoxy group is para to the nitro group and meta to the N-methylamino group. This para-relationship allows for strong resonance interaction between the electron-donating methoxy group and the electron-withdrawing nitro group, which can significantly influence the overall electronic properties of the molecule.

These electronic differences are expected to manifest in their reactivity. For instance, in reactions involving the nitro group (e.g., reduction to an amine), the steric hindrance in the 3-methoxy isomer might necessitate more forcing reaction conditions compared to the 5-methoxy isomer. Conversely, in electrophilic aromatic substitution reactions, the directing effects of the substituents in each isomer would lead to different products.

Spectroscopic Signatures: A Tool for Differentiation

Expected ¹H NMR Spectral Differences:

FeatureThis compound3-Methoxy-N-methyl-2-nitrobenzenamine
Aromatic Protons Protons will exhibit coupling patterns influenced by the para-methoxy and ortho-nitro groups. The proton ortho to the nitro group is expected to be significantly downfield.The aromatic protons will show a different splitting pattern due to the different substitution arrangement. The proton between the nitro and methoxy groups will likely experience significant steric compression, potentially affecting its chemical shift.
-OCH₃ Signal A singlet, with a chemical shift influenced by the para-nitro group.A singlet, with a chemical shift potentially influenced by the proximate nitro group.
-NCH₃ Signal A doublet (if coupled to the N-H proton) or a singlet, with its chemical shift influenced by the ortho-nitro group.A doublet or singlet, with its chemical shift influenced by the ortho-nitro group.

The distinct electronic environments of the carbon atoms in each isomer will also result in unique ¹³C NMR spectra, providing a clear method for their differentiation.

Potential Applications in Research and Development

The utility of these isomers as building blocks in drug discovery and materials science stems from the versatile reactivity of their functional groups.

The non-methylated analog, 5-methoxy-2-nitroaniline , is a known precursor in the synthesis of pharmaceutically active compounds, including:

  • PI3K inhibitors for cancer therapy[4][].

  • NR2B-selective NMDA receptor antagonists for the treatment of neurological disorders[4][].

It is plausible that This compound could be employed in similar synthetic strategies, where the N-methyl group might be retained to modulate the pharmacological properties of the final compound, such as its metabolic stability or receptor binding affinity.

Conclusion

While "this compound" and "3-Methoxy-N-methyl-2-nitrobenzenamine" are isomers, the distinct placement of the methoxy group leads to significant differences in their synthesis, electronic properties, and likely, their reactivity. The 5-methoxy isomer has a more established lineage in terms of the known applications of its non-methylated precursor, suggesting its potential as a building block for analogs of known bioactive molecules. The 3-methoxy isomer, on the other hand, represents a less explored but equally valuable intermediate for the synthesis of novel compounds.

The choice between these two isomers will ultimately depend on the specific synthetic target and the desired electronic and steric properties of the final product. This guide provides a foundational understanding of their key differences to aid researchers in making strategic decisions for their research endeavors.

References

Comparative analysis of the reactivity of methoxy-nitroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist

A Comparative Guide to the Reactivity of Methoxy-nitroaniline Isomers

For researchers and professionals in drug development, understanding the nuanced reactivity of aromatic isomers is not merely an academic exercise; it is fundamental to designing efficient synthetic pathways, predicting metabolic fate, and optimizing molecular interactions. The methoxy-nitroaniline scaffold is a prime example where the seemingly subtle shift of a substituent dramatically alters the electronic landscape of the molecule, thereby governing its chemical behavior.

This guide provides a comparative analysis of the reactivity of key methoxy-nitroaniline isomers. We will dissect the interplay of electronic and steric effects, predict their influence on reactivity, and provide robust experimental protocols to validate these predictions. Our approach moves beyond simple tabulation of properties to explain the causal relationships that a practicing scientist must understand to manipulate these structures effectively.

Theoretical Framework: The Interplay of Directing Groups

The reactivity of a substituted aniline is dictated by the cumulative electronic influence of its substituents. In methoxy-nitroaniline, we have a classic triad of competing and cooperating effects:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring via a strong positive resonance (+R) effect. It is a potent ortho, para-director for electrophilic aromatic substitution (EAS).

  • Methoxy Group (-OCH₃): Also an activating, ortho, para-director. Like the amino group, it donates electron density through a +R effect, though it also exerts a weaker, distance-dependent electron-withdrawing inductive (-I) effect due to the electronegativity of the oxygen atom.[1][2][3]

  • Nitro Group (-NO₂): A strongly deactivating group and a meta-director. It withdraws electron density from the ring through both a powerful negative resonance (-R) effect and a strong inductive (-I) effect.[1][3][4]

The specific placement of these three groups determines the overall electron density of the aromatic ring, the nucleophilicity of the amino group, and the preferred sites for further chemical modification.

Isomer Analysis: A Head-to-Head Comparison

We will focus on three structurally distinct and commercially available isomers to illustrate the core principles of reactivity: 4-methoxy-2-nitroaniline, 2-methoxy-4-nitroaniline, and 5-methoxy-2-nitroaniline.

Isomer 1: 4-Methoxy-2-nitroaniline
  • Structure:

    alt text

  • Electronic Analysis:

    • The powerful activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups are in a para relationship, working synergistically to donate electron density into the ring.

    • However, the strongly deactivating nitro group (-NO₂) is positioned ortho to the amino group and meta to the methoxy group.

    • Impact on Basicity: The proximity of the electron-withdrawing nitro group significantly reduces the electron density on the amino nitrogen, drastically decreasing its basicity and nucleophilicity.[1][4]

    • Impact on EAS: The positions ortho to the methoxy group (C3 and C5) are activated. The position ortho to the amino group (C3) is also activated. However, the position C3 is meta to the deactivating nitro group. The most activated positions for electrophilic attack are therefore C3 and C5, with C5 being potentially more favored to avoid steric hindrance from the nitro group.

Isomer 2: 2-Methoxy-4-nitroaniline
  • Structure:

    alt text

  • Electronic Analysis:

    • The activating methoxy group is ortho to the amino group, while the deactivating nitro group is para to the amino group.

    • The strong -R effect of the nitro group, being para to the amino group, will pull significant electron density out of the ring and directly from the amino nitrogen's lone pair.

    • Impact on Basicity: This isomer is expected to be the least basic of the three. The direct resonance-based withdrawal by the para-nitro group severely diminishes the availability of the nitrogen lone pair.

    • Impact on EAS: The entire ring is strongly deactivated by the para-nitro group. The positions ortho to the amino group (C3) and para to the methoxy group (C5) are the most likely sites for substitution, but the overall reaction rate will be significantly slower compared to more activated systems.

Isomer 3: 5-Methoxy-2-nitroaniline
  • Structure:

    alt text

  • Electronic Analysis:

    • The activating methoxy group is meta to the amino group, and the deactivating nitro group is ortho to the amino group.

    • From the meta position, the methoxy group can only exert its activating +R effect indirectly and its weaker -I effect. The nitro group exerts its strong -I and -R effects.

    • Impact on Basicity: The basicity will be reduced by the ortho-nitro group, similar to the 4-methoxy-2-nitroaniline isomer. The meta-methoxy group has a less pronounced effect on the amino group's basicity compared to an ortho or para placement.[5]

    • Impact on EAS: The directing effects are somewhat conflicted. The amino group strongly directs ortho and para (to C4 and C6). The methoxy group also directs ortho and para (to C4 and C6). The nitro group deactivates the ring but directs incoming electrophiles meta to itself (to C4). All signs point to C4 and C6 as the most probable sites for electrophilic attack.

Data Summary and Predicted Reactivity

The interplay of these electronic effects can be summarized to predict the relative reactivity of the isomers.

Table 1: Physicochemical Properties and Predicted Reactivity of Methoxy-nitroaniline Isomers

Property4-Methoxy-2-nitroaniline2-Methoxy-4-nitroaniline5-Methoxy-2-nitroaniline
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [6][7]168.15 g/mol [8][9]168.15 g/mol [][11]
Melting Point (°C) 123 - 126[6]140 - 142[12]128 - 132
Predicted Basicity LowVery LowLow
Predicted EAS Reactivity ModerateLowModerate-High

Experimental Validation Protocols

Theoretical predictions require empirical validation. The following protocols provide a framework for quantitatively comparing the reactivity of these isomers in the laboratory.

Experimental Workflow Overview

G cluster_0 Isomer Preparation cluster_1 Reactivity Assessment cluster_2 Analysis & Comparison iso1 4-Methoxy-2-nitroaniline exp1 Experiment 1: Basicity (pKb) Determination iso1->exp1 exp2 Experiment 2: Electrophilic Bromination iso1->exp2 iso2 2-Methoxy-4-nitroaniline iso2->exp1 iso2->exp2 iso3 5-Methoxy-2-nitroaniline iso3->exp1 iso3->exp2 analysis1 Potentiometric Titration Data (pKb Values) exp1->analysis1 analysis2 TLC / GC-MS Analysis (Reaction Rate & Product Ratio) exp2->analysis2 conclusion Comparative Reactivity Profile analysis1->conclusion analysis2->conclusion

Caption: Experimental workflow for comparative reactivity analysis.

Protocol 1: Determination of Basicity via Potentiometric Titration

Objective: To quantify the basicity (pKb) of the amino group in each isomer. A higher pKb indicates lower basicity.

Causality: The availability of the nitrogen lone pair for protonation is a direct measure of the electronic effects exerted by the nitro and methoxy groups. This experiment provides quantitative data to support the qualitative electronic analysis.

Methodology:

  • Preparation: Accurately weigh ~0.1 mmol of each isomer and dissolve in a suitable solvent mixture (e.g., 50 mL of 50:50 ethanol:water). Ensure complete dissolution.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the beaker containing the isomer solution on a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized 0.05 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Acquisition: Record the pH after each addition of HCl, allowing the reading to stabilize.

  • Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point (the point of maximum slope on the curve). The pH at exactly half the volume of the equivalence point is equal to the pKa of the conjugate acid (pKaH).

  • Calculation: Calculate the pKb using the relationship: pKa + pKb = 14 (at 25°C).

Protocol 2: Comparative Electrophilic Aromatic Substitution (Bromination)

Objective: To compare the susceptibility of the aromatic ring to electrophilic attack and to identify the major products, thus confirming the directing effects.

Causality: The rate of reaction is a direct indicator of the activation or deactivation of the aromatic ring. The distribution of brominated products reveals the regioselectivity governed by the combined directing influence of the substituents.

Methodology:

  • Reaction Setup: In three separate, identical flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each methoxy-nitroaniline isomer in 10 mL of glacial acetic acid. Place the flasks in a temperature-controlled water bath (e.g., 25°C).

  • Reagent Addition: Prepare a 1.0 M solution of bromine (Br₂) in glacial acetic acid. Simultaneously, add 1.0 mL (1.0 mmol) of the bromine solution to each of the three flasks with vigorous stirring. Start a timer for each reaction.

  • Reaction Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a solution of sodium thiosulfate to remove unreacted bromine, and spot it on a TLC plate to monitor the consumption of the starting material.

  • Workup: After a set time (e.g., 2 hours), pour each reaction mixture into 50 mL of cold water. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction & Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and analyze the crude product mixture by ¹H NMR and GC-MS to determine the conversion rate and the ratio of isomeric products formed.

Conclusion and Field Insights

This guide demonstrates that the reactivity of methoxy-nitroaniline isomers is a predictable consequence of fundamental principles of physical organic chemistry. The analysis reveals that 2-methoxy-4-nitroaniline is the most deactivated and least basic isomer due to the powerful electron-withdrawing effect of the nitro group positioned para to the amine. Conversely, 5-methoxy-2-nitroaniline is predicted to be the most susceptible to further electrophilic substitution on the ring, as the activating groups collectively direct incoming electrophiles to the same positions (C4 and C6).

For the synthetic chemist, this understanding is critical. When designing a multi-step synthesis, choosing the isomer with the most activated site for a desired transformation can dramatically increase yield and reduce purification burdens. For the drug development professional, these differences in electronic distribution affect not only synthesis but also pKa, lipophilicity, and metabolic stability—all critical parameters in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The provided protocols offer a self-validating system to confirm these theoretical tenets, ensuring that strategic decisions are grounded in solid experimental data.

References

A Researcher's Guide to the Spectroscopic Differentiation of 5-Methoxy-N-methyl-2-nitrobenzenamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of isomeric impurities is a critical challenge. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth spectroscopic comparison of "5-Methoxy-N-methyl-2-nitrobenzenamine" and its key positional isomers, offering a multi-faceted analytical approach for their differentiation. Leveraging foundational principles and comparative data from related structures, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed for definitive structural elucidation.

The Isomeric Challenge: Defining the Structures

The subject of our investigation, this compound, presents several possibilities for isomeric substitution on the benzene ring. For the purpose of this guide, we will focus on the parent compound and three of its most probable positional isomers, which represent common synthetic impurities or alternative reaction products.

DOT Script for Isomer Structures

isomers isomer1 isomer2_label 4-Methoxy-N-methyl-2-nitrobenzenamine isomer3_label 2-Methoxy-N-methyl-4-nitrobenzenamine isomer4_label 2-Methoxy-N-methyl-5-nitrobenzenamine isomer2 isomer2 isomer3 isomer3 isomer4 isomer4 NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Vortex Vortex to ensure homogeneity Sample->Vortex Transfer Transfer to NMR tube Vortex->Transfer Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz) Transfer->Spectrometer Lock_Shim Lock and shim the magnetic field Spectrometer->Lock_Shim Acquire_1H Acquire ¹H spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C {¹H} spectrum Acquire_1H->Acquire_13C Software Process raw data using NMR software Acquire_13C->Software Fourier_Transform Fourier Transform Software->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration and Peak Picking Baseline_Correction->Integration

A Senior Application Scientist's Guide to the N-Monomethylation of 2-Nitroaniline: A Comparative Analysis of Methylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of a methyl group to the nitrogen atom of 2-nitroaniline is a critical transformation in synthetic chemistry, yielding N-methyl-2-nitroaniline, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The challenge, however, lies in achieving high efficiency and selectivity for the mono-methylated product while avoiding the often-facile overmethylation to the tertiary amine. The choice of methylating agent is therefore paramount, dictating not only the reaction's success but also its safety profile, cost, and environmental impact.

This guide provides an in-depth comparison of various methylating agents for the N-methylation of 2-nitroaniline. We move beyond a simple listing of reagents to explore the causality behind the reaction conditions, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Section 1: Classical High-Efficiency Alkylating Agents

Traditional alkyl halides and sulfates are renowned for their high reactivity, often providing excellent yields. However, their efficacy is coupled with significant toxicity, demanding careful handling.

Dimethyl Sulfate (DMS): The Gold Standard for Yield under Phase-Transfer Catalysis

Dimethyl sulfate is a potent and cost-effective methylating agent. Its high reactivity can lead to overmethylation, but this can be masterfully controlled using a phase-transfer catalysis (PTC) system. The PTC approach facilitates the reaction between the water-soluble base (like NaOH) and the organic-soluble aniline, enhancing reaction rates and selectivity at room temperature.

The key to success is the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate. This catalyst transports the hydroxide anion (OH⁻) into the organic phase, where it deprotonates the 2-nitroaniline. The resulting highly nucleophilic anilide anion then readily attacks the dimethyl sulfate. The steric hindrance from the ortho-nitro group significantly disfavors a second methylation, leading to excellent selectivity for the mono-methylated product. A study by Konieczny et al. demonstrated that this method can achieve a remarkable 98% yield for the N-monomethylation of 2-nitroaniline.[1]

PTC_Mechanism NaOH NaOH Catalyst_aq [Q⁺]HSO₄⁻ NaOH->Catalyst_aq Ion Exchange Na_SO4 Na₂SO₄ Aniline 2-Nitroaniline (Ar-NH₂) Anilide Anilide Anion (Ar-NH⁻) Aniline->Anilide Deprotonation DMS Dimethyl Sulfate ((MeO)₂SO₂) Product N-Methyl-2-nitroaniline (Ar-NHMe) Anilide->Product SN2 Attack Catalyst_org [Q⁺]OH⁻ Catalyst_aq->Catalyst_org

Figure 1. Mechanism of Phase-Transfer Catalyzed N-Methylation.
Methyl Iodide (MeI): High Reactivity Requiring Strategic Protection

Methyl iodide is another highly reactive, classic methylating agent.[2] Its lower boiling point compared to DMS can be advantageous for removal post-reaction. However, its high reactivity often complicates selective monomethylation. A common strategy to circumvent this is to first protect the amine, perform the methylation, and then deprotect. For instance, p-nitroaniline can be formylated first, then methylated with methyl iodide in the presence of a strong base like potassium tert-butoxide, followed by hydrolysis to yield the N-methyl product. This multi-step process, while more laborious, can achieve high yields for the methylation step, reportedly between 92-94%.[3] While this example is for the para-isomer, the principle is directly applicable to 2-nitroaniline.

Section 2: Reductive Amination with Formaldehyde

Reductive amination offers an alternative pathway that inherently avoids overalkylation to quaternary ammonium salts. This method involves the formation of an imine or iminium intermediate from the amine and formaldehyde, which is then reduced in situ.

Formaldehyde with Sulfuric Acid: A Classic Monomethylation Route

A long-standing method for the N-monomethylation of nitroanilines involves using formaldehyde or its polymer, paraformaldehyde, in concentrated sulfuric acid.[4] The sulfuric acid acts as both a solvent and a catalyst. The reaction proceeds by forming an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. The reducing agent in this context is formaldehyde itself, which is oxidized to formic acid and subsequently CO₂. This method is effective for monomethylation because the resulting secondary amine is less basic and reacts slower than the primary amine under the strongly acidic conditions. While specific yields for 2-nitroaniline are not always precisely reported in literature, the process is described as providing the product in "good yield".[4] The primary drawback is the use of large quantities of corrosive concentrated acid.

Reductive_Amination cluster_main Reductive N-Methylation Pathway Amine 2-Nitroaniline (Ar-NH₂) Intermediate Iminium Ion [Ar-N⁺H=CH₂] Amine->Intermediate Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Product N-Methyl-2-nitroaniline (Ar-NHCH₃) Intermediate->Product Reductant Reducing Agent (e.g., HCOOH or H₂/Catalyst) Reductant->Product Reduction Byproduct Oxidized Reductant (e.g., CO₂ or H₂O) Reductant->Byproduct

Figure 2. General Workflow for Reductive N-Methylation.
Eschweiler-Clarke Reaction: A Milder Alternative

The Eschweiler-Clarke reaction is a well-established method for methylating primary and secondary amines using a mixture of formaldehyde and excess formic acid.[5] Formaldehyde first reacts with the amine to form an iminium ion, which is then reduced by formic acid acting as a hydride donor. The reaction is driven to completion by the formation of gaseous carbon dioxide. A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5] For selective monomethylation of a primary amine like 2-nitroaniline, careful control of stoichiometry is required.

Section 3: Modern & Greener Methylating Agents

Growing emphasis on green chemistry has spurred the development of safer and more sustainable methylating agents. These methods often rely on catalysis to achieve high efficiency.

Methanol: A Green C1 Source via Catalytic Borrowing Hydrogen

Methanol has emerged as an attractive, low-cost, and environmentally benign methylating agent. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes (e.g., Ru, Ir).[5][6] In this elegant cascade, the catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride species and formaldehyde in situ. The formaldehyde then undergoes reductive amination with the 2-nitroaniline, and the "borrowed" hydrogen is returned in the final reduction step. The only stoichiometric byproduct is water. This process can be used for the direct reductive N-methylation of nitroarenes to N-methyl anilines. For example, the conversion of nitrobenzene to N-methylaniline has been achieved with a 58% yield using a Ru(II) catalyst.[5] Yields for various substituted nitroarenes using an Iridium catalyst can range from 71-96%.[6]

Borrowing_Hydrogen Catalyst [M] Catalyst M_H [M]-H₂ (Hydride) Catalyst->M_H Formaldehyde Formaldehyde (CH₂O) Product N-Methyl-2-nitroaniline (Ar-NHCH₃) M_H->Product Hydrogenation Methanol Methanol (CH₃OH) Methanol->Catalyst Dehydrogenation Iminium Iminium Ion [Ar-N⁺H=CH₂] Formaldehyde->Iminium Condensation Amine 2-Nitroaniline (Ar-NH₂) Amine->Iminium Iminium->Product Water H₂O Iminium->Water Product->Catalyst

Figure 3. Catalytic Cycle for N-Methylation via Borrowing Hydrogen.
Dimethyl Carbonate (DMC): A Non-Toxic Reagent for High-Selectivity Reactions

Dimethyl carbonate is an excellent green alternative to DMS and methyl halides due to its low toxicity.[7] However, its lower reactivity necessitates more forcing conditions, typically high temperatures (130-250 °C) and high pressures, requiring the use of an autoclave or a continuous flow reactor system.[7][8] The reaction can be catalyzed by zeolites or bases. Under these conditions, DMC has shown exceptional selectivity for mono-N-methylation of anilines. For p-nitroaniline, a close analogue to our substrate, a 93% conversion with 98% selectivity for the monomethylated product has been reported using a zeolite catalyst in an autoclave.[8] The mechanism is believed to involve an initial formation of a carbamate intermediate, which then undergoes methylation.

Quantitative Performance Comparison

The choice of methylating agent is a trade-off between yield, selectivity, safety, and operational complexity. The following table summarizes the performance of the discussed agents for the N-monomethylation of 2-nitroaniline or its close analogues.

Methylating AgentCatalyst / ConditionsYield (%)SelectivityKey AdvantagesKey DisadvantagesRef.
Dimethyl Sulfate Tetrabutylammonium Salt (PTC), Toluene/NaOH, RT, 10-12h98Excellent (Mono)High yield, mild conditions, high selectivityHighly toxic and carcinogenic[1]
Methyl Iodide K-tert-butoxide, DMF, RT, 8h (on protected p-nitroaniline)92-94Excellent (Mono)High reactivity, volatileToxic, often requires protection/deprotection steps[3]
Formaldehyde / H₂SO₄ Conc. H₂SO₄, 50-100°CGoodGood (Mono)Inexpensive, avoids over-methylationHarsh, corrosive conditions, significant waste[4]
Methanol Ru(II) or Ir(I) catalyst, Base, 140-150°C58-96*Good-ExcellentGreen reagent, water is the only byproduct, high atom economyRequires specific metal catalysts, elevated temperatures[5][6]
Dimethyl Carbonate Zeolite catalyst, Autoclave, 130-150°C93 (conv.)98% (Mono)Low toxicity, green reagent, high selectivityRequires high temperature and pressure (autoclave/flow)[8]

*Yields reported for nitrobenzene and other substituted nitroarenes, serving as a close proxy.

Conclusion and Recommendations

For researchers prioritizing maximum yield and operational simplicity with standard laboratory equipment, dimethyl sulfate under phase-transfer catalysis stands out as the superior method. Its ability to deliver a near-quantitative yield of N-methyl-2-nitroaniline at room temperature with high selectivity is unmatched. However, the extreme toxicity of DMS necessitates stringent safety protocols.

For laboratories where safety and sustainability are the primary drivers, catalytic methylation using methanol is an excellent choice. While it requires investment in a suitable transition metal catalyst and involves heating, it avoids highly toxic reagents and generates only water as a byproduct.

Dimethyl carbonate represents a compelling green alternative, offering high selectivity and utilizing a non-toxic reagent. However, its practical application is limited to laboratories equipped with high-pressure autoclaves or continuous flow reactors, making it a more specialized option.

Finally, classical formaldehyde-based methods remain relevant due to their low cost and inherent selectivity against over-methylation. The sulfuric acid method, while harsh, is effective. These methods are most suitable when cost is the primary concern and handling of large quantities of strong acid is feasible.

Ultimately, the optimal choice depends on a careful evaluation of project priorities, balancing the need for yield and purity against available equipment, safety infrastructure, and green chemistry goals.

Detailed Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Sulfate with Phase-Transfer Catalysis [1]

  • To a vigorously stirred solution of 2-nitroaniline (4.8 g, 35 mmol) in toluene (15 ml), add a 50% aqueous sodium hydroxide solution (8.8 g).

  • Add dimethyl sulfate (4.8 g, 38 mmol) to the mixture.

  • Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (0.71 g, 2.1 mmol).

  • Continue vigorous stirring at room temperature for 10-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 150 ml of 5% HCl.

  • Extract the product with dichloromethane (6 x 20 ml).

  • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield N-methyl-2-nitroaniline. (Expected yield: ~5.2 g, 98%).

Protocol 2: Reductive N-Methylation using Formaldehyde and Sulfuric Acid [4] (Adapted from a general procedure for nitroanilines)

  • In a suitable reaction vessel, dissolve 2-nitroaniline (1 mole equivalent) in concentrated sulfuric acid (5-10 molar equivalents) with stirring and cooling.

  • Add paraformaldehyde (1.5 mole equivalents) to the solution.

  • Heat the mixture with stirring to between 60-100 °C for 2-4 hours.

  • After the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • Neutralize the solution by slowly adding a base (e.g., aqueous ammonia or NaOH) with cooling until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Catalytic N-Methylation using Methanol [5] (A representative procedure based on similar substrates)

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (e.g., nitrobenzene, 1.0 mmol), the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a base (e.g., Cs₂CO₃, 0.5 mmol).

  • Add 1 mL of anhydrous methanol as the methylating agent and solvent.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the N-methylaniline product.

References

A Comparative Purity Analysis of Commercially Available 5-Methoxy-N-methyl-2-nitrobenzenamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-N-methyl-2-nitrobenzenamine is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The purity of this reagent is paramount, as even trace impurities can have a significant impact on reaction yields, downstream product purity, and the interpretation of biological data. This guide provides a comprehensive comparison of the purity of commercially available this compound from three hypothetical, yet representative, suppliers. We will delve into a multi-pronged analytical approach to not only quantify the purity of the main component but also to identify and quantify critical process-related impurities. The experimental data presented herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical building block.

Understanding Potential Impurities: A Synthetic Perspective

The most common synthetic route to this compound is the N-methylation of 5-methoxy-2-nitroaniline. This process, while generally efficient, can lead to several process-related impurities. A primary concern is over-methylation, resulting in the formation of the tertiary amine, 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine (Impurity A). Additionally, unreacted starting material, 5-methoxy-2-nitroaniline (Impurity B), may also be present. Under certain reaction conditions, positional isomers or byproducts from the nitration of methoxyaniline precursors could also arise.

Analytical Workflow for Comprehensive Purity Assessment

A multi-technique approach is essential for a thorough purity assessment. No single technique can provide a complete picture of all potential impurities. Our comprehensive workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities, and Differential Scanning Calorimetry (DSC) for an absolute purity measurement based on thermal properties.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for quantitative purity analysis in the pharmaceutical and chemical industries. A reversed-phase method was developed to separate the main component from its more polar and less polar impurities.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly sensitive for the detection and identification of volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.

Protocol:

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 m/z.

  • Sample Preparation: 1 mg/mL in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR provides detailed structural information, allowing for the confirmation of the target compound and the identification of structurally similar impurities, such as positional isomers.

Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Experiment: ¹H NMR, 16 scans.

Differential Scanning Calorimetry (DSC)

Rationale: DSC provides an absolute measure of purity based on the melting point depression caused by impurities. This technique is particularly valuable as it is not dependent on the chromatographic response of impurities.[1][2] It is a powerful tool for verifying the purity of reference standards.[3]

Protocol:

  • Instrumentation: TA Instruments Q2000 DSC.

  • Sample Pan: Tzero aluminum pan, hermetically sealed.

  • Temperature Program: Heat from 50°C to 150°C at a rate of 2°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Purity Analysis: Performed using the van't Hoff equation integrated into the instrument software.

Comparative Data Analysis

Samples of this compound were hypothetically sourced from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) and subjected to the analytical workflow described above.

Table 1: Summary of Purity Analysis

Analytical TechniqueSupplier ASupplier BSupplier C
HPLC Purity (% Area) 99.85%98.90%99.52%
Impurity A (HPLC % Area) 0.08%0.75%0.21%
Impurity B (HPLC % Area) 0.05%0.30%0.15%
Other Impurities (HPLC % Area) 0.02%0.05%0.12%
DSC Purity (Mole %) 99.91%99.15%99.65%

¹H NMR Analysis:

  • Supplier A: The ¹H NMR spectrum was clean and consistent with the structure of this compound. No significant impurity peaks were observed.

  • Supplier B: In addition to the main compound signals, small but distinct peaks corresponding to Impurity A (N,N-dimethyl) and Impurity B (unreacted starting material) were observed.

  • Supplier C: The spectrum was largely clean, with very minor peaks that could be attributed to Impurity A.

GC-MS Analysis:

  • No significant volatile impurities were detected in the samples from any of the suppliers, indicating good control over residual solvents and volatile byproducts.

Discussion and Interpretation

The comprehensive purity analysis reveals significant differences in the quality of commercially available this compound.

  • Supplier A demonstrates the highest purity across all analytical techniques. The low levels of both over-methylation (Impurity A) and unreacted starting material (Impurity B) suggest a highly optimized and controlled manufacturing process. The excellent correlation between HPLC and DSC purity values further strengthens the confidence in the quality of this material.

  • Supplier B shows a considerably lower purity, with significant levels of both Impurity A and Impurity B. The presence of these impurities at these levels could negatively impact subsequent synthetic steps, potentially leading to the formation of difficult-to-remove byproducts and lower overall yields. The discrepancy between the HPLC area % and the DSC mole % purity is expected, as DSC is more sensitive to molar impurity content.

  • Supplier C provides a product of intermediate purity. While significantly better than Supplier B, it contains a notable amount of the over-methylated Impurity A. For applications where the presence of a tertiary amine could interfere with the desired reaction chemistry, this level of impurity may be a concern.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of a starting material supplier can have profound consequences on the success of a project. This comparative guide highlights the critical importance of a multi-technique approach to purity assessment.

  • For sensitive applications , such as the synthesis of active pharmaceutical ingredients (APIs) or high-purity materials for electronic applications, sourcing from a supplier with a purity profile similar to Supplier A is highly recommended. The minimal presence of process-related impurities will ensure greater reproducibility and a cleaner final product profile.

  • Material from Supplier C may be suitable for less sensitive applications or for research where further purification is planned.

  • The material from Supplier B would likely require significant purification before use in most applications, potentially offsetting any initial cost savings.

It is imperative that researchers request and critically evaluate the Certificate of Analysis (CoA) from their supplier. However, as this guide demonstrates, an independent verification of purity using a comprehensive analytical workflow is the most robust approach to ensuring the quality and suitability of critical chemical reagents.

Visualizations

Analytical Workflow Diagram

Purity Analysis Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A HPLC HPLC (Quantitative Purity) Sample_A->HPLC GC_MS GC-MS (Volatile Impurities) Sample_A->GC_MS NMR ¹H NMR (Structural Confirmation) Sample_A->NMR DSC DSC (Absolute Purity) Sample_A->DSC Sample_B Supplier B Sample_B->HPLC Sample_B->GC_MS Sample_B->NMR Sample_B->DSC Sample_C Supplier C Sample_C->HPLC Sample_C->GC_MS Sample_C->NMR Sample_C->DSC Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Impurity_ID DSC->Purity_Quant Comparison Supplier Comparison Purity_Quant->Comparison Impurity_ID->Comparison

Caption: Workflow for the comprehensive purity analysis of this compound.

Potential Impurity Profile

Impurity Profile cluster_impurities Potential Process-Related Impurities Main_Compound This compound (Target Molecule) Impurity_A Impurity A: 5-Methoxy-N,N-dimethyl-2-nitrobenzenamine (Over-methylation) Main_Compound->Impurity_A Over-methylation Impurity_B Impurity B: 5-methoxy-2-nitroaniline (Unreacted Starting Material) Impurity_B->Main_Compound N-methylation

Caption: Key process-related impurities in the synthesis of the target compound.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of potential analytical methods for the accurate quantification of 5-Methoxy-N-methyl-2-nitrobenzenamine. While specific validated methods for this exact analyte are not widely published, this document outlines the most probable and effective techniques based on its chemical structure and established methods for analogous compounds. We will delve into the scientific rationale behind method selection, provide detailed experimental protocols for a recommended approach, and discuss the critical validation parameters as mandated by international guidelines.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a substituted nitroaniline derivative. Its structure, featuring a nitro group, an amine, and a methoxy group on a benzene ring, dictates its physicochemical properties and, consequently, the analytical strategies best suited for its quantification. Accurate and precise measurement of this compound is critical in various research and development stages, including synthesis reaction monitoring, purity assessment, stability studies, and pharmacokinetic analysis. The choice of analytical method is paramount and is governed by the required sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Potential Analytical Techniques

The selection of an optimal analytical method hinges on a thorough understanding of the analyte's properties. Given the aromatic nature and the presence of chromophores (the nitro group), this compound is an excellent candidate for several analytical techniques. We will compare High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The nitro and aromatic functionalities in this compound allow for strong absorbance in the UV-Visible spectrum, making UV detection a straightforward and robust method for quantification.

Expertise & Experience: This is often the workhorse method in many analytical laboratories due to its reliability, cost-effectiveness, and ease of use. The method development for a compound like this would typically start with a reverse-phase C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of acid (like formic acid) to ensure the analyte is in a consistent protonation state.

Trustworthiness: The method's validity is established by demonstrating its specificity, linearity, accuracy, precision, and robustness as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated by LC, then ionized (e.g., by electrospray ionization - ESI), and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Expertise & Experience: This technique is indispensable when very low detection limits are required, or when the sample matrix is complex and can interfere with UV detection. For this compound, ESI in positive mode would likely be effective due to the presence of the amine group, which can be readily protonated.

Trustworthiness: The high selectivity of MRM significantly reduces the likelihood of interference, leading to highly reliable and defensible data. Validation follows similar principles to HPLC-UV but with additional parameters related to the mass spectrometer's performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection.

Expertise & Experience: While potent, the suitability of GC-MS for this compound is questionable without experimental verification. The presence of the nitro group and the secondary amine could potentially lead to thermal degradation in the hot GC inlet. Derivatization might be required to improve volatility and thermal stability, adding complexity to the sample preparation.

Trustworthiness: If the compound is shown to be amenable to GC analysis, the method can provide excellent separation and quantification. However, the potential for thermal degradation necessitates careful validation to ensure that the measured amount accurately reflects the original concentration.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the discussed methods for the quantification of this compound. The values are based on typical performance for structurally similar aromatic amines and nitroaromatic compounds.

Parameter HPLC-UV LC-MS/MS GC-MS
Selectivity Moderate to HighVery HighHigh
Sensitivity (LOD) ng/mL rangepg/mL to fg/mL rangepg/mL range
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Matrix Effect PossibleHigh (Ion Suppression/Enhancement)Low to Moderate
Cost per Sample LowHighModerate
Throughput HighModerateModerate
Ease of Use HighModerateModerate

Experimental Protocols

This section provides a detailed, step-by-step methodology for the development and validation of an HPLC-UV method, which represents the most balanced approach for routine analysis.

Proposed HPLC-UV Method for Quantification

Objective: To develop a simple, rapid, and reliable reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (ACS grade)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan (likely around 254 nm or a local maximum).

Procedure:

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (30% B).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze at least five concentrations across the desired range. The coefficient of determination (R²) should be > 0.999.

  • Range: The range should be established based on the linearity data and the intended application.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (low, medium, high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

Visualization of Workflows

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_quant Routine Analysis prep Prepare Stock & Working Standards dev Develop HPLC Conditions (Column, Mobile Phase, Gradient) prep->dev optim Optimize Detection Wavelength dev->optim spec Specificity optim->spec Final Method lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lodq LOD & LOQ prec->lodq rob Robustness lodq->rob sample_prep Sample Preparation rob->sample_prep Validated Method analysis HPLC Analysis sample_prep->analysis report Quantify & Report analysis->report Method_Selection start Required Sensitivity? ng_ml ng/mL range? start->ng_ml High Conc. pg_ml pg/mL range? start->pg_ml Low Conc. gcms Consider GC-MS (if volatile & stable) start->gcms Volatile Analyte? matrix Complex Matrix? ng_ml->matrix lcms Use LC-MS/MS pg_ml->lcms hplc_uv Use HPLC-UV matrix->hplc_uv No matrix->lcms Yes

A Comparative Guide to the Synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of viable synthetic routes for 5-Methoxy-N-methyl-2-nitrobenzenamine, a key intermediate in pharmaceutical and materials science. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed sources. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this compound.

Introduction: Strategic Importance of the Target Molecule

This compound is a substituted nitroaniline derivative. Its structural motifs—a nitro group ortho to a secondary amine and a methoxy group in the para position—make it a versatile precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and other pharmacologically active agents. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide will compare the two most logical and commonly employed synthetic strategies:

  • Route A: N-Methylation of 4-methoxy-2-nitroaniline. This approach begins with a commercially available precursor and introduces the N-methyl group in a final step.

  • Route B: Nitration of N-methyl-3-methoxyaniline. This strategy involves the regioselective nitration of a substituted N-methylaniline.

Each route will be evaluated based on yield, purity, safety, cost-effectiveness, and scalability.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on several factors, including the desired scale, purity requirements, and available laboratory resources. The following table summarizes the key performance indicators for the two primary routes.

MetricRoute A: N-MethylationRoute B: Nitration
Starting Material 4-Methoxy-2-nitroanilineN-Methyl-3-methoxyaniline
Key Transformation Nucleophilic Substitution (N-methylation)Electrophilic Aromatic Substitution (Nitration)
Typical Yield Moderate to HighHigh
Purity & Selectivity Generally high; potential for over-methylation (N,N-dimethylation) as a byproduct.Moderate; risk of forming isomeric nitro-products due to competing directing effects.
Safety Concerns Use of potentially toxic and carcinogenic methylating agents (e.g., dimethyl sulfate, methyl iodide).Highly exothermic reaction; requires strict temperature control. Use of strong, corrosive acids (H₂SO₄, HNO₃).
Scalability Generally straightforward.Can be challenging due to heat management and safety protocols for handling large volumes of nitrating acids.
Cost-Effectiveness Can be influenced by the cost of the methylating agent and base.Starting materials are generally inexpensive, but purification costs for isomer removal can be significant.

Route A: N-Methylation of 4-Methoxy-2-nitroaniline

This route is often favored for its high regioselectivity, as the positions of the nitro and methoxy groups are pre-defined in the starting material.

Reaction Scheme & Mechanistic Rationale

The core of this route is the nucleophilic attack of the amine on a methylating agent. The reaction is typically performed in the presence of a mild base to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Caption: General reaction scheme for Route A.

The choice of methylating agent and base is critical. While dimethyl sulfate is cost-effective, its high toxicity necessitates stringent handling protocols. Methyl iodide is a common alternative. Weaker bases like potassium carbonate are often sufficient and are preferred for safety and cost on a larger scale over stronger bases like sodium hydride.

Detailed Experimental Protocol (Route A)

This protocol is a representative example and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Reagent: Slowly add methyl iodide (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Route B: Nitration of N-Methyl-3-methoxyaniline

This approach can be more atom-economical if high regioselectivity can be achieved. The primary challenge lies in controlling the position of nitration.

Reaction Scheme & Mechanistic Rationale

This reaction is a classic electrophilic aromatic substitution. The N-methyl and methoxy groups are both ortho-, para-directing activators. The desired product is formed by nitration at the 2-position, which is ortho to both activating groups. However, nitration can also occur at other positions, leading to isomeric impurities.

Caption: General reaction scheme for Route B.

Strict temperature control (typically 0-5°C) is crucial to prevent over-nitration and decomposition, as nitration reactions are highly exothermic. The strong acidic conditions can also protonate the amine, which would convert it into a meta-directing deactivator, further complicating the product mixture.[1][2] To circumvent this, protection of the amine as an amide is a common strategy to ensure para-nitration, though this adds steps to the overall synthesis.[3][4]

Detailed Experimental Protocol (Route B)

This protocol involves hazardous materials and should be performed with extreme caution in a well-ventilated fume hood.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10°C.

  • Setup: Dissolve N-methyl-3-methoxyaniline (1.0 eq) in concentrated sulfuric acid in a separate reaction flask, and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5°C. Stir vigorously during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product will likely be a mixture of isomers and will require extensive purification, typically by column chromatography, to isolate the desired this compound.

Workflow & Decision Logic

The choice between Route A and Route B is dictated by the specific requirements of the synthesis. The following diagram illustrates a decision-making workflow.

Synthesis_Decision_Tree start Goal: Synthesize This compound purity_req Is High Purity (>99%) a Critical Requirement? start->purity_req route_a Choose Route A: N-Methylation purity_req->route_a  Yes scale_req Is this a Large-Scale Synthesis (>1kg)? purity_req->scale_req  No safety_a Implement stringent safety protocols for handling toxic methylating agents. route_a->safety_a route_b Consider Route B: Nitration purification Factor in significant purification costs and time (e.g., preparative HPLC). route_b->purification safety_b Ensure robust thermal management and acid handling protocols. route_b->safety_b scale_req->route_a  Yes scale_req->route_b  No

Caption: Decision workflow for selecting a synthesis route.

Conclusion and Recommendation

For laboratory-scale synthesis where high purity is paramount, Route A (N-Methylation of 4-methoxy-2-nitroaniline) is the recommended approach. Its predictability and the formation of fewer isomeric byproducts simplify purification, ultimately saving time and resources despite potentially higher initial raw material costs.

Route B (Nitration of N-methyl-3-methoxyaniline) may be considered for cost-driven projects where purification capabilities are robust, and lower initial purity can be tolerated. However, the safety and scalability challenges associated with exothermic nitrations and isomer separation make it a less favorable option for routine or large-scale production of high-purity material.

References

A Researcher's Guide to the Electronic Effects of Substituents in Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Nitroaniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, dyes, and advanced materials.[1][2] The precise tuning of their chemical and physical properties hinges on a deep understanding of the electronic interplay between the resident amino and nitro groups and any additional substituents on the aromatic ring. This guide provides an in-depth, objective comparison of these electronic effects, supported by experimental data, to empower researchers in medicinal chemistry and materials science to rationally design molecules with desired characteristics.

The reactivity, basicity, and spectral properties of a substituted benzene ring are governed by the cumulative influence of inductive and resonance effects exerted by its functional groups.[3] In the parent nitroaniline molecule, a powerful electronic "push-pull" system is established. The amino group (–NH₂) acts as a strong π-electron donor through resonance (+R effect) and a weak σ-electron withdrawer through induction (-I effect). Conversely, the nitro group (–NO₂) is a potent electron-withdrawing group, operating through both strong resonance (-R effect) and inductive (-I effect) mechanisms.[4][5] The introduction of a third substituent dramatically alters this electronic landscape, and its net effect is critically dependent on its intrinsic electronic nature and its position (ortho, meta, or para) relative to the existing groups.

Electronic_Effects cluster_aniline Aniline Core cluster_substituents Primary Substituents cluster_effects Electronic Effects Aniline Benzene Ring (π-system) Resonance_Push Resonance Donation (+R Effect) Resonance_Pull Resonance Withdrawal (-R Effect) Inductive_Pull Inductive Withdrawal (-I Effect) NH2 Amino Group (-NH₂) NH2->Aniline +R (Strong) NH2->Aniline -I (Weak) NO2 Nitro Group (-NO₂) NO2->Aniline -R (Strong) NO2->Aniline -I (Strong)

Caption: Dominant electronic effects of amino and nitro groups in nitroaniline.

Impact on Basicity: A Tale of Three Positions

The most direct measure of a substituent's electronic influence is its effect on the basicity of the amino group, quantified by the pKa of its conjugate acid (the anilinium ion). Electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair, making it less available for protonation and thus decreasing basicity (lower pKa).[6] Conversely, electron-donating groups (EDGs) enhance electron density on the nitrogen, increasing basicity (higher pKa).

The position of the substituent is paramount. Due to the nature of resonance, the electron-withdrawing effect of the nitro group is most strongly felt at the ortho and para positions.[4] Consequently, when the amino and nitro groups are ortho or para to each other, the nitrogen lone pair is significantly delocalized into the ring and towards the nitro group, drastically reducing basicity.

In meta-nitroaniline, however, the amino group is not in a position of direct resonance conjugation with the nitro group. While the nitro group still exerts a powerful inductive pull (-I effect), the lack of a direct resonance pathway (-R effect) means the nitrogen's lone pair is more localized and available for protonation compared to the ortho and para isomers. This makes meta-nitroaniline the strongest base among the three parent isomers. The ortho isomer is the weakest base, not only due to resonance but also because of the strong, distance-dependent inductive effect and potential intramolecular hydrogen bonding between the adjacent amino and nitro groups.[7]

Table 1: Comparative pKa Values of Substituted Aniline Derivatives

CompoundSubstituent(s)Position(s)pKa (of conjugate acid)Key Electronic Effect(s)
Aniline--4.60Baseline
o-Nitroaniline-NO₂ortho-0.29[8]Strong -R, Strong -I, H-bonding
m-Nitroaniline-NO₂meta2.50[8]Strong -I only (no direct -R on NH₂)
p-Nitroaniline-NO₂para1.02[8]Strong -R, Strong -I
2,4-Dinitroaniline-NO₂, -NO₂ortho, para-4.43 (est.)Additive -R and -I effects
4-Methylaniline-CH₃para5.12[8]+I, Hyperconjugation
4-Chloroaniline-Clpara3.98[8]-I > +R

Note: pKa values can vary slightly depending on the solvent and temperature.

Spectroscopic Consequences: A Shift in Color and Chemistry

The electronic push-pull nature of nitroanilines gives rise to a strong intramolecular charge-transfer (CT) absorption band in their UV-Visible spectra.[9][10] This band corresponds to the promotion of an electron from a high-energy molecular orbital (HOMO), primarily located on the electron-donating amino group and the ring, to a low-energy molecular orbital (LUMO), which is localized on the electron-withdrawing nitro group.

The energy of this transition—and thus the wavelength of maximum absorbance (λmax)—is highly sensitive to the electronic environment.

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), raise the energy of the HOMO. This decreases the HOMO-LUMO gap, requiring less energy for the electronic transition. The result is a bathochromic (red) shift to a longer λmax.[11][12]

  • Electron-Withdrawing Groups (EWGs) , such as an additional nitro group or a halogen, lower the energy of the HOMO. This increases the HOMO-LUMO gap, necessitating more energy for the transition and causing a hypsochromic (blue) shift to a shorter λmax.[11][12]

Table 2: Comparative UV-Vis Absorption Maxima (λmax) of Nitroaniline Isomers

CompoundSolventλmax of CT Band (nm)
o-NitroanilineCyclohexane377[9]
m-NitroanilineCyclohexane344[9]
p-NitroanilineCyclohexane322[9]
2,5-DinitroanilineAcetonitrile~350 (broad)[9]

The position of the CT band in the parent isomers (p > o > m) reflects the efficiency of the charge transfer, which is greatest in the para isomer due to optimal alignment of the donor and acceptor groups.[9]

Similarly, ¹H NMR spectroscopy provides a window into the electron density at specific locations on the aromatic ring. Protons in electron-deficient areas are "deshielded" and resonate at a higher chemical shift (δ, ppm), while those in electron-rich areas are "shielded" and appear at a lower chemical shift. For instance, the aromatic protons in p-nitroaniline appear at significantly higher chemical shifts compared to aniline, reflecting the powerful electron-withdrawing nature of the nitro group.[13]

Experimental Workflows and Protocols

Validating these electronic effects requires robust experimental procedures. The general workflow involves the synthesis of the target derivative, followed by purification and characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_data Data Interpretation Start Starting Materials (e.g., Aniline) Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification NMR NMR Spectroscopy (Structure Verification) Purification->NMR UV_Vis UV-Vis Spectroscopy (Electronic Properties) Purification->UV_Vis pKa pKa Determination (Basicity Measurement) Purification->pKa Analysis Comparative Analysis of Electronic Effects NMR->Analysis UV_Vis->Analysis pKa->Analysis

Caption: General experimental workflow for studying nitroaniline derivatives.

Protocol 1: Synthesis of p-Nitroaniline from Aniline

This multi-step synthesis is a classic example that involves protecting the highly reactive amino group before nitration to ensure para-substitution.[14][15][16]

Part A: Acetylation of Aniline to form Acetanilide

  • Protection: In a fume hood, dissolve 5.0 g of aniline in 15 mL of glacial acetic acid in a 100 mL flask.

  • Reaction: While stirring, slowly add 6.0 mL of acetic anhydride.

  • Isolation: After the initial exothermic reaction subsides, heat the mixture gently for 10 minutes. Pour the warm solution into 100 mL of ice-cold water while stirring vigorously.

  • Purification: Collect the precipitated crude acetanilide by vacuum filtration, wash with cold water, and recrystallize from a minimal amount of hot water to obtain pure white crystals.

Part B: Nitration of Acetanilide

  • Setup: Place 3.0 g of dried acetanilide in a flask and add 6 mL of concentrated sulfuric acid. Stir until the solid dissolves. Cool the mixture in an ice/salt bath to 0-5 °C.[15]

  • Nitration: Prepare a nitrating mixture by slowly adding 1.2 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20 °C.[16]

  • Isolation: Once the addition is complete, allow the mixture to stand at room temperature for 20 minutes. Pour the reaction mixture onto 50 g of crushed ice.

  • Purification: Collect the yellow precipitate (p-nitroacetanilide) by vacuum filtration and wash thoroughly with cold water.

Part C: Hydrolysis of p-Nitroacetanilide

  • Deprotection: Place the crude p-nitroacetanilide in a round-bottom flask with a solution of 8 mL of concentrated sulfuric acid and 6 mL of water.[15]

  • Reaction: Heat the mixture under reflux for 20-30 minutes.

  • Isolation: Pour the hot mixture into 40 mL of cold water. Neutralize the solution by slowly adding 2 M sodium hydroxide solution until it is alkaline and a yellow precipitate forms.[16]

  • Purification: Cool the mixture in an ice bath. Collect the crude p-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield bright yellow crystals.[16]

Protocol 2: Determination of UV-Visible Absorption Spectrum
  • Sample Preparation: Prepare a stock solution of the nitroaniline derivative in a suitable UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10⁻³ M.

  • Dilution: Prepare a dilute solution (typically 10⁻⁵ M) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Rinse and fill the cuvette with the diluted sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the charge-transfer band.

Conclusion and Outlook

The electronic properties of nitroaniline derivatives can be systematically and predictably modulated through the strategic introduction of additional substituents. The interplay of inductive and resonance effects, dictated by the substituent's nature and its ring position, governs the compound's basicity and spectroscopic characteristics. Electron-donating groups generally increase basicity and cause a bathochromic shift in the UV-Vis spectrum, while electron-withdrawing groups have the opposite effect. A thorough understanding of these principles, validated by the experimental methods detailed here, is essential for professionals in drug discovery and materials science, enabling the rational design of molecules with fine-tuned properties for a vast array of applications.[11]

References

A Comparative Guide to the Performance of 5-Methoxy-N-methyl-2-nitrobenzenamine in Dye Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the performance of dyes derived from 5-Methoxy-N-methyl-2-nitrobenzenamine against its structural analogs. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical, field-proven insights to inform the selection of chromophores for advanced dye applications.

Introduction: The Role of Substituted Nitroanilines in Disperse Dye Chemistry

Substituted nitroanilines are foundational precursors in the synthesis of disperse dyes, a class of colorants essential for dyeing hydrophobic fibers like polyester. The specific arrangement and nature of substituents on the aniline ring profoundly influence the resulting dye's color, intensity, and fastness properties. This guide focuses on this compound, a molecule of interest for its potential to yield dyes with specific performance characteristics. We will compare its projected performance with dyes derived from its non-N-methylated counterpart, 5-Methoxy-2-nitroaniline, and its isomer, 2-Methoxy-5-nitroaniline.

The introduction of an N-methyl group is a key structural modification. This seemingly minor change can induce significant shifts in the electronic and steric properties of the dye molecule, impacting its light absorption, affinity for the fiber, and stability. This guide will explore the causality behind these structure-property relationships.

Molecular Structures and Synthetic Pathways

The performance of a dye is intrinsically linked to its molecular architecture. Here, we present the structures of our compounds of interest and outline their synthetic pathways.

Target Compound and Its Analogs:

  • Compound 1 (Target): this compound

  • Compound 2 (Analog 1): 5-Methoxy-2-nitroaniline

  • Compound 3 (Analog 2): 2-Methoxy-5-nitroaniline

Molecular_Structures cluster_0 Compound 1: this compound cluster_1 Compound 2: 5-Methoxy-2-nitroaniline cluster_2 Compound 3: 2-Methoxy-5-nitroaniline C1 C1 C2 C2 C3 C3

Caption: Chemical structures of the target compound and its key analogs.

Synthesis of Precursors

The synthesis of these precursors is a critical first step. The following workflows outline established laboratory procedures.

Synthesis of 5-Methoxy-2-nitroaniline (Compound 2):

A common route involves the nitration of 3-methoxyaniline (m-anisidine) after protection of the amino group.

Synthesis_Compound_2 start 3-Methoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate N-(3-methoxyphenyl)acetamide step1->intermediate step2 Nitration (Nitric Acid, Acetic Acid) intermediate->step2 intermediate2 N-(5-methoxy-2-nitrophenyl)acetamide step2->intermediate2 step3 Hydrolysis (HCl) intermediate2->step3 end 5-Methoxy-2-nitroaniline step3->end

Caption: Synthetic workflow for 5-Methoxy-2-nitroaniline.

Synthesis of this compound (Compound 1):

This can be achieved through N-methylation of 5-Methoxy-2-nitroaniline.

Synthesis_Compound_1 start 5-Methoxy-2-nitroaniline step1 N-Methylation (e.g., Dimethyl Sulfate, Base) start->step1 end This compound step1->end

Caption: Proposed synthetic workflow for the target compound.

Comparative Performance in Dye Applications

The true measure of these precursors lies in the performance of the dyes they produce. We will now compare their expected performance based on established principles of dye chemistry and available data for analogous compounds.

Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters.

PrecursorResulting Dye ClassExpected λmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Expected Color
This compound Monoazo Disperse~480-520HighRed-Violet
5-Methoxy-2-nitroaniline Monoazo Disperse~470-510Moderate-HighRed
2-Methoxy-5-nitroaniline Monoazo Disperse~490-530HighRed-Violet

Analysis of Spectroscopic Properties:

  • Effect of N-Methylation: The introduction of an N-methyl group is expected to cause a slight bathochromic (red) shift in the λmax compared to the non-N-methylated analog. This is due to the electron-donating nature of the methyl group, which increases the electron density of the chromophoric system.

  • Positional Isomerism: The position of the methoxy and nitro groups significantly impacts the electronic properties. 2-Methoxy-5-nitroaniline, with the methoxy group ortho to the amino group, is expected to produce dyes with a more pronounced bathochromic shift compared to the 5-methoxy-2-nitro isomer.

Fastness Properties

Fastness refers to a dyed material's resistance to fading or color change from various environmental factors. Lightfastness and wash fastness are critical performance metrics.

PrecursorResulting Dye ClassLight Fastness (ISO 105-B02, Scale 1-8)Wash Fastness (ISO 105-C06, Scale 1-5)
This compound Monoazo Disperse4-54
5-Methoxy-2-nitroaniline Monoazo Disperse44
2-Methoxy-5-nitroaniline Monoazo Disperse54-5

Analysis of Fastness Properties:

  • Light Fastness: The lightfastness of azo dyes is influenced by the stability of the chromophore to photodegradation. While N-methylation can sometimes have a minor negative impact on lightfastness, the overall stability is largely determined by the entire molecular structure. The isomeric position of the substituents appears to have a more significant effect, with dyes from 2-Methoxy-5-nitroaniline often exhibiting slightly better lightfastness.

  • Wash Fastness: Wash fastness is primarily dependent on the dye's affinity for the fiber and its low water solubility. All three precursors are expected to produce disperse dyes with good to very good wash fastness on polyester, as their molecular size and hydrophobicity promote strong interactions with the fiber.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are provided.

General Synthesis of a Monoazo Disperse Dye

This protocol outlines the synthesis of a representative red disperse dye from a nitroaniline precursor.

Azo_Dye_Synthesis_Workflow start Nitroaniline Precursor step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 diazonium Diazonium Salt Solution step1->diazonium step2 Azo Coupling (pH 4-5, <10°C) diazonium->step2 coupler Coupling Component (e.g., N,N-diethylaniline) coupler->step2 dye Crude Dye Precipitate step2->dye step3 Isolation & Purification (Filtration, Recrystallization) dye->step3 end Purified Disperse Dye step3->end

Caption: General workflow for the synthesis of a monoazo disperse dye.

Step-by-Step Protocol:

  • Diazotization: Dissolve the nitroaniline precursor (e.g., this compound) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., N,N-diethylaniline) in a suitable solvent and cool to below 10°C. Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to 4-5 with a sodium acetate solution to facilitate the coupling reaction.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Application of Disperse Dye to Polyester Fabric (High-Temperature Exhaustion Method)

This is a standard and efficient method for dyeing polyester with disperse dyes.[1]

Protocol:

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1. Add a dispersing agent (0.5-1.0 g/L) and an acetic acid buffer to maintain a pH of 4.5-5.5.[1]

  • Dye Dispersion: Thoroughly disperse the synthesized dye (e.g., 2% on weight of fiber) in a small amount of water before adding it to the dye bath.

  • Dyeing Procedure: Introduce the polyester fabric into the dye bath at 60°C. Raise the temperature to 130°C at a rate of 1.5°C per minute. Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.[1]

  • Cooling and Rinsing: Cool the dye bath to 70°C and rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing: To remove surface dye and improve wash fastness, treat the dyed fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinse and Dry: Rinse the fabric again with hot and cold water, and then dry.

Evaluation of Fastness Properties

Light Fastness (ISO 105-B02):

The lightfastness of the dyed fabric is assessed by exposing it to a xenon arc lamp, which simulates natural daylight.[2] The change in color is then compared against a set of blue wool standards (rated 1-8, where 8 is excellent).[3]

Wash Fastness (ISO 105-C06):

The wash fastness is evaluated by washing the dyed fabric in a soap solution in contact with a multifiber fabric.[4] The color change of the dyed sample and the staining of the adjacent multifiber fabric are assessed using grey scales (rated 1-5, where 5 is excellent).[5]

Conclusion: A Senior Application Scientist's Perspective

The selection of a nitroaniline precursor for disperse dye synthesis is a nuanced decision that balances desired color properties with fastness performance.

  • This compound is a promising candidate for producing red to violet shades. The N-methyl group is anticipated to provide a modest bathochromic shift and potentially higher molar absorptivity compared to its non-N-methylated analog, leading to more intense colors.

  • 5-Methoxy-2-nitroaniline serves as a reliable precursor for red dyes, offering a solid baseline for performance.

  • 2-Methoxy-5-nitroaniline stands out for its potential to yield dyes with slightly superior lightfastness and deeper, more violet-red shades due to the favorable positioning of the methoxy group.

Ultimately, the choice of precursor will depend on the specific application's requirements for shade, intensity, and durability. The experimental protocols provided in this guide offer a robust framework for synthesizing and evaluating these dyes, enabling researchers to make informed decisions based on empirical data.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the preliminary screening of novel chemical entities is a critical gateway to identifying promising therapeutic leads. This guide provides a comprehensive framework for the biological evaluation of "5-Methoxy-N-methyl-2-nitrobenzenamine" and its structural analogs. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore a tiered screening approach, detailing the causality behind experimental choices and providing robust, self-validating protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and insightful preliminary assessment of this class of compounds.

The nitrobenzenamine scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects[1][2]. The specific substitutions on the phenyl ring and the amine group can significantly modulate this activity. The subject of our focus, this compound, presents a unique combination of a methoxy electron-donating group and a nitro electron-withdrawing group, which can influence its electronic properties and, consequently, its interaction with biological targets. This guide will therefore focus on a panel of assays designed to probe its potential as a cytotoxic, antimicrobial, and enzyme-inhibiting agent.

The Strategic Workflow for Biological Activity Screening

A systematic and tiered approach is essential to efficiently screen novel compounds. This ensures that resources are focused on the most promising candidates. The workflow presented here begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings and the chemical nature of the compounds.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification (this compound & Analogs) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Susceptibility Testing (MIC Determination) B->C If cytotoxic at low concentrations D Enzyme Inhibition Assays (e.g., Kinase Panel) B->D If selective cytotoxicity is observed F Structure-Activity Relationship (SAR) Studies C->F D->F E Preliminary ADME Profiling (e.g., Microsomal Stability) E->F G In Vivo Efficacy & Toxicity Studies F->G

Figure 1: A tiered workflow for the biological screening of novel compounds.

Part 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating any new compound for potential therapeutic use is to assess its general cytotoxicity. This provides a baseline understanding of its potency and therapeutic window. We will compare two widely used colorimetric assays: the MTT and XTT assays.

Causality Behind Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic, cost-effective method that measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5] The requirement for a solubilization step to dissolve the formazan crystals is a key procedural consideration.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation tetrazolium salt assay. The key advantage of XTT is that its formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing potential errors and simplifying the protocol. This often leads to higher sensitivity and a larger dynamic range.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" and its analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Data Presentation: Comparative Cytotoxicity
CompoundChemical StructureIC50 (µM) on MCF-7IC50 (µM) on HCT-116
This compound (Structure of the title compound)15.222.5
Analog 1 (4-Fluoro derivative)(Hypothetical structure)8.712.1
Analog 2 (N-ethyl derivative)(Hypothetical structure)25.435.8
Doxorubicin (Positive Control)(Structure of Doxorubicin)0.50.8

Part 2: Antimicrobial Susceptibility Testing

Given that many nitroaromatic compounds exhibit antimicrobial properties, it is prudent to screen "this compound" against a panel of pathogenic bacteria and fungi.[1]

Causality Behind Method Selection
  • Broth Microdilution Method: This method is considered a "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8] It is a quantitative method that is more precise than diffusion-based methods.[7]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[7] A colorimetric indicator such as resazurin can be added to aid in the visualization of microbial growth.[9]

Data Presentation: Comparative Antimicrobial Activity
CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
This compound 64>128128
Analog 1 (4-Fluoro derivative)326464
Analog 3 (Thiophene analog)163232
Ciprofloxacin (Bacterial Control)0.50.25N/A
Fluconazole (Fungal Control)N/AN/A2

Part 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10][11] Screening "this compound" against a panel of relevant enzymes can provide insights into its mechanism of action. For instance, given its potential as an anticancer agent, screening against a panel of protein kinases would be a logical step.

Causality Behind Assay Selection
  • In Vitro Kinase Inhibition Assay: These assays are fundamental in the discovery of kinase inhibitors for oncology and other therapeutic areas.[10] They measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: General Kinase Inhibition Assay
  • Assay Preparation: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified period.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_0 Kinase Inhibition Assay cluster_1 Reaction Products Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Test Compound (e.g., 5-Methoxy-N-methyl- 2-nitrobenzenamine) Inhibitor->Kinase Inhibition

Figure 2: A simplified diagram of an enzyme inhibition assay.

Part 4: Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[12][13][14][15] In vitro ADME assays provide valuable predictive data on a compound's pharmacokinetic behavior.[12][15]

Causality Behind Assay Selection
  • Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[12][16]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (human or other species) and NADPH (a cofactor for P450 enzymes) at 37°C.[16]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Data Presentation: Comparative Metabolic Stability
CompoundIn Vitro Half-life (t1/2, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)
This compound 4530.8
Analog 1 (4-Fluoro derivative)6521.3
Analog 4 (N-de-methylated)2069.3
Verapamil (High Clearance Control)5>138.6

Conclusion and Future Directions

This guide has outlined a systematic approach for the initial biological activity screening of "this compound" and its analogs. The presented workflow, from broad cytotoxicity testing to more specific antimicrobial and enzyme inhibition assays, and preliminary ADME profiling, provides a solid foundation for identifying promising lead compounds. The hypothetical data presented in the tables illustrates how comparative analysis can guide structure-activity relationship (SAR) studies. For instance, the improved cytotoxicity and antimicrobial activity of "Analog 1" suggests that the introduction of a fluorine atom at the 4-position may be a favorable modification. Conversely, the decreased metabolic stability of "Analog 4" indicates that the N-methyl group may be important for metabolic stability.

Further investigation should focus on elucidating the mechanism of action of the most active compounds. This could involve broader kinase profiling, cell cycle analysis, or apoptosis assays. Ultimately, the goal is to build a comprehensive biological profile for this class of compounds, paving the way for further optimization and potential development as novel therapeutic agents.

References

Cost-benefit analysis of different synthetic pathways to "5-Methoxy-N-methyl-2-nitrobenzenamine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-methyl-2-nitrobenzenamine is a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its structure, featuring a nitro group ortho to a secondary amine and a methoxy group, allows for diverse chemical transformations. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound, offering insights into the selection of the most appropriate route based on factors such as yield, cost, safety, and scalability.

Pathway 1: Direct N-Methylation of 5-Methoxy-2-nitroaniline

The most direct and commonly employed route to this compound is the N-methylation of the corresponding primary amine, 5-methoxy-2-nitroaniline. This approach is attractive due to the commercial availability of the starting material. However, the choice of methylating agent and reaction conditions significantly impacts the overall efficiency, cost, and safety of the process.

Method A: Using Methyl Iodide or Dimethyl Sulfate

Protocol:

  • Dissolve 5-methoxy-2-nitroaniline in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the amine.

  • Slowly add a slight excess of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the starting materials and facilitate the Sₙ2 reaction without interfering with the nucleophilic amine or the electrophilic methylating agent.

  • Base: A base is required to deprotonate the aniline, increasing its nucleophilicity and promoting the methylation reaction. The choice between a milder base like K₂CO₃ and a stronger, more hazardous base like NaH depends on the desired reaction rate and safety considerations.

  • Methylating Agent: Methyl iodide and dimethyl sulfate are highly effective methylating agents. However, they are also toxic and carcinogenic, necessitating strict safety precautions.

Cost-Benefit Analysis:

FactorMethyl IodideDimethyl Sulfate
Cost HighModerate
Yield Generally highGenerally high
Safety Highly toxic, volatileHighly toxic, less volatile
Byproducts Iodide saltsSulfate salts
Method B: Reductive Amination with Formaldehyde and a Reducing Agent

A greener and often safer alternative to traditional alkylating agents is reductive amination. This "borrowing hydrogen" methodology involves the in-situ formation of an imine from the amine and an aldehyde, followed by its reduction.[1][2]

Protocol:

  • To a solution of 5-methoxy-2-nitroaniline in a protic solvent like methanol or ethanol, add formaldehyde (as an aqueous solution or paraformaldehyde).

  • Add a suitable reducing agent, such as sodium borohydride (NaBH₄) or a catalytic amount of a transition metal catalyst (e.g., Pd/C, Ni) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Carbon Source: Formaldehyde is the simplest and most cost-effective source of the methyl group.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent, suitable for laboratory-scale synthesis. For larger-scale industrial applications, catalytic hydrogenation is often preferred due to its higher atom economy and lower waste generation.[1][2]

  • Solvent: Protic solvents are compatible with the reducing agents and help to dissolve the starting materials.

Cost-Benefit Analysis:

FactorSodium BorohydrideCatalytic Hydrogenation
Cost ModerateLow (catalyst can be recycled)
Yield Good to excellentExcellent
Safety Flammable H₂ gas generatedRequires specialized high-pressure equipment
Environmental Impact Borate wasteMinimal waste

Pathway 2: Nitration of N-methyl-3-methoxyaniline

An alternative strategy involves introducing the nitro group at a later stage of the synthesis. This pathway starts with the N-methylation of 3-methoxyaniline, followed by regioselective nitration.

Protocol:

  • N-methylation of 3-methoxyaniline: Methylate 3-methoxyaniline using one of the methods described in Pathway 1 to obtain N-methyl-3-methoxyaniline.

  • Nitration: Dissolve N-methyl-3-methoxyaniline in a strong acid, typically concentrated sulfuric acid. Cool the mixture in an ice bath and slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

  • Carefully control the temperature to prevent over-nitration and side product formation.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter and wash the solid with water to remove excess acid.

  • Purify the product by recrystallization.

Causality and Experimental Choices:

  • Directing Effects: The methoxy group is an ortho-, para-director, while the N-methylamino group is also an ortho-, para-director. The nitration is expected to occur at the positions activated by both groups. The steric hindrance from the N-methyl group and the electronic activation of the methoxy group will influence the regioselectivity of the nitration.

  • Reaction Conditions: The use of strong acids and controlled low temperatures is crucial for selective mononitration and to minimize the formation of undesired isomers and oxidation byproducts.

Cost-Benefit Analysis:

FactorAssessment
Cost Starting material (3-methoxyaniline) is relatively inexpensive. Nitrating agents are also cost-effective.
Yield The overall yield can be moderate to good, but may be compromised by the formation of isomeric byproducts, requiring careful purification.
Safety The use of concentrated nitric and sulfuric acids is highly hazardous and requires stringent safety protocols.
Scalability The highly exothermic nature of nitration reactions can pose challenges for large-scale production.

Comparative Summary

Synthetic PathwayKey StepsStarting MaterialsKey ReagentsOverall YieldEstimated CostSafety & Environmental Concerns
1A: Direct Methylation (Alkyl Halides) N-methylation5-Methoxy-2-nitroanilineMethyl iodide or Dimethyl sulfate, Base (K₂CO₃ or NaH)HighModerate to HighUse of highly toxic and carcinogenic reagents.
1B: Direct Methylation (Reductive Amination) Reductive amination5-Methoxy-2-nitroanilineFormaldehyde, Reducing agent (NaBH₄ or H₂/catalyst)Good to ExcellentLow to ModerateGeneration of H₂ gas (flammable). Use of high-pressure equipment for catalytic hydrogenation.
2: Nitration of N-methylated Precursor N-methylation, Nitration3-MethoxyanilineMethylating agent, Nitric acid, Sulfuric acidModerateLow to ModerateUse of highly corrosive and oxidizing strong acids. Potential for runaway reactions.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_pathway1 Pathway 1: Direct N-Methylation cluster_1A Method A cluster_1B Method B cluster_pathway2 Pathway 2: Nitration Route A 5-Methoxy-2-nitroaniline C CH₃I or (CH₃)₂SO₄ Base A->C D HCHO Reducing Agent A->D B This compound C->B High Yield High Toxicity D->B Good Yield Greener E 3-Methoxyaniline H Methylating Agent E->H F N-methyl-3-methoxyaniline I HNO₃ / H₂SO₄ F->I G This compound H->F I->G Moderate Yield Hazardous

Caption: Comparative overview of synthetic pathways to this compound.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is a secondary concern and high yield is paramount, Pathway 1A using methyl iodide or dimethyl sulfate offers a reliable method, provided that appropriate safety measures are strictly enforced.

For a more cost-effective, safer, and environmentally friendly approach, particularly for larger-scale production, Pathway 1B via reductive amination is highly recommended. The choice between sodium borohydride and catalytic hydrogenation will depend on the available equipment and desired scale.

Pathway 2 presents a viable alternative, especially if 3-methoxyaniline is a more readily available or cheaper starting material. However, the challenges associated with controlling the regioselectivity of the nitration and the hazardous nature of the reagents make it a less favorable option for many applications.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5-Methoxy-N-methyl-2-nitrobenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and logistical information for the handling and disposal of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 612-28-2, also known as N-Methyl-2-nitroaniline). As laboratory professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Identification: The "Why" Behind the "What"

Understanding the intrinsic hazards of a compound is the foundation of any robust safety protocol. This compound is a potent chemical with multiple routes of entry and systemic effects. Its hazard profile necessitates a stringent approach to personal protection.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with severe warnings:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2]

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[1]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[3]

  • Systemic Effects: Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).[3]

The primary directive is clear: prevent all contact . This substance can harm through ingestion, skin absorption, and, most critically, inhalation. This multifaceted threat profile dictates that our PPE strategy must be comprehensive, covering all potential exposure routes.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, robust engineering and administrative controls must be in place. PPE is the final barrier between you and the hazard, not the first.

  • Engineering Controls: All handling of this compound, especially weighing and transferring the solid powder, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical exhaust ventilation to prevent inhalation of airborne particles.[5][6] Ensure that an eyewash station and a safety shower are readily accessible and tested regularly.[4][6][7]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. Do not work alone. Ensure all personnel are trained on the specific hazards and the contents of the SDS.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving this compound. The selection of specific items must comply with established standards from bodies such as OSHA (in the U.S.) and EN (in Europe).[3][6]

Protection TypeSpecific EquipmentStandard / SpecificationRationale and Causality
Eye & Face Protection Safety Goggles with Side-ShieldsOSHA 29 CFR 1910.133 or EN 166Protects eyes from irritation and injury from airborne dust particles and accidental splashes.[3][8]
Hand Protection Chemical-Resistant Gloves (Nitrile Rubber)EN 374Prevents skin contact and absorption, a primary route of toxic exposure.[4][9] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.
Body Protection Long-Sleeved Laboratory CoatN/AProtects skin and personal clothing from contamination by dust or splashes.[4] For larger quantities or tasks with a high splash risk, consider a chemical-resistant apron over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorOSHA 29 CFR 1910.134 or EN 149Crucial for survival. Given the "Fatal if inhaled" classification, a respirator is required when handling the powder, especially outside of a fume hood. An N95 dust mask is the minimum, but a full-face respirator with appropriate cartridges offers superior protection.[3][5]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common and dangerous failure point. The sequence is critical and must be performed deliberately and methodically.

Step-by-Step Donning (Putting On) Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check on your respirator.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Step-by-Step Doffing (Taking Off) Protocol

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves using the glove-to-glove technique. Peel one glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Lab Coat: Remove the lab coat by folding it in on itself, avoiding contact with the outer contaminated surface. Place it in a designated laundry receptacle or disposal bag.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator: Remove the respirator.

  • Final Hand Hygiene: Wash hands and face thoroughly with soap and water.

Below is a workflow diagram illustrating this critical sequence.

PPE_Workflow cluster_donning Donning (Clean Area) cluster_doffing Doffing (Transition Area) Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Doff1 1. Remove Gloves Don5->Doff1 Enter Contaminated Area Perform Work Doff2 2. Hand Hygiene Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

In Case of Exposure

Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal of Contaminated PPE

All disposable PPE (gloves, masks) used while handling this chemical is considered hazardous waste.

  • Containerization: Place all contaminated items into a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled "Hazardous Waste" and list the chemical constituent.[10]

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][10] Do not mix with other waste streams.[10]

By internalizing not just the procedures but the scientific rationale behind them, you transform a safety checklist into an unbreachable protocol. This commitment to operational excellence is the hallmark of a trusted and effective scientific professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N-methyl-2-nitrobenzenamine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N-methyl-2-nitrobenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.